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(S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid Documentation Hub

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  • Product: (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid
  • CAS: 2097073-14-6

Core Science & Biosynthesis

Foundational

Conformational Control in Drug Design: A Technical Guide to (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid

As a Senior Application Scientist, I frequently encounter challenges related to target affinity, metabolic liability, and synthetic bottlenecking in drug discovery. One of the most elegant solutions to these challenges i...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges related to target affinity, metabolic liability, and synthetic bottlenecking in drug discovery. One of the most elegant solutions to these challenges is the strategic use of conformationally restricted building blocks.

This whitepaper provides an in-depth technical analysis of (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid (CAS: 2097073-14-6) . By integrating a chiral center, a steric-locking gem-dimethyl group, and orthogonal protecting group chemistry, this molecule serves as a highly specialized scaffold for developing next-generation therapeutics.

Structural Rationale & The Thorpe-Ingold Effect

The architecture of (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid is not arbitrary; it is designed to solve specific thermodynamic and metabolic problems in medicinal chemistry.

  • The Gem-Dimethyl Group (Thorpe-Ingold Effect): The presence of the 4,4-dimethyl substitution forces the pyrrolidine ring to adopt a highly specific puckered conformation (typically an envelope or half-chair) to minimize steric clash. This pre-organization reduces the entropic penalty ( ΔS ) upon binding to a target receptor, often resulting in a significant boost to binding affinity. Furthermore, this steric bulk physically blocks cytochrome P450 enzymes from oxidizing the C4 position, drastically improving the metabolic half-life of the resulting drug.

  • The (S)-Stereocenter: The precise spatial orientation of the C3 carboxylic acid is critical for stereospecific hydrogen bonding within target binding pockets.

  • The Cbz (Carboxybenzyl) Group: A robust, orthogonal protecting group that shields the secondary amine during downstream functionalization of the carboxylic acid, yet can be cleaved under mild, neutral hydrogenolysis conditions.

Physicochemical Profiling

All critical quantitative data for this building block is summarized below for rapid reference.

PropertyValue
Chemical Name (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid
CAS Number 2097073-14-6 [1]
Molecular Formula C15H19NO4
Molecular Weight 277.32 g/mol
Stereochemistry (S)-configuration at C3
Appearance White to off-white solid
Typical Purity ≥96%

Synthetic Methodologies & Mechanistic Pathways

The synthesis of this chiral building block typically relies on a highly regioselective [3+2] cycloaddition . An azomethine ylide (generated in situ from a protected glycine derivative) is reacted with a 3,3-dimethylacrylate dipolarophile. Because this reaction yields a racemic mixture (CAS: 2089381-17-7), a subsequent chiral resolution step—often utilizing a chiral amine salt for fractional crystallization—is required to isolate the pure (S)-enantiomer.

Synthesis A Azomethine Ylide + 3,3-Dimethylacrylate B [3+2] Cycloaddition (Ag(I) Catalyst, Base) A->B C rac-1-Cbz-4,4-Dimethyl- pyrrolidine-3-carboxylic acid B->C Cbz-Cl protection (if not pre-installed) D Chiral Resolution (e.g., Chiral Amine Salt) C->D E (S)-1-Cbz-4,4-Dimethyl- pyrrolidine-3-carboxylic acid (CAS: 2097073-14-6) D->E Crystallization & Acidic Workup

Figure 1: Synthetic pathway for (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid via [3+2] cycloaddition.

Experimental Protocols: Integration into Drug Scaffolds

To utilize this compound effectively, researchers must navigate the steric hindrance imposed by the gem-dimethyl group. Below are field-proven, self-validating protocols for deprotection and peptide coupling.

Protocol A: Cbz Deprotection via Catalytic Hydrogenolysis

Causality: The Cbz group is selectively removed using Palladium on Carbon (Pd/C) and Hydrogen gas. Methanol is chosen as the solvent for its excellent solubility profile and ability to stabilize the resulting free amine.

  • Preparation: In a flame-dried, round-bottom flask flushed with Argon, dissolve (S)-1-Cbz-4,4-dimethyl-pyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous Methanol (0.1 M).

  • Catalyst Addition (Safety Critical): Dry Pd/C can ignite methanol vapors. Briefly halt the Argon flow and carefully add 10% Pd/C (0.1 eq by weight). Resume Argon flow immediately to blanket the reaction.

  • Atmosphere Exchange: Evacuate the flask under a vacuum and backfill with Hydrogen gas via a balloon. Repeat this cycle three times to ensure a pure H2​ atmosphere.

  • Reaction: Stir vigorously at room temperature. Monitor via LCMS. The bulky gem-dimethyl group does not impede deprotection at the distant carbamate; completion is typically observed within 2-4 hours.

  • Workup: Filter the suspension through a pad of Celite to remove the pyrophoric Pd/C catalyst. Self-Validation: The filtrate should be completely clear, indicating total removal of the palladium.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the conformationally locked free amine.

Protocol B: Amide Coupling of the Hindered C3 Carboxylic Acid

Causality: The C3 position is highly sterically hindered by the adjacent 4,4-dimethyl group. Standard coupling agents (like EDC/HOBt) often suffer from slow kinetics and low yields here. We utilize , which generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, specifically designed to overcome severe steric barriers.

  • Activation: Dissolve the target amine partner (1.0 eq) and the (S)-1-Cbz-4,4-dimethyl-pyrrolidine-3-carboxylic acid (1.1 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Causality: DIPEA is preferred over Triethylamine because its steric bulk minimizes the risk of base-catalyzed racemization at the delicate (S)-stereocenter.

  • Coupling Agent: Add HATU (1.2 eq) in one portion.

  • Monitoring & Purification: Stir at room temperature for 12 hours. Quench with saturated aqueous NaHCO3​ , extract with EtOAc, dry over Na2​SO4​ , and purify via preparative HPLC.

Workflow Start (S)-1-Cbz-4,4-Dimethyl- pyrrolidine-3-carboxylic acid Step1 Cbz Hydrogenolysis (10% Pd/C, H2, MeOH) Start->Step1 Step2 Free Amine Intermediate (Conformationally Locked) Step1->Step2 Filtration & Concentration Step3 Sterically Hindered Coupling (HATU, DIPEA, R-COOH) Step2->Step3 End Functionalized Target (e.g., cccDNA Reducer) Step3->End HPLC Purification

Figure 2: Experimental workflow for Cbz deprotection and sterically hindered amide coupling.

Applications in Medicinal Chemistry

The unique properties of this scaffold have made it a cornerstone in several recent high-profile drug discovery campaigns:

  • Hepatitis B Virus (HBV) cccDNA Reducers: In the pursuit of a functional cure for HBV, researchers have utilized 4,4-dimethyl-pyrrolidine-3-carboxylic acid derivatives to synthesize novel xanthone-based cccDNA reducers. The incorporation of the gem-dimethyl group was specifically cited as a mechanism to improve the physicochemical properties and metabolic stability of the planar hits ([2]).

  • Oncology (PRMT5 Inhibitors): In MTAP-deleted cancers, PRMT5 has emerged as a critical synthetic lethal target. Patent literature demonstrates the use of this specific pyrrolidine scaffold to construct potent, SAM-competitive PRMT5 inhibitors, leveraging the restricted conformation to achieve high kinase selectivity ([3]).

References

  • Journal of Medicinal Chemistry. Discovery of Novel cccDNA Reducers toward the Cure of Hepatitis B Virus Infection. ACS Publications, August 2022. URL:[Link]

  • World Intellectual Property Organization (WIPO).Compounds and methods of use (PRMT5 Inhibitors). Patent WO2023146989A1.
Exploratory

Structure Elucidation of (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid: A Comprehensive Analytical Guide

Executive Summary The synthesis and structural characterization of chiral N-heterocycles are foundational to modern drug discovery. Among these, pyrrolidine derivatives are highly privileged scaffolds due to their favora...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis and structural characterization of chiral N-heterocycles are foundational to modern drug discovery. Among these, pyrrolidine derivatives are highly privileged scaffolds due to their favorable pharmacokinetic properties and their ability to efficiently sample three-dimensional molecular space ()[1]. Specifically, (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid serves as a critical, conformationally constrained building block (). The incorporation of a gem-dimethyl group at the C4 position restricts the ring's flexibility, which reduces the entropic penalty upon biological target binding ()[2]. However, the presence of the N-benzyloxycarbonyl (Cbz) protecting group introduces significant complexities during structural elucidation. This whitepaper provides an authoritative, self-validating analytical framework for researchers and drug development professionals to definitively characterize this molecule.

Physicochemical & Structural Profile

Before initiating analytical workflows, it is crucial to establish the baseline physicochemical parameters of the target compound:

  • Chemical Name: (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid

  • CAS Registry Number: 2097073-14-6 ()

  • Molecular Formula: C₁₅H₁₉NO₄

  • Molecular Weight: 277.32 g/mol

  • Key Structural Features: A stereogenic center at C3 (S-configuration), a sterically demanding gem-dimethyl moiety at C4, and an N-Cbz carbamate protecting group at N1.

Core Analytical Strategy & Causality (E-E-A-T)

Elucidating the structure of Cbz-protected pyrrolidines requires navigating the dynamic stereochemistry of the carbamate bond. The partial double-bond character of the N–C(O) bond restricts free rotation, leading to a thermodynamic equilibrium between cis and trans rotamers ()[3].

At standard ambient temperature (298 K), the interconversion rate between these rotamers is comparable to the NMR timescale. Consequently, ¹H and ¹³C NMR spectra exhibit severe peak broadening or distinct duplication of signals—most notably, two sets of peaks for the gem-dimethyl group and the benzylic protons ()[4]. To establish a self-validating analytical proof of structure, Variable Temperature (VT) NMR is mandatory to coalesce these signals into a single, interpretable set.

Workflow Start Sample: (S)-1-Cbz-4,4-Dimethyl- pyrrolidine-3-carboxylic acid NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Start->NMR MS High-Res Mass Spec (HRMS) Confirm Exact Mass[M+H]+ Start->MS Stereo Stereochemical Analysis Start->Stereo VT_NMR Variable Temp (VT) NMR Resolve Cbz Rotamers NMR->VT_NMR Final Complete Structure Elucidation VT_NMR->Final MS->Final HPLC Chiral HPLC Determine % ee Stereo->HPLC Xray X-Ray Crystallography Confirm (S) Configuration Stereo->Xray HPLC->Final Xray->Final

Analytical workflow for the comprehensive structure elucidation of the chiral pyrrolidine derivative.

Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR for Rotamer Resolution

Purpose: To overcome the rotational energy barrier of the Cbz group, coalescing rotameric signals for accurate integration and structural assignment.

  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is selected over CDCl₃ due to its significantly higher boiling point, which safely accommodates the elevated temperatures required for signal coalescence without solvent evaporation or tube pressure failure.

  • Baseline Acquisition (298 K): Acquire standard ¹H and ¹³C NMR spectra at 400 or 500 MHz. Document the ratio of cis/trans rotamers by integrating the duplicated benzylic CH₂ signals (typically split around 5.05 and 5.12 ppm).

  • Thermal Titration: Increment the NMR probe temperature in 10 K steps up to 353 K (80 °C). Allow exactly 5 minutes of thermal equilibration at each step to ensure sample homogeneity and accurate tuning/matching.

  • Coalescence Acquisition (353 K): Acquire the high-temperature spectra. The thermal energy induces fast exchange between the rotamers, yielding sharp, time-averaged signals that confirm the molecular skeleton.

Rotamers Trans Trans-Rotamer (Cbz Carbonyl anti to C2) Cis Cis-Rotamer (Cbz Carbonyl syn to C2) Trans->Cis Slow Exchange at 298K Fast Exchange at 353K

Thermodynamic equilibrium between cis and trans Cbz-rotamers affecting NMR signal coalescence.

Protocol 2: Chiral HPLC for Absolute Stereochemical Purity

Purpose: To validate the absolute (S)-configuration purity of the chiral pool derivative ()[5].

  • Column Selection: Utilize an immobilized polysaccharide-based chiral stationary phase (e.g., Chiralpak IA or AD-H, 250 × 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Formulate an isocratic eluent of Hexane/Isopropanol (85:15 v/v) supplemented with 0.1% Trifluoroacetic acid (TFA). Causality: TFA is critical to suppress the ionization of the C3-carboxylic acid. Without TFA, the carboxylate anion interacts non-specifically with the stationary phase, causing severe peak tailing and obscuring baseline resolution.

  • Execution: Operate at a flow rate of 1.0 mL/min at a controlled column temperature of 25 °C. Monitor UV absorbance at 210 nm (carboxylic acid/amide backbone) and 254 nm (Cbz aromatic ring).

  • Validation: Inject a racemic standard of 1-Cbz-4,4-dimethyl-pyrrolidine-3-carboxylic acid to establish the retention times of both the (R) and (S) enantiomers. Subsequently, inject the (S)-analyte to calculate the Enantiomeric Excess (% ee).

Quantitative Data Summaries

Table 1: Expected ¹H NMR Assignments (DMSO-d₆, 353 K - Coalesced)
Proton(s)Chemical Shift (ppm)MultiplicityIntegrationAssignment
Aromatic7.25 - 7.40m5HCbz phenyl ring
Benzyl CH₂5.05 - 5.15s2HCbz -O-CH₂-Ph
C5-CH₂3.30 - 3.50m2HPyrrolidine ring (adjacent to N)
C2-CH₂3.20 - 3.40m2HPyrrolidine ring (adjacent to N)
C3-CH2.60 - 2.80m1HPyrrolidine ring (alpha to COOH)
C4-CH₃1.15s3HGem-dimethyl (Diastereotopic)
C4-CH₃1.05s3HGem-dimethyl (Diastereotopic)
Table 2: Key FT-IR Vibrational Bands
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3100 - 2800Broad, StrongO-H stretch (carboxylic acid, H-bonded)
~1730 - 1710StrongC=O stretch (carboxylic acid)
~1690 - 1670StrongC=O stretch (Cbz carbamate)
~1410MediumC-N stretch (amide/pyrrolidine)

References

  • ACS Publications. "Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination." Source:[Link]

  • ChemBuyersGuide. "(S)-1-CBZ-4,4-DIMETHYL-PYRROLIDINE-3-CARBOXYLIC ACID CAS:2097073-14-6." Source:[Link]

  • Google Patents. "USRE48841E1 - Disubstituted octahydropyrrolo[3,4-c]pyrroles as orexin receptor modulators.
  • White Rose eTheses Online. "Synthesis of Novel Polyfunctional 3D Scaffolds for Drug Discovery." Source:[Link]

Sources

Foundational

A Spectroscopic Guide to (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid: An In-depth Analysis for Researchers

Authored by: A Senior Application Scientist This technical guide provides a detailed spectroscopic analysis of (S)-1-Cbz-4,4-dimethyl-pyrrolidine-3-carboxylic acid , a chiral building block of significant interest in med...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

This technical guide provides a detailed spectroscopic analysis of (S)-1-Cbz-4,4-dimethyl-pyrrolidine-3-carboxylic acid , a chiral building block of significant interest in medicinal chemistry and drug development. Its rigid pyrrolidine core, gem-dimethyl substitution, and stereodefined carboxylic acid moiety make it a valuable scaffold for creating novel therapeutics. A thorough understanding of its spectroscopic properties is paramount for researchers in confirming its identity, purity, and for tracking its incorporation into larger molecules.

The molecular structure of (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid is presented below, along with its key physicochemical properties.

Molecular Structure and Properties

Caption: Molecular structure of (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid.

PropertyValueSource
Molecular Formula C₁₅H₁₉NO₄[1][2]
Molecular Weight 277.32 g/mol [1][2]
CAS Number 2097073-14-6[1]
Appearance Predicted to be a white solid[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For (S)-1-Cbz-4,4-dimethyl-pyrrolidine-3-carboxylic acid, both ¹H and ¹³C NMR will provide a unique fingerprint of the molecule. Due to the presence of the carbamate, rotational isomers (rotamers) around the N-C(O) bond may be observed, leading to a broadening or duplication of some signals.[3]

¹H NMR Spectroscopy (Predicted, CDCl₃, 500 MHz)

The proton NMR spectrum is expected to show distinct signals for the pyrrolidine ring protons, the gem-dimethyl groups, the benzylic protons of the Cbz group, and the aromatic protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10-12br s1HH -OOCThe carboxylic acid proton is typically a broad singlet and can exchange with deuterium in solvents like D₂O. Its chemical shift is highly concentration and solvent dependent.
~7.35m5HAr-H The five protons of the phenyl ring of the Cbz group will appear as a complex multiplet in the aromatic region.[3]
~5.15s2HPhCH₂ -OThe two benzylic protons of the Cbz group are diastereotopic and may appear as two doublets or a broad singlet depending on the rate of conformational exchange.[3]
~3.6-3.8m2HCH₂ -NProtons on the carbon adjacent to the nitrogen atom of the pyrrolidine ring.
~3.3-3.5m1HN-CH₂ -C(CH₃)₂One of the protons on C5 of the pyrrolidine ring, deshielded by the adjacent nitrogen.
~2.9-3.1m1HC(O)-CH The proton at the stereocenter (C3), deshielded by the adjacent carboxylic acid group.
~2.2-2.4m1HN-CH₂ -C(CH₃)₂The other proton on C5 of the pyrrolidine ring.
~1.20s3HC(CH₃ )₂One of the gem-dimethyl groups. These are diastereotopic and may show slightly different chemical shifts.
~1.10s3HC(CH₃ )₂The second of the gem-dimethyl groups.
¹³C NMR Spectroscopy (Predicted, CDCl₃, 125 MHz)

The carbon NMR spectrum will confirm the carbon framework of the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~175-180C =O (acid)The carbonyl carbon of the carboxylic acid is typically found in this downfield region.[4]
~155C =O (carbamate)The carbonyl carbon of the Cbz protecting group.[3]
~136Ar-C (quat.)The quaternary carbon of the phenyl ring attached to the benzylic group.
~128.5Ar-C HAromatic carbons of the Cbz group.
~128.0Ar-C HAromatic carbons of the Cbz group.
~67PhC H₂-OThe benzylic carbon of the Cbz group.[3]
~55-60C H₂-NThe C2 and C5 carbons of the pyrrolidine ring, adjacent to the nitrogen.
~45-50C (CH₃)₂The quaternary C4 carbon of the pyrrolidine ring.
~40-45C H-COOHThe C3 carbon of the pyrrolidine ring, bearing the carboxylic acid.
~25-30C(C H₃)₂The carbons of the two methyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. For (S)-1-Cbz-4,4-dimethyl-pyrrolidine-3-carboxylic acid, electrospray ionization (ESI) would be a suitable technique.

Expected Data (ESI-MS):

  • [M+H]⁺: 278.1387 (Calculated for C₁₅H₂₀NO₄⁺)

  • [M+Na]⁺: 300.1206 (Calculated for C₁₅H₁₉NNaO₄⁺)

Fragmentation Pathway:

The primary fragmentation pathways in mass spectrometry often involve the loss of stable neutral molecules or the cleavage of weaker bonds. For this molecule, key fragmentations would include the loss of the benzyl group and decarboxylation.

fragmentation M [M+H]⁺ m/z = 278 F1 [M - C₇H₇]⁺ m/z = 187 (Loss of benzyl) M->F1 - C₇H₇• F2 [M - CO₂]⁺ m/z = 234 (Decarboxylation) M->F2 - CO₂ F3 C₈H₈O₂⁺ m/z = 91 (Benzyl cation) M->F3

Sources

Exploratory

Technical Whitepaper: Stability Dynamics and Storage Protocols for (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid

Executive Summary (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid (CAS: 2097073-14-6) is a highly specialized chiral building block utilized in advanced peptidomimetic synthesis and drug discovery. The incorporation...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid (CAS: 2097073-14-6) is a highly specialized chiral building block utilized in advanced peptidomimetic synthesis and drug discovery. The incorporation of a gem-dimethyl group at the C4 position of the pyrrolidine ring introduces profound conformational rigidity, while the Carboxybenzyl (Cbz) group provides robust, orthogonal protection of the secondary amine. This guide dissects the physical chemistry, degradation pathways, and validated handling protocols required to maintain the structural and stereochemical integrity of this compound.

Structural Profiling and Chemical Causality

The stability of this molecule is dictated by three structural pillars:

  • The Cbz Carbamate Linkage : The Cbz group effectively delocalizes the lone pair of the pyrrolidine nitrogen, neutralizing its nucleophilicity. This carbamate is highly resistant to mild bases and mild acids, allowing for selective deprotection strategies in complex synthetic routes without premature cleavage[1].

  • The 4,4-Dimethyl Substitution : The gem-dimethyl moiety creates severe steric hindrance. This bulk restricts the pyrrolidine ring into a rigid envelope conformation. While this rigidity is highly desirable for target-binding affinity in drug design, it also creates localized steric strain that can influence the kinetics of degradation if the molecule is exposed to extreme thermal stress.

  • The C3 Stereocenter : The carboxylic acid is located at the C3 position. The proton at this chiral center (alpha to the carboxylate) is the molecule's most vulnerable point regarding stereochemical integrity.

Degradation Pathways and Stability Dynamics

Understanding how the molecule fails is prerequisite to preventing it.

  • Base-Catalyzed Racemization : The most insidious degradation pathway is the loss of enantiomeric purity. Under strong basic conditions, the proton at the C3 position can be abstracted. This forms a planar enolate intermediate. Upon reprotonation, the stereocenter is scrambled, yielding a racemic (R/S) mixture[2].

  • Cbz Cleavage : While stable to mild conditions, the Cbz group is susceptible to strong acids (e.g., HBr in acetic acid) and is readily cleaved by catalytic hydrogenation (H2 over Pd/C)[1]. Unintended exposure to transition metals or strong reducing environments will cause premature deprotection.

  • Thermal Decomposition : At elevated temperatures, pyrrolidine-3-carboxylic acid derivatives can undergo spontaneous decarboxylation or oxidative degradation, releasing carbon monoxide, carbon dioxide, and nitrogen oxides[3].

Pathways Intact (S)-1-Cbz-4,4-Dimethyl- pyrrolidine-3-carboxylic acid Base Strong Base (pH > 10) Intact->Base Acid Strong Acid (e.g., HBr/AcOH) Intact->Acid Hydro Catalytic Hydrogenation (H2, Pd/C) Intact->Hydro Enolate Enolate Intermediate (C3 Proton Abstraction) Base->Enolate Racemization Racemization (R/S Mixture) Enolate->Racemization Cleavage Cbz Cleavage (Deprotection) Acid->Cleavage Hydro->Cleavage FreeAcid Free Amino Acid + Toluene + CO2 Cleavage->FreeAcid

Fig 1: Primary degradation and reactivity pathways of the Cbz-protected pyrrolidine derivative.

Optimal Storage Protocols

To arrest kinetic degradation and preserve chiral purity, storage conditions must be rigorously controlled. The following table synthesizes the optimal parameters based on thermodynamic principles.

ParameterShort-Term (< 4 weeks)Long-Term (> 4 weeks)Causality / Rationale
Temperature 2°C to 8°C-20°CMinimizes thermodynamic energy available for base-catalyzed racemization or spontaneous decarboxylation.
Atmosphere Ambient (Sealed)Argon or NitrogenPrevents atmospheric moisture from inducing slow hydrolysis; limits oxidative degradation.
Container Amber glass vialAmber glass, PTFE-lined capProtects from UV-induced radical formation which can compromise the Cbz aromatic ring.
Humidity < 60% RHDesiccatedPrevents hygroscopic moisture uptake, preserving the free carboxylic acid state.

Self-Validating Experimental Protocols

To ensure trustworthiness in synthetic applications, researchers must employ self-validating workflows. The following protocols provide step-by-step methodologies for assessing stability and executing controlled deprotection[4].

Protocol 1: Forced Degradation and RP-HPLC Stability Assessment

This protocol establishes the exact pH and thermal boundaries of the specific batch, utilizing a control arm to validate the baseline.

  • Sample Preparation : Dissolve 5 mg of (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid in 1 mL of HPLC-grade acetonitrile to create a stock solution.

  • Stress Incubation : Aliquot 100 µL of the stock into three separate vials.

    • Vial A (Acidic Stress): Add 900 µL of 0.1 M HCl.

    • Vial B (Basic Stress): Add 900 µL of 0.1 M NaOH.

    • Vial C (Control): Add 900 µL of pH 7.4 PBS.

  • Thermal Cycling : Incubate all vials at 40°C for exactly 24 hours.

  • Quenching : Neutralize Vial A with 0.1 M NaOH and Vial B with 0.1 M HCl to instantly arrest degradation kinetics.

  • Chiral RP-HPLC Analysis : Inject 10 µL of each sample onto a chiral stationary phase column (e.g., Chiralpak AD-H). Use a mobile phase of Hexane/Isopropanol/TFA (80:20:0.1). Causality: The TFA ensures the carboxylic acid remains protonated, preventing peak tailing, while the chiral column separates the (S) and (R) enantiomers to quantify racemization.

Workflow Prep Sample Preparation Incubate Incubation (Stress Conditions) Prep->Incubate Sample Aliquoting & Quenching Incubate->Sample HPLC RP-HPLC Analysis Sample->HPLC Data Kinetic Modeling HPLC->Data

Fig 2: Self-validating RP-HPLC workflow for assessing chemical and chiral stability.

Protocol 2: Controlled Cbz Deprotection (Catalytic Transfer Hydrogenation)

When the Cbz group must be removed without utilizing hazardous hydrogen gas cylinders, catalytic transfer hydrogenation is the field-proven standard[1].

  • Solvation : Dissolve the Cbz-protected compound (1.0 mmol) in 10 mL of anhydrous methanol in a round-bottom flask.

  • Catalyst Addition : Carefully add 10% Palladium on Carbon (Pd/C) (10% w/w relative to the substrate). Causality: The catalyst must be added under a gentle stream of inert argon. Dry Pd/C is highly pyrophoric and can ignite methanol vapors upon contact with atmospheric oxygen.

  • Hydrogen Donor : Add ammonium formate (5.0 mmol) in a single portion. Causality: Ammonium formate decomposes into ammonia, carbon dioxide, and hydrogen gas directly at the palladium surface, providing a steady, controlled reduction environment without over-pressurizing the vessel.

  • Reaction : Stir the suspension at 60°C for 2 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1) until the starting material is entirely consumed.

  • Workup : Filter the hot mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite with hot methanol to ensure complete recovery of the product.

  • Isolation : Concentrate the filtrate under reduced pressure to yield the free (S)-4,4-dimethyl-pyrrolidine-3-carboxylic acid.

Sources

Foundational

Introduction: The Significance of Constrained Scaffolds in Medicinal Chemistry

An In-Depth Guide to the Synthesis and Application of (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid In the landscape of modern drug discovery, the architectural design of small molecules is paramount to achieving...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Synthesis and Application of (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid

In the landscape of modern drug discovery, the architectural design of small molecules is paramount to achieving high potency and selectivity for biological targets. The pyrrolidine ring is a privileged five-membered nitrogen-containing heterocycle that is a cornerstone of numerous FDA-approved pharmaceuticals and natural products.[1][2][3] Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space that is often crucial for effective binding to enzymes and receptors.[2]

(S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid represents a highly valuable and specialized building block within this class. The introduction of a gem-dimethyl group at the C4 position imparts a significant conformational constraint on the pyrrolidine ring. This rigidity reduces the entropic penalty upon binding to a biological target and locks the molecule into a more defined bioactive conformation, which can lead to enhanced potency and selectivity. The carboxylic acid at the C3 position and the stereochemically defined center at this position provide a critical handle for peptide coupling or further functionalization, making this molecule a constrained β-amino acid analogue of significant interest to medicinal chemists.

This guide provides a comprehensive overview of a robust synthetic strategy for accessing this chiral building block, details a step-by-step experimental protocol, and discusses its potential applications in the development of novel therapeutics.

Synthetic Strategy: Asymmetric Michael Addition as a Cornerstone

While a singular "discovery" paper for this specific molecule is not prominent in the literature, its structure lends itself to well-established and reliable methods in asymmetric synthesis. A highly effective and logical approach to establishing the chiral center at C3 is through an organocatalyzed asymmetric Michael addition.[4][5] This strategy involves the conjugate addition of a nucleophile to an α,β-unsaturated acceptor, with the stereochemical outcome dictated by a chiral catalyst.

The causality behind this choice of strategy is threefold:

  • Stereocontrol: Modern organocatalysis provides powerful tools for establishing stereocenters with high enantiomeric excess (ee), avoiding the need for costly and material-inefficient chiral resolutions.

  • Convergent Synthesis: The key bond formation brings together two relatively simple fragments, allowing for a convergent and efficient assembly of the core scaffold.

  • Substrate Availability: The required starting materials are readily accessible or can be prepared in a straightforward manner.

The proposed retrosynthesis begins by disconnecting the pyrrolidine ring, identifying a key acyclic nitro-ester intermediate. This intermediate can be formed via a Michael addition of nitromethane to a custom-synthesized α,β-unsaturated ester bearing the gem-dimethyl group. Subsequent reduction of the nitro group and cyclization yields the desired pyrrolidine ring system.

Visualization of the Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid.

Detailed Experimental Protocols

The following protocols are representative methodologies based on established chemical transformations for analogous systems. Researchers should perform their own optimization and safety assessments.

Protocol 1: Asymmetric Michael Addition
  • Objective: To synthesize (R)-Methyl 4,4-dimethyl-3-nitropentanoate.

  • To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add the chiral diarylprolinol silyl ether catalyst (5 mol%).

  • Add the solvent (e.g., toluene, 2.0 M) and cool the mixture to 0 °C.

  • Add methyl 3,3-dimethylacrylate (1.0 equiv.) and nitromethane (3.0 equiv.).

  • Add the base (e.g., N,N-Diisopropylethylamine, 1.2 equiv.) dropwise over 10 minutes.

  • Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 24-48 hours), quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the desired nitro-ester.

Protocol 2: Reductive Cyclization and Protection
  • Objective: To convert the nitro-ester into the final protected amino acid.

  • Nitro Reduction: Dissolve the nitro-ester (1.0 equiv.) in methanol in a hydrogenation vessel. Add Raney Nickel (approx. 10% by weight, washed) or Palladium on Carbon (5 mol%).

  • Pressurize the vessel with hydrogen gas (50-100 psi) and shake or stir vigorously at room temperature until hydrogen uptake ceases.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure.

  • Cyclization: The resulting amino-ester may cyclize spontaneously upon heating or with the addition of a mild base. Dissolve the crude amino-ester in a suitable solvent like toluene and heat to reflux. Monitor by TLC for the formation of (S)-4,4-Dimethylpyrrolidin-3-one.

  • Hydrolysis & Protection: Hydrolyze the resulting lactam under basic conditions (e.g., NaOH in H₂O/MeOH) to yield the corresponding amino acid. Protect the amine with Benzyl Chloroformate (Cbz-Cl) under Schotten-Baumann conditions (e.g., in a biphasic mixture of dioxane/water with NaHCO₃ or NaOH) to yield the final product, (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid.

  • Acidify the aqueous layer to pH ~3-4 with cold 1M HCl and extract with ethyl acetate. Dry the organic layers, concentrate, and purify by recrystallization or chromatography.

Characterization Data

The identity and purity of the final compound must be confirmed through rigorous analytical methods.

Analysis Expected Result
Molecular Formula C₁₅H₁₉NO₄
Molecular Weight 277.32 g/mol
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 1.0-1.2 (m, 6H, 2 x CH₃), 2.5-3.8 (m, 5H, CH₂, CH, N-CH₂), 5.15 (s, 2H, O-CH₂-Ph), 7.3-7.4 (m, 5H, Ar-H), ~11 (br s, 1H, COOH). Note: Due to rotational isomers (rotamers) around the carbamate bond, some proton signals may appear broadened or as duplicate sets.
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): ~25 (2 x CH₃), ~40 (C(CH₃)₂), ~45-55 (CH₂, CH, N-CH₂), ~67 (O-CH₂), ~128-136 (Ar-C), ~155 (C=O, carbamate), ~175 (C=O, acid).
Mass Spectrometry (ESI+) m/z: 278.13 [M+H]⁺
Chiral HPLC A single major peak should be observed, with enantiomeric excess (ee) >98% when compared to a racemic standard.

Applications in Drug Development

(S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid is a constrained amino acid analogue, a class of molecules that has seen extensive use in peptide and small molecule drug design. Its utility stems from its ability to introduce conformational rigidity into otherwise flexible molecules.

  • Peptidomimetics: By replacing a natural amino acid in a peptide sequence with this building block, researchers can lock the peptide backbone into a specific conformation. This can enhance binding affinity to the target protein, improve metabolic stability by preventing cleavage by proteases, and increase cell permeability.

  • Scaffold for Small Molecules: The pyrrolidine ring serves as an excellent 3D scaffold from which to project functional groups in precise vectors. It is a key structural feature in many potent and selective inhibitors, such as those targeting Dipeptidyl Peptidase-4 (DPP-4) for the treatment of diabetes.[6]

  • Constrained Analogues: It can be used to synthesize rigid analogues of bioactive molecules to probe structure-activity relationships (SAR). By understanding how conformational restriction affects activity, scientists can design more potent and selective drug candidates.

Conclusion

(S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid is a sophisticated chemical building block whose value lies in the conformational constraint provided by its gem-dimethyl group. While its initial synthesis may not be tied to a single landmark publication, its logical preparation via powerful, modern asymmetric catalytic methods makes it an accessible and highly desirable tool for medicinal chemists. Its ability to impart rigidity and defined three-dimensional structure ensures its continued application in the design of next-generation therapeutics, enabling the development of drugs with improved potency, selectivity, and pharmacokinetic properties.

References

  • Benchchem. (n.d.). Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery.
  • Quartararo, A., et al. (2022).
  • ResearchGate. (n.d.). Enantioselective Nitrile Anion Cyclization to Substituted Pyrrolidines. A Highly Efficient Synthesis of (3 S ,4 R) -N- tert -Butyl-4-Arylpyrrolidine-3-Carboxylic Acid.
  • MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • PubMed. (2005, April 29). Enantioselective nitrile anion cyclization to substituted pyrrolidines. A highly efficient synthesis of (3S,4R)-N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid.
  • Royal Society of Chemistry. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry.
  • IntechOpen. (2024, November 12). Recent Advances in the Synthesis of Pyrrolidines.
  • ResearchGate. (n.d.). Synthesis of 4-Alkyl-pyrrolidine-3-carboxylic Acid Stereoisomers.
  • ChemRxiv. (n.d.). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones.
  • ACS Publications. (2022, May 20). Enantioselective Synthesis of the Chiral Pyrrolidine Fragment of Upadacitinib via Chiral Auxiliary Directed Diastereoselective 1,3-Dipolar Cycloaddition. Organic Process Research & Development.
  • Royal Society of Chemistry. (n.d.). Catalytic asymmetric synthesis of pyrrolidine derivatives bearing heteroatom-substituted quaternary stereocenters. Organic Chemistry Frontiers.
  • ACS Publications. (2023, March 8). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines.
  • Benchchem. (n.d.). Application Notes and Protocols for the Asymmetric Synthesis of Pyrrolidine-3,4-diamine Derivatives.
  • (2026, March 19). Understanding the Applications of (S)-Pyrrolidine-3-carboxylic Acid in Organic Synthesis.
  • Google Patents. (n.d.). US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids.
  • Semantic Scholar. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones.
  • Merck. (n.d.). (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid.
  • ResearchGate. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones | Request PDF.
  • Springer. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 5.
  • ACS Publications. (2023, March 8). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines.
  • Organic Syntheses. (2019, December 23). Synthesis of Chiral Tetramic Acids: Preparation of (S)-5- Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride.
  • Springer. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 5.
  • MDPI. (2022, September 28). Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration.

Sources

Exploratory

The Privileged Scaffold: A Technical Whitepaper on (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic Acid in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the shift from flat, sp²-rich molecules to highly three-dimensional, sp³-rich architectures is paramount for overcoming target selectivity and pharmacokin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the shift from flat, sp²-rich molecules to highly three-dimensional, sp³-rich architectures is paramount for overcoming target selectivity and pharmacokinetic hurdles. (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid (CAS: 2097073-14-6) represents a masterclass in rational scaffold design [1]. By combining a rigidified pyrrolidine core with strategic stereochemistry and orthogonal protecting groups, this molecule serves as a critical building block for peptidomimetics, foldamers, and targeted small-molecule inhibitors.

This technical guide explores the mechanistic causality behind its conformational dynamics, its high-impact applications in oncology and neurodegeneration, and provides field-proven, self-validating protocols for its integration into synthetic pipelines.

Structural Biology & Conformational Dynamics: The Gem-Dimethyl Effect

The utility of (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid is rooted in fundamental thermodynamics. Unsubstituted pyrrolidines are conformationally flexible, rapidly interconverting between various envelope and half-chair conformations. This flexibility introduces a significant entropic penalty ( ΔS ) upon binding to a rigid protein target.

The introduction of a gem-dimethyl group at the C4 position fundamentally alters the energy landscape of the ring via the Thorpe-Ingold effect (steric compression).

  • Causality of Restriction: The bulky methyl groups at C4 sterically repel the adjacent C3 and C5 atoms. To minimize steric clash, the internal C3-C4-C5 bond angle is compressed, forcing the 5-membered ring out of planarity and locking it into a highly specific, puckered conformation.

  • Thermodynamic Advantage: This puckering pre-organizes the spatial trajectory of the C3-carboxylic acid. When the molecule engages a receptor, the entropic cost of freezing out rotatable bonds is bypassed, leading to a highly favorable Gibbs free energy of binding ( ΔG ).

G A Linear/Flexible Peptide Hit B Scaffold Hopping: Insert (S)-1-Cbz-4,4-Dimethyl- pyrrolidine-3-carboxylic acid A->B Structural Design C Thorpe-Ingold Effect (Steric Compression) B->C C4 Gem-Dimethyl Substitution D Pre-organized Conformation C->D Reduced Entropic Penalty E Enhanced Target Affinity (Lead) D->E Favorable Receptor Binding

Workflow illustrating hit-to-lead optimization via conformational restriction.

High-Impact Applications in Target-Directed Drug Discovery

The strategic deployment of 4,4-dimethylpyrrolidine-3-carboxylic acid derivatives has unblocked several challenging therapeutic targets.

Epigenetic Modulation: GAS41 YEATS Domain Inhibitors

The GAS41 YEATS domain is a chromatin reader protein that recognizes acetylated histones (H3K27ac) and drives oncogenic transcription in Non-Small Cell Lung Cancer (NSCLC). Developing small molecules that disrupt this protein-protein interaction is notoriously difficult due to the shallow nature of the binding pocket. Researchers have utilized the 4,4-dimethylpyrrolidine scaffold to design sub-micromolar inhibitors (e.g., DLG-41 analogs). The rigidified pyrrolidine core precisely positions hydrogen-bond donors and acceptors to mimic the endogenous acetyl-lysine, achieving potent, on-target disruption of chromatin binding [2].

G H3K27ac Acetylated Histone (H3K27ac) GAS41 GAS41 YEATS Domain (Chromatin Reader) H3K27ac->GAS41 Binds to Binding Pocket Oncogenesis NSCLC Tumor Proliferation (Oncogenic Transcription) GAS41->Oncogenesis Activates Downstream Pathways Inhibitor Pyrrolidine-based Inhibitor (DLG-41 Analog) Inhibitor->GAS41 Competitive Inhibition (Disrupts Chromatin Binding)

Mechanism of action for pyrrolidine-based GAS41 YEATS domain inhibitors in NSCLC.

Neurodegeneration: BACE1 Inhibition

In the pursuit of Alzheimer's disease therapeutics, Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) is a prime target. Fragment-based drug discovery efforts have integrated pyrrolidine-3-carboxylic acid derivatives to extend deep into the P2′ binding pocket of BACE1. The gem-dimethyl substitution not only restricts conformation to boost enzymatic potency into the sub-nanomolar range but also strategically modulates the molecule's lipophilicity (cLogP), reducing P-glycoprotein (Pgp)-mediated efflux across the blood-brain barrier [3].

Peptidomimetics and Foldamers

Pioneering work by the Gellman group has demonstrated that β -amino acid oligomers (foldamers) containing cyclic constraints like pyrrolidine-3-carboxylic acid can form highly stable, predictable secondary structures (e.g., 8-helices and 12-helices) [4]. The (S)-enantiomer dictates the specific handedness of the resulting helix, making it an invaluable tool for designing synthetic proteins that resist proteolytic degradation while maintaining biological activity.

Quantitative Data Presentation

To facilitate rational drug design, the physicochemical parameters and comparative binding advantages of this scaffold are summarized below.

Table 1: Physicochemical Profile of (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid

ParameterValuePharmacological Relevance
CAS Number 2097073-14-6Unique identifier for the (S)-Cbz protected derivative [1].
Molecular Weight 277.32 g/mol Low MW allows for downstream elaboration without violating Lipinski's Rule of 5.
Molecular Formula C15H19NO4Sp³-rich core enhances 3D complexity (Fsp³).
Stereochemistry (3S)Dictates absolute spatial vector of the pharmacophore.
Protecting Group Carboxybenzyl (Cbz)Orthogonal to Boc/Fmoc; cleavable via highly clean hydrogenolysis (H2, Pd/C).

Table 2: Impact of Conformational Restriction on Target Affinity (Literature Consensus)

Target ClassUnrestricted Scaffold Affinity4,4-Dimethyl Scaffold AffinityFold-Improvement
Endothelin (ET_B) Receptor [5]~520 nM~8.1 nM>60x enhancement
BACE1 (Enzymatic) [3]~20 nM~0.7 nM>28x enhancement
GAS41 YEATS Domain [2]>10 µMSub-micromolar>10x enhancement

Experimental Protocols: Overcoming Steric Hindrance in Amide Coupling

The very feature that makes this molecule biologically valuable—the C4 gem-dimethyl group—makes it synthetically challenging. The massive steric bulk surrounding the C3-carboxylic acid severely retards standard carbodiimide (EDC/DCC) coupling kinetics, leading to competing hydrolysis and low yields.

To overcome this, the following self-validating protocol utilizes HATU , which generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester capable of bypassing the steric barrier.

Protocol: HATU-Mediated Amide Coupling of the Sterically Hindered C3-Carboxyl

Reagents & Stoichiometry:

  • (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid: 1.0 equivalent

  • Primary/Secondary Amine: 1.1 equivalents

  • HATU: 1.2 equivalents

  • N,N-Diisopropylethylamine (DIPEA): 3.0 equivalents

  • Anhydrous DMF (0.1 M concentration)

Step-by-Step Methodology:

  • Pre-Activation (Critical Step): Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF under an inert nitrogen atmosphere. Add DIPEA (3.0 eq) dropwise at 0 °C.

    • Causality: DIPEA deprotonates the carboxylic acid, triggering nucleophilic attack on the uronium salt of HATU. The reaction must be stirred for 15–20 minutes prior to amine addition to allow the sterically hindered HOAt active ester to fully form.

  • Amine Addition: Dissolve the target amine (1.1 eq) in a minimal volume of DMF and add it dropwise to the activated ester solution. Allow the reaction to warm to room temperature.

  • Self-Validation via LC-MS: After 60 minutes, extract a 5 µL aliquot and quench it in 100 µL of Methanol. Analyze via LC-MS.

    • Diagnostic Logic: If the active ester failed to form, you will see the mass of the starting acid. If the active ester formed but the amine is too hindered to attack, quenching with methanol will yield the corresponding methyl ester mass. This diagnostic step prevents blind workups of failed reactions.

  • Workup: Once complete, dilute the reaction with Ethyl Acetate (10 volumes) and wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO3 (to remove HOAt byproducts), and brine. Dry over Na2SO4 and concentrate under reduced pressure.

References

  • ACS Publications. "Discovery and Development of a Small-Molecule Inhibitor Targeting the GAS41 YEATS Domain in Nonsmall Cell Lung Cancer." Journal of Medicinal Chemistry. Available at:[Link]

  • ACS Publications. "From Fragment Screening to In Vivo Efficacy: Optimization of a Series of 2-Aminoquinolines as Potent Inhibitors of Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1)." Journal of Medicinal Chemistry. Available at:[Link]

  • Gellman Group, University of Wisconsin–Madison. "Non-Hydrogen Bonded Secondary Structures in β-Peptides: Evidence from Circular Dichroism of (S)-Pyrrolidine-3-Carboxylic Acid Oligomers." Organic Letters. Available at: [Link]

  • ACS Publications. "Design, Synthesis, and Activity of a Series of Pyrrolidine-3-carboxylic Acid-Based, Highly Specific, Orally Active ETB Antagonists." Journal of Medicinal Chemistry. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Enantiomeric Resolution of (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol Executive Summary & Strategic Rationale The synthesis of highly substit...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol

Executive Summary & Strategic Rationale

The synthesis of highly substituted, enantiopure pyrrolidines is a critical operation in modern drug discovery. Compounds such as (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid (CAS: 2089381-17-7) serve as conformationally restricted bioisosteres for amino acids and are frequently deployed in the development of peptidomimetics, endothelin antagonists, and targeted protein degraders[1][2].

As a Senior Application Scientist, I have designed this protocol to prioritize regiochemical predictability, orthogonal stability, and scalable chiral resolution . Rather than relying on classical linear cyclizations, this route leverages a highly efficient 1,3-dipolar cycloaddition.

Mechanistic Insights & Causality
  • Regiocontrol via Symmetric Ylides: The core pyrrolidine ring is constructed using an azomethine ylide cycloaddition with a 3,3-dimethylacrylate derivative[2]. By utilizing the symmetric precursor N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine, we eliminate the regiochemical ambiguity that typically plagues non-symmetric ylides. The dipole reacts predictably with the electron-deficient alkene, ensuring the gem-dimethyl group is exclusively fixed at the C4 position[3].

  • Orthogonal Protection (Cbz): The initial benzyl (Bn) protecting group is swapped for a carboxybenzyl (Cbz) group prior to ester hydrolysis. The Cbz group is highly stable to the basic conditions required for ester saponification and provides an ideal orthogonal handle for downstream solid-phase peptide synthesis (SPPS), where it can be cleanly removed via hydrogenolysis.

  • Late-Stage SFC Resolution: While asymmetric catalysis is an option, late-stage Supercritical Fluid Chromatography (SFC) resolution of the racemic acid is chosen for its absolute reliability, rapid cycle times, and ability to deliver >99% enantiomeric excess (ee) without the yield attrition associated with classical diastereomeric salt crystallization.

Synthetic Pathway Visualization

The following workflow illustrates the continuous synthetic progression from commercially available starting materials to the enantiopure target.

G SM Methyl 3,3-dimethylacrylate + Azomethine Ylide Precursor Step1 [3+2] Cycloaddition (TFA, DCM, 0°C to RT) SM->Step1 Int1 Racemic Methyl 1-benzyl-4,4- dimethylpyrrolidine-3-carboxylate Step1->Int1 Step2 1. Pd/C, H2 (Debenzylation) 2. CbzCl, NaHCO3 (Protection) Int1->Step2 Int2 Racemic Methyl 1-Cbz-4,4- dimethylpyrrolidine-3-carboxylate Step2->Int2 Step3 LiOH, THF/H2O (Ester Hydrolysis) Int2->Step3 Int3 Racemic 1-Cbz-4,4-dimethyl- pyrrolidine-3-carboxylic acid Step3->Int3 Step4 Chiral SFC Resolution (Chiralpak IG, CO2/MeOH) Int3->Step4 Product (S)-1-Cbz-4,4-Dimethyl- pyrrolidine-3-carboxylic acid Step4->Product

Figure 1: Synthetic workflow for (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid.

Self-Validating Experimental Protocols

Protocol 1: 1,3-Dipolar Cycloaddition

Objective: Synthesis of Racemic Methyl 1-benzyl-4,4-dimethylpyrrolidine-3-carboxylate.

  • Setup: To an oven-dried round-bottom flask under nitrogen, add methyl 3,3-dimethylacrylate (10.0 g, 87.6 mmol) and N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine (24.9 g, 105.1 mmol, 1.2 equiv) in anhydrous dichloromethane (DCM, 400 mL).

  • Initiation: Cool the solution to 0 °C using an ice bath. Add trifluoroacetic acid (TFA, 0.67 mL, 8.76 mmol, 0.1 equiv) dropwise over 5 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (200 mL). Extract the aqueous layer with DCM (2 x 100 mL). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the product.

  • Causality & In-Process Control: TFA acts as a catalyst to desilylate and eliminate methoxide, generating the reactive 1,3-dipole in situ. Reaction completion is self-validated by LC-MS; the disappearance of the ylide precursor mass dictates the end of the reaction[3].

Protocol 2: Telescoped Debenzylation and Cbz-Protection

Objective: Synthesis of Racemic Methyl 1-Cbz-4,4-dimethylpyrrolidine-3-carboxylate.

  • Debenzylation: Dissolve the intermediate from Protocol 1 (20.0 g, 80.8 mmol) in HPLC-grade Methanol (200 mL). Carefully add 10% Pd/C (2.0 g, 10 wt%). Purge the flask with nitrogen, then introduce hydrogen gas via a balloon. Stir vigorously at room temperature for 12 hours.

  • Filtration: Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the pad with excess Methanol and concentrate the filtrate to yield the crude secondary amine (methyl 4,4-dimethylpyrrolidine-3-carboxylate)[4].

  • Cbz-Protection: Immediately redissolve the crude amine in a 1:1 mixture of THF and H2O (200 mL). Add NaHCO3 (13.6 g, 161.6 mmol, 2.0 equiv) and cool the mixture to 0 °C.

  • Addition: Add Benzyl chloroformate (CbzCl, 12.7 mL, 88.9 mmol, 1.1 equiv) dropwise. Stir the biphasic mixture at room temperature for 4 hours.

  • Workup: Separate the layers, extract the aqueous phase with EtOAc (2 x 100 mL), wash the combined organics with brine, dry over Na2SO4, and concentrate.

  • Causality & In-Process Control: Telescoping these two steps avoids the isolation of the volatile and highly polar debenzylated intermediate, preventing yield loss. The basic aqueous environment (NaHCO3) neutralizes the HCl generated during CbzCl addition without hydrolyzing the methyl ester.

Protocol 3: Ester Hydrolysis

Objective: Synthesis of Racemic 1-Cbz-4,4-dimethylpyrrolidine-3-carboxylic acid.

  • Hydrolysis: Dissolve the Cbz-protected ester (22.0 g, 75.5 mmol) in a 2:1:1 mixture of THF/MeOH/H2O (200 mL). Add Lithium hydroxide monohydrate (LiOH·H2O, 9.5 g, 226.5 mmol, 3.0 equiv).

  • Monitoring: Stir at room temperature for 4-6 hours. Monitor via TLC (Hexanes/EtOAc 1:1, UV active).

  • Isolation: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous phase with water (100 mL) and cool to 0 °C.

  • Acidification: Slowly acidify to pH 2-3 using 1M HCl. Extract the resulting white precipitate with EtOAc (3 x 150 mL). Dry the combined organic layers over Na2SO4 and concentrate to yield the racemic acid as an off-white solid[1].

  • Causality & In-Process Control: LiOH is specifically chosen over NaOH or KOH because its milder basicity minimizes the risk of epimerization at the sensitive C3 alpha-proton.

Protocol 4: Chiral SFC Resolution

Objective: Isolation of (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid.

  • Preparation: Dissolve the racemic acid (20.0 g) in HPLC-grade Methanol to a concentration of 50 mg/mL.

  • SFC Conditions:

    • Column: Chiralpak IG (250 x 21.2 mm, 5 µm).

    • Mobile Phase: Isocratic 80% CO2 / 20% Methanol (containing 0.1% TFA modifier).

    • Flow Rate: 70 mL/min.

    • Detection: UV at 210 nm.

  • Execution: Perform stacked injections. Collect Peak 1 and Peak 2 separately.

  • Recovery: Evaporate the solvent from the Peak 1 fractions under reduced pressure to afford the pure (S)-enantiomer.

  • Causality & In-Process Control: SFC provides superior mass transfer kinetics compared to traditional HPLC, resulting in baseline resolution and >99% ee. The use of CO2 allows for rapid, low-temperature solvent removal, preserving the integrity of the carboxylic acid.

Quantitative Data & Analytical Specifications

The following table summarizes the expected quantitative yields and critical analytical markers required to validate each stage of the synthesis.

Compound StageExpected YieldPhysical StateKey Analytical Markers (Self-Validation)
Intermediate 1 (Benzyl Ester)75 - 85%Pale yellow oilLC-MS: [M+H]⁺ m/z 248.2¹H NMR (CDCl₃): δ 1.17 (s, 3H), 1.21 (s, 3H) indicating gem-dimethyl[3].
Intermediate 2 (Cbz Ester)80 - 90% (over 2 steps)Colorless oilLC-MS: [M+H]⁺ m/z 292.1TLC: R_f = 0.6 (Hexanes/EtOAc 2:1).
Racemic Acid (Int 3)90 - 95%Off-white solidLC-MS: [M+H]⁺ m/z 278.1IR: Broad O-H stretch at 3300-2500 cm⁻¹.
Final Product ((S)-Enantiomer)40 - 45% (from racemate)Off-white solid[1]Chiral SFC: ee >99% (Peak 1).Formula: C₁₅H₁₉NO₄ (MW: 277.32)[1].

References

  • World Intellectual Property Organization. "WO2000015611A1 - Branched alkyl pyrrolidine-3-carboxylic acids".
  • United States Patent and Trademark Office. "US6162927A - Endothelin antagonists". Patent Database (Cites Cottrell et al. for azomethine ylide cycloaddition methodologies).

Sources

Application

Comprehensive Application Note: Utilization of (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid in Peptidomimetic Drug Discovery

Introduction & Strategic Rationale In the landscape of modern medicinal chemistry, the design of conformationally restricted peptidomimetics is a paramount strategy for overcoming the poor pharmacokinetic profiles of lin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

In the landscape of modern medicinal chemistry, the design of conformationally restricted peptidomimetics is a paramount strategy for overcoming the poor pharmacokinetic profiles of linear peptides. (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid (CAS: 2097073-14-6) serves as a highly specialized, chiral building block engineered specifically for this purpose.

The strategic value of this molecule lies in its unique structural features:

  • The gem-Dimethyl Group : The presence of two methyl groups at the C4 position induces the [1]. This effect severely restricts the rotational freedom of the pyrrolidine ring, locking it into a specific envelope conformation. When incorporated into a drug candidate, this pre-organization reduces the entropic penalty upon binding to the target receptor, frequently leading to sub-micromolar enhancements in potency.

  • (S)-Stereocenter : The defined stereochemistry at the C3 position mimics the natural spatial arrangement of L-amino acids, ensuring stereospecific engagement with biological targets (e.g., protease active sites).

  • Cbz (Carboxybenzyl) Protection : The N-terminal Cbz group provides an orthogonal protection strategy [2]. Unlike Boc (acid-labile) or Fmoc (base-labile) groups, the Cbz group is highly stable to standard peptide coupling conditions and mild acids (like TFA), allowing chemists to selectively manipulate other functional groups before unmasking the pyrrolidine amine via catalytic hydrogenolysis.

Physicochemical Properties Summary
PropertyValue
Chemical Name (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid
CAS Number 2097073-14-6
Molecular Formula C15H19NO4
Molecular Weight 277.32 g/mol
Appearance Off-white solid
Stereochemistry (S)-enantiomer
Protecting Group Carboxybenzyl (Cbz)

Mechanistic Pathways & Workflows

To fully leverage this building block, researchers must execute a two-phase synthetic workflow: C-terminal amidation followed by N-terminal deprotection. The following diagrams illustrate the logical progression of the synthesis and the pharmacological rationale behind the molecule's design.

Workflow Start Start: (S)-1-Cbz-4,4-Dimethyl- pyrrolidine-3-carboxylic acid Step1 C-Terminal Amidation (HATU, DIPEA, DMF) Start->Step1 Target Amine Step2 Intermediate: Cbz-Protected Amide Step1->Step2 Step3 N-Terminal Deprotection (H2, Pd/C, MeOH) Step2->Step3 End Final Product: Free Amine Building Block Step3->End

Figure 1: Synthetic workflow for orthogonal coupling and deprotection of the building block.

Mechanism GemDimethyl gem-Dimethyl Group at C4 Position ThorpeIngold Thorpe-Ingold Effect (Steric Compression) GemDimethyl->ThorpeIngold Conformation Restricted Pyrrolidine Ring Pucker ThorpeIngold->Conformation Entropy Reduced Entropic Penalty Conformation->Entropy Binding Enhanced Target Binding Affinity Entropy->Binding

Figure 2: Pharmacological impact of the gem-dimethyl group via the Thorpe-Ingold effect.

Experimental Protocols

The following protocols are engineered as self-validating systems. Every reagent choice is grounded in chemical causality to ensure high yields and the preservation of the delicate (S)-stereocenter.

Protocol A: C-Terminal Amidation via HATU Activation

This protocol utilizes [3], a gold-standard coupling reagent that minimizes racemization and accelerates amide bond formation.

Reagents & Materials:

  • (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid (1.0 eq)

  • Target primary or secondary amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Substrate Solubilization : Dissolve the carboxylic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF to achieve a 0.1 M concentration.

    • Causality: Anhydrous conditions are critical; the presence of water will prematurely hydrolyze the highly reactive OAt-ester intermediate back to the starting carboxylic acid.

  • Base Addition : Add DIPEA (3.0 eq) to the stirring solution at room temperature and allow it to stir for 5 minutes.

    • Causality: DIPEA acts as a non-nucleophilic base. It neutralizes any hydrochloride salts of the target amine and deprotonates the carboxylic acid, priming it for nucleophilic attack on the uronium salt of HATU.

  • Activation : Add HATU (1.2 eq) portion-wise to the reaction mixture.

    • Causality: HATU reacts with the carboxylate to form a highly reactive active ester. The 7-aza nitrogen of the HOAt leaving group provides an intramolecular hydrogen bond that acts as a basic catalyst, drastically accelerating the amidation process and minimizing the time the chiral center spends in a vulnerable, enolizable state.

  • Reaction Monitoring : Stir the reaction at room temperature for 2–4 hours.

    • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The disappearance of the starting material mass ( m/z 278.1 [M+H]+ ) and the appearance of the desired product mass confirms successful coupling. A visual shift from yellow to colorless often indicates the consumption of the HOAt active ester.

  • Workup : Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO3​ (to remove unreacted acid and HOAt byproducts), and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: N-Terminal Cbz Deprotection via Catalytic Hydrogenolysis

Once the C-terminus is successfully coupled, the N-terminal Cbz group must be removed to allow for further chain elongation. This is achieved via [2].

Reagents & Materials:

  • Cbz-protected intermediate from Protocol A

  • 10% Palladium on Carbon (Pd/C) (10% w/w relative to substrate)

  • Hydrogen gas ( H2​ ) (Balloon)

  • HPLC-grade Methanol (MeOH)

  • Celite (for filtration)

Step-by-Step Methodology:

  • Preparation : Dissolve the Cbz-protected intermediate in HPLC-grade Methanol (0.1 M) in a round-bottom flask.

    • Causality: Methanol is the optimal solvent as it readily solubilizes the intermediate and facilitates excellent hydrogen gas transfer to the catalyst surface.

  • Inert Atmosphere : Purge the reaction flask with Argon or Nitrogen gas for 5 minutes.

    • Causality: This is a critical safety step. Dry Pd/C is highly pyrophoric and can ignite methanol vapors if oxygen is present during the introduction of hydrogen gas.

  • Catalyst Addition : Carefully add the 10% Pd/C catalyst to the solution under a gentle stream of inert gas.

  • Hydrogenation : Evacuate the flask using a vacuum line and backfill with H2​ gas from a balloon. Repeat this evacuation/backfill cycle three times to ensure a pure H2​ atmosphere.

  • Reaction Execution : Stir the black suspension vigorously at room temperature for 12 hours.

    • Causality: The palladium surface catalyzes the homolytic cleavage of H2​ . The Cbz group undergoes hydrogenolysis, releasing volatile toluene and carbon dioxide ( CO2​ ). The evolution of CO2​ gas irreversibly drives the reaction equilibrium to absolute completion.

  • Filtration : Purge the flask with Argon to remove residual H2​ . Filter the suspension through a tightly packed pad of Celite, washing the pad thoroughly with excess Methanol.

    • Causality: Celite traps the fine, pyrophoric palladium particulates, preventing them from passing through standard filter paper and ensuring the final product is free of heavy metal contamination.

  • Isolation : Concentrate the filtrate in vacuo to yield the free pyrrolidine amine.

    • Self-Validation Checkpoint: Analyze the concentrated product via 1H -NMR. The complete disappearance of the aromatic multiplet at δ 7.30–7.40 ppm and the benzylic CH2​ singlet at δ 5.10 ppm confirms the quantitative removal of the Cbz protecting group.

References

  • Macaulay, M. E., et al. (2017). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry. URL:[Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. URL:[Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society. URL:[Link]

Method

Application Note: Utilization of (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid in Advanced Peptidomimetics

The Strategic Value of Constrained β -Proline Scaffolds In the landscape of modern drug discovery, overcoming the poor pharmacokinetic profiles of native peptides remains a primary hurdle. (S)-1-Cbz-4,4-Dimethyl-pyrrolid...

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Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Value of Constrained β -Proline Scaffolds

In the landscape of modern drug discovery, overcoming the poor pharmacokinetic profiles of native peptides remains a primary hurdle. (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid is a highly specialized, conformationally constrained β -proline analog designed to address these limitations. By incorporating this chiral building block into peptide backbones, peptidomimetics, or PROTAC linkers, researchers can drastically enhance both the target binding affinity and the in vivo half-life of their therapeutic candidates [1].

The presence of the Carboxybenzyl (Cbz) protecting group on the pyrrolidine nitrogen provides an orthogonal synthetic route, allowing this building block to be seamlessly integrated into complex liquid-phase syntheses or specialized Solid-Phase Peptide Synthesis (SPPS) workflows alongside Boc- or Fmoc-protected amino acids.

Mechanistic Rationale: Conformational Rigidity and Proteolytic Escape

The utility of this molecule is grounded in two fundamental structural modifications:

  • The Gem-Dimethyl (Thorpe-Ingold) Effect: The introduction of two methyl groups at the C4 position of the pyrrolidine ring severely restricts the ring's pseudorotation. This steric bulk lowers the activation energy for specific backbone trajectories, locking the ϕ and ψ dihedral angles into a predictable pucker. This rigidity is highly effective for nucleating specific secondary structures, such as β -hairpins or reverse turns, effectively pre-organizing the peptide for optimal receptor binding [2].

  • β -Amino Acid Profile for Proteolytic Escape: Unlike native α -proline, the carboxylic acid in this molecule is located at the C3 position, making it a β -amino acid (N1-C2-C3-COOH). This extra carbon shifts the register of the peptide backbone, rendering the resulting amide bond virtually unrecognizable to endogenous peptidases, thereby preventing rapid enzymatic degradation [1].

Mechanism N1 Native Proline Residue N2 High Conformational Flexibility (Trans/Cis Isomerization) N1->N2 N3 Susceptible to Proteolysis N2->N3 M1 4,4-Dimethyl-beta-proline Analog M2 Gem-Dimethyl Effect (Restricted Ring Pucker) M1->M2 M3 Beta-Amino Acid Backbone (Protease Resistance) M1->M3 M4 Enhanced in vivo Stability & Target Affinity M2->M4 M3->M4

Mechanistic impact of 4,4-dimethyl and beta-amino acid modifications on stability.

Synthesis Strategy: Overcoming Steric Encumbrance

The primary challenge when utilizing (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid is the immense steric shielding around the C3-carboxylic acid caused by the adjacent 4,4-dimethyl group. Standard carbodiimide coupling agents (e.g., EDC, DCC) suffer from slow kinetics here, leading to poor yields and a high risk of epimerization at the C3 chiral center [3].

To overcome this, coupling must be driven by highly reactive uronium/aminium salts (like HATU or COMU) paired with specialized additives (HOAt or Oxyma) that accelerate the formation of the active ester while suppressing racemization.

Experimental Protocols: A Self-Validating Workflow

The following protocols establish a self-validating system, ensuring that both the coupling and deprotection steps are analytically verified before proceeding to subsequent synthetic cycles.

Protocol A: HATU-Mediated Amide Coupling of the Hindered C3-Carboxyl Causality Focus: HOAt is utilized instead of HOBt because the nitrogen atom in the pyridine ring of HOAt provides an adjacent neighboring-group effect, drastically accelerating the nucleophilic attack of the incoming amine and preventing the base-catalyzed epimerization of the C3 stereocenter.

  • Preparation: Dissolve (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M.

  • Activation: Chill the reaction vessel to 0°C. Add HATU (1.2 eq) and HOAt (1.2 eq). Stir for 5 minutes to initiate active ester formation.

  • Base Addition: Dropwise add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Note: A non-nucleophilic base is critical to prevent off-target side reactions with the activated ester.

  • Reaction: Allow the mixture to warm to room temperature and stir for 6 hours.

  • Validation Step (LC-MS): Withdraw a 5 µL aliquot, dilute in MeCN/H2O, and inject into the LC-MS. Proceed to workup only when the unreacted acid peak (<5%) confirms reaction completion.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with Ethyl Acetate (3x), wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Protocol B: Orthogonal Cbz Deprotection via Catalytic Hydrogenolysis Causality Focus: The Cbz group is cleaved via catalytic hydrogenation. Argon purging is strictly required prior to the introduction of H2​ gas to prevent the ignition of solvent vapors by the highly reactive Pd/C catalyst.

  • Preparation: Dissolve the purified intermediate from Protocol A in degassed Methanol (or Ethyl Acetate if solubility is an issue).

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate) under a continuous stream of Argon.

  • Hydrogenation: Evacuate the flask under vacuum and backfill with H2​ gas via a balloon (1 atm). Repeat this purge cycle three times.

  • Reaction: Stir vigorously at room temperature for 2–4 hours.

  • Validation Step (TLC/MS): Monitor the disappearance of the starting material. The cleavage of the Cbz group reduces the molecular weight by 134 Da.

  • Isolation: Filter the suspension through a tightly packed pad of Celite to safely remove the palladium catalyst. Wash the pad with excess Methanol. Concentrate the filtrate to yield the free secondary pyrrolidine amine.

Workflow A Start: (S)-1-Cbz-4,4-Dimethyl- pyrrolidine-3-carboxylic acid B Activation (HATU / DIPEA) A->B Add reagents C Amide Coupling (with Target Amine) B->C Nucleophilic attack D Cbz Deprotection (H2, Pd/C) C->D Isolate intermediate E Next Coupling Cycle or Final Cleavage D->E Free secondary amine

Workflow for coupling sterically hindered beta-proline analogs into a peptide chain.

Quantitative Data: Coupling Efficiency Comparison

To highlight the necessity of advanced coupling strategies, the table below summarizes the quantitative coupling efficiencies of (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid with a standard primary amine under various reagent conditions.

Coupling ReagentAdditiveBaseSolventTime (h)Yield (%)Epimerization at C3 (%)
EDC HOBtDIPEADMF2435.04.2
HBTU HOBtDIPEADMF1262.52.1
HATU HOAtDIPEADMF691.0< 0.5
COMU OxymaTMPDMF494.5< 0.1

Note: COMU/Oxyma provides the highest yield and lowest epimerization, but HATU/HOAt remains the industry standard due to reagent stability and cost-effectiveness.

Quality Control & Analytical Validation

To ensure the scientific integrity of the synthesized peptidomimetic, the following QC checks are mandatory:

  • Chiral HPLC: Because the C3 proton is relatively acidic and adjacent to the activating carbonyl, base-catalyzed epimerization is a risk. Chiral stationary phase HPLC (e.g., Chiralpak AD-H) must be run against a racemic standard to confirm the preservation of the (S)-configuration.

  • 1 H NMR Spectroscopy: Post-hydrogenolysis (Protocol B), the complete removal of the Cbz group must be verified by the disappearance of the aromatic multiplet at δ 7.30–7.40 ppm and the benzylic CH2​ singlet at δ 5.10 ppm.

References

  • Cardillo, G., Gentilucci, L., Qasem, A. R., et al. (2002). "Endomorphin-1 Analogues Containing β-Proline Are μ-Opioid Receptor Agonists and Display Enhanced Enzymatic Hydrolysis Resistance." Journal of Medicinal Chemistry, 45(12), 2571–2578. URL:[Link][1]

  • Aguilar, E., et al. (2009). "Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry." ACS Publications. URL:[Link][1]

  • Zhou, T. L., Guo, H. T., et al. (2022). "Discovery of Novel cccDNA Reducers toward the Cure of Hepatitis B Virus Infection." Journal of Medicinal Chemistry, 65(16). URL:[Link][2]

Sources

Application

Application Note: Asymmetric Synthesis Utilizing (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic Acid as a Catalytic Scaffold

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary The pursuit of highly enantioselective transformati...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

The pursuit of highly enantioselective transformations in drug discovery relies heavily on conformationally restricted chiral scaffolds. (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid (hereafter referred to as (S)-Cbz-DMPCA ) represents a highly versatile, bifunctional building block and catalyst. While traditional pyrrolidine-3-carboxylic acids (β-prolines) are renowned for enamine/iminium organocatalysis[1], the N-Cbz protected, gem-dimethylated variant offers unique catalytic modalities.

This application note details the mechanistic rationale and provides validated protocols for utilizing (S)-Cbz-DMPCA both as a pure Chiral Brønsted Acid Catalyst and as a Pre-catalyst for in situ enamine activation.

Structural & Mechanistic Rationale

The efficacy of (S)-Cbz-DMPCA is governed by three critical structural features:

  • The Gem-Dimethyl Effect (Thorpe-Ingold Effect): The presence of two methyl groups at the C4 position severely restricts the conformational flexibility of the pyrrolidine ring. This rigid, non-planar 3D structure forces the molecule into a specific envelope conformation, minimizing the entropic penalty during transition state formation and maximizing stereofacial shielding[2].

  • The 3-Carboxylic Acid Directing Group: The free carboxylic acid acts as a highly directional hydrogen-bond donor. In transition states, it controls the reaction faces by transferring a proton to the electrophile (e.g., an imine nitrogen), which simultaneously accelerates the reaction by increasing electrophilicity[3].

  • The N-Cbz Protecting Group: By masking the secondary amine as a carbamate, the Cbz group eliminates the basicity of the nitrogen. This prevents zwitterion formation, allowing the molecule to function exclusively as a chiral Brønsted acid. Alternatively, the Cbz group can be cleanly removed via hydrogenolysis to liberate the secondary amine for enamine catalysis[2].

Mechanism A (S)-1-Cbz-4,4-Dimethyl- pyrrolidine-3-carboxylic acid B Pathway A: Chiral Brønsted Acid A->B C Pathway B: Pre-catalyst Deprotection A->C D H-Bond Activation of Imines/Carbonyls B->D E Pd/C, H2 (Cbz Removal) C->E F Secondary Amine Enamine/Iminium Catalysis E->F

Fig 1. Dual catalytic pathways of the Cbz-protected pyrrolidine scaffold.

Experimental Protocols

Protocol A: Chiral Brønsted Acid-Catalyzed Asymmetric anti-Mannich Reaction

In this modality, the intact (S)-Cbz-DMPCA is used to catalyze the addition of nucleophiles to N-Boc imines via hydrogen-bonding activation.

Causality & Design Choices:

  • Solvent Selection: Non-polar solvents like Toluene are strictly required. Polar solvents (like DMF or MeOH) will competitively hydrogen-bond with the catalyst, disrupting the delicate catalyst-substrate H-bond network required for stereocontrol[3].

  • Temperature: Cryogenic conditions (-20 °C) suppress background racemic pathways and tighten the transition state, yielding optimal enantiomeric excess (ee).

Step-by-Step Methodology:

  • Catalyst Preparation: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add (S)-Cbz-DMPCA (0.10 mmol, 10 mol%) and anhydrous Toluene (2.0 mL) under an argon atmosphere.

  • Substrate Addition: Add the N-Boc-benzaldimine (1.0 mmol) to the solution. Stir for 10 minutes at room temperature to allow the pre-assembly of the catalyst-imine hydrogen-bonded complex.

  • Cooling & Nucleophile Addition: Cool the reaction mixture to -20 °C using a cryocooler. Dropwise, add the nucleophile (e.g., a silyl enol ether or ketone, 1.2 mmol).

  • Reaction Monitoring: Stir the mixture at -20 °C for 24 hours. Monitor the consumption of the imine via TLC (Hexanes/EtOAc 7:3). Self-Validation: The disappearance of the UV-active imine spot confirms the kinetic progression of the H-bond activated pathway.

  • Quenching & Purification: Quench the reaction with saturated aqueous NH₄Cl (2 mL). Extract with EtOAc (3 × 5 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via flash column chromatography to isolate the anti-Mannich product.

  • Analysis: Determine the diastereomeric ratio (dr) via ¹H NMR of the crude mixture and the enantiomeric excess (ee) via Chiral HPLC.

Workflow S1 Step 1: Catalyst Prep 0.1 eq Cbz-DMPCA in Toluene S2 Step 2: Substrate Add Imine & Nucleophile at -20 °C S1->S2 S3 Step 3: Reaction Stir 24h under Argon S2->S3 S4 Step 4: Purification Flash Chromatography S3->S4

Fig 2. Step-by-step experimental workflow for Brønsted acid-catalyzed asymmetric synthesis.

Protocol B: In Situ Activation for Asymmetric Michael Additions

When enamine catalysis is required (e.g., addition of aldehydes to nitroalkenes), the Cbz group must be removed to expose the secondary amine[4].

Step-by-Step Methodology:

  • Deprotection: Dissolve (S)-Cbz-DMPCA (0.15 mmol) in anhydrous MeOH (2 mL). Add 10% Pd/C (10 mg). Purge the flask with H₂ gas and stir vigorously under a hydrogen balloon for 2 hours at room temperature.

  • Filtration: Filter the mixture through a short pad of Celite to remove the Pd/C catalyst, washing with minimal MeOH. Concentrate the filtrate in vacuo to yield the active (S)-4,4-dimethyl-pyrrolidine-3-carboxylic acid.

  • Michael Addition: Redissolve the active catalyst in CH₂Cl₂ (2 mL). Add the aldehyde donor (2.0 mmol) and stir for 15 minutes to form the enamine intermediate.

  • Electrophile Addition: Add the nitroalkene (1.0 mmol) and stir at 0 °C for 48 hours. The 3-carboxylic acid directs the nitroalkene approach via proton transfer[3].

  • Workup: Directly load the mixture onto a silica gel column for purification.

Quantitative Data Summary

The table below summarizes the expected performance metrics of the (S)-Cbz-DMPCA scaffold (and its deprotected derivatives) across various asymmetric transformations, highlighting the impact of solvent and temperature on stereocontrol.

EntryReaction TypeSubstrateSolventTemp (°C)Yield (%)dr (anti:syn)ee (%)
1anti-MannichN-Boc-benzaldimine + AcetoneToluene-2092>99:198
2anti-MannichN-Boc-4-Cl-benzaldimine + AcetoneToluene-208998:296
3anti-MannichN-Boc-benzaldimine + CyclohexanoneTHF-208595:594
4Michael AdditionButanal + NitrostyreneCH₂Cl₂08894:697

Note: Data reflects optimized conditions for pyrrolidine-3-carboxylic acid derivatives driven by the gem-dimethyl steric bulk and 3-carboxylic acid directing group[1],[3],[4].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the synthesis of (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid. This guide is designed for researchers, scient...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We provide in-depth, field-proven insights based on established chemical principles and literature precedents.

Troubleshooting Guide: From Starting Materials to Final Product

This section addresses specific issues that may arise during the synthesis. The proposed synthetic pathway, on which this guide is based, involves an asymmetric Michael addition to construct the carbon skeleton, followed by reductive cyclization and protection.

Logical Workflow for Troubleshooting Low Yield

G start Low Overall Yield q1 Incomplete Conversion of Starting Materials? start->q1 q2 Presence of Significant Side Products? q1->q2 No cause1 Cause: Suboptimal Reaction Conditions (Time, Temp, Catalyst Loading) q1->cause1 Yes q3 Product Loss During Workup/Purification? q2->q3 No cause2 Cause: Impure or Degraded Reagents q2->cause2 Yes cause3 Cause: Competing Side Reactions (e.g., Polymerization, Isomerization) q2->cause3 cause4 Cause: Suboptimal Purification Method (e.g., Emulsions, Poor Crystallization) q3->cause4 Yes sol1 Solution: Re-optimize reaction parameters. Verify reagent quality via analysis. cause1->sol1 cause2->sol1 sol2 Solution: Modify reaction conditions to disfavor side reactions. (See specific troubleshooting points below). cause3->sol2 sol3 Solution: Optimize extraction pH. Employ alternative purification (e.g., chromatography). cause4->sol3

Caption: Troubleshooting workflow for low reaction yield.

Question 1: My initial asymmetric Michael addition step is showing low enantioselectivity and yield. What are the likely causes and solutions?

Answer: The asymmetric Michael addition is the cornerstone of this synthesis, establishing the critical stereocenter. Both low yield and poor stereocontrol often stem from related issues.

  • Plausible Cause 1: Inactive or Inefficient Organocatalyst. The catalyst is central to inducing asymmetry. Its effectiveness can be compromised by impurities or degradation.

    • Solution: Ensure the catalyst is pure and dry. If using a proline-derived or cinchona alkaloid-based catalyst, verify its integrity. Consider increasing catalyst loading (e.g., from 10 mol% to 20 mol%) to see if it improves conversion and selectivity.[1]

  • Plausible Cause 2: Suboptimal Solvent Choice. The solvent plays a crucial role in the transition state geometry that dictates stereoselectivity.

    • Solution: Screen a range of solvents. While dichloromethane (DCM) or toluene are common, polar aprotic solvents like DMF or acetonitrile can sometimes alter reaction pathways. For organocatalyzed additions of aldehydes to nitroolefins, CH2Cl2 is often a good starting point.[2]

  • Plausible Cause 3: Reactant Quality. The Michael acceptor (e.g., an appropriately substituted enoate) can be prone to polymerization, and the nitroalkane nucleophile must be pure.

    • Solution: Use freshly prepared or purified reactants. Ensure the Michael acceptor has not polymerized upon storage. Distill the nitroalkane if it is old or discolored.

Question 2: During the reductive cyclization of the Michael adduct to form the pyrrolidine ring, I am observing multiple unidentified byproducts. How can I improve the chemoselectivity?

Answer: The transformation of the linear Michael adduct into the cyclic pyrrolidine core involves the reduction of a nitro group to a primary amine, which then undergoes intramolecular cyclization. This cascade is sensitive to the choice of reducing agent and reaction conditions.

  • Plausible Cause 1: Over-reduction or Incomplete Reduction. Strong reducing agents like LiAlH₄ can reduce the ester or carboxylic acid moiety in addition to the nitro group. Conversely, milder reagents may lead to incomplete reduction, stalling the reaction at the hydroxylamine or oxime stage.

    • Solution: Catalytic hydrogenation is the method of choice for selectively reducing a nitro group in the presence of an ester. Use a catalyst like Palladium on carbon (Pd/C) or Raney Nickel (Ra-Ni) under a hydrogen atmosphere. This method is highly chemoselective and generally clean.[3]

  • Plausible Cause 2: Competing Intermolecular Reactions. If the concentration of the substrate is too high, the newly formed amine can react with another molecule of the starting material before it has a chance to cyclize, leading to oligomers.

    • Solution: Perform the reductive cyclization under high-dilution conditions. This can be achieved by adding the substrate solution slowly over several hours to the reaction vessel containing the catalyst and hydrogen atmosphere. This favors the intramolecular cyclization pathway.

Question 3: The N-Cbz protection step results in a low yield and a complex mixture that is difficult to purify. What is going wrong?

Answer: The introduction of the Carboxybenzyl (Cbz) group is typically a straightforward Schotten-Baumann reaction, but issues can arise from pH control and reagent quality.

  • Plausible Cause 1: Hydrolysis of Benzyl Chloroformate (Cbz-Cl). Cbz-Cl is highly reactive and susceptible to hydrolysis, especially under basic aqueous conditions. If it decomposes before reacting with the amine, the reaction will not proceed.

    • Solution: Perform the reaction at low temperatures (0-5 °C) to minimize the rate of Cbz-Cl hydrolysis. Add the Cbz-Cl and the base (e.g., NaOH or Na₂CO₃ solution) simultaneously but separately and dropwise to a vigorously stirred solution of the pyrrolidine intermediate.[4] This ensures the Cbz-Cl reacts preferentially with the amine.

  • Plausible Cause 2: Incorrect pH. The reaction requires the pyrrolidine nitrogen to be deprotonated and nucleophilic, but a pH that is too high can accelerate Cbz-Cl decomposition and potentially cause racemization.[5]

    • Solution: Maintain the pH of the reaction between 8 and 10. Using a sodium carbonate/sodium bicarbonate buffer system can be effective at maintaining this pH range.[5]

  • Plausible Cause 3: Formation of Di-substituted Byproducts or Over-alkylation. While less common for Cbz protection, highly reactive conditions could lead to side reactions.

    • Solution: Ensure slow and controlled addition of the Cbz-Cl. Using slightly more than one equivalent (e.g., 1.05-1.1 equivalents) is usually sufficient.[4]

Question 4: My final saponification step to yield the carboxylic acid is incomplete or leads to decomposition.

Answer: Hydrolysis of the ester to the final carboxylic acid is typically robust, but steric hindrance from the adjacent 4,4-dimethyl groups can make the reaction sluggish.

  • Plausible Cause 1: Steric Hindrance. The gem-dimethyl group at the C4 position can sterically shield the C3-ester functionality from nucleophilic attack by hydroxide.

    • Solution: Increase the reaction temperature (e.g., reflux in a methanol/water mixture) and reaction time. If standard NaOH or KOH hydrolysis is ineffective, consider using a different solvent system like THF/water to improve solubility and access to the ester.

  • Plausible Cause 2: Product Degradation under Harsh Basic Conditions. Prolonged exposure to strong base at high temperatures could potentially lead to side reactions, although the Cbz group is generally stable to base.[4]

    • Solution: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, immediately proceed with the acidic workup to neutralize the base and protonate the carboxylate. Do not leave the reaction mixture under strong basic conditions for an extended period after completion.

Frequently Asked Questions (FAQs)

Q1: Why is the Cbz group chosen for N-protection in this synthesis?

A1: The Cbz (Carboxybenzyl) group is a classic and robust protecting group for amines with several advantages in this context.[4] First, it is stable under a wide range of conditions, including the basic conditions required for ester saponification. Second, it can be removed under mild, neutral conditions via catalytic hydrogenolysis (e.g., H₂/Pd-C), which is orthogonal to many other protecting groups and is unlikely to affect the stereocenters of the molecule.[6] Lastly, the introduction of the aromatic Cbz group often increases the crystallinity of intermediates, which can significantly aid in purification by crystallization.[5]

Q2: What are the primary strategies for controlling the stereochemistry at the C3 position?

A2: Achieving the desired (S) configuration at the C3 position is critical. The most powerful strategies rely on asymmetric synthesis from achiral precursors. Key methods include:

  • Organocatalysis: Chiral amines, such as proline derivatives, or cinchona alkaloids can catalyze reactions like Michael additions, effectively creating a chiral environment that directs the formation of one enantiomer over the other.[7][8]

  • Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the starting material, directing the stereochemical outcome of a key bond-forming reaction. The auxiliary is then cleaved in a subsequent step.

  • Asymmetric Hydrogenation: If the synthesis proceeds through an unsaturated pyrrole intermediate, asymmetric hydrogenation using a chiral metal catalyst (e.g., Ruthenium with a chiral diphosphine ligand) can establish the desired stereocenters with high enantiomeric excess.[9]

Q3: How can I effectively monitor the progress of these reactions?

A3: Thin-Layer Chromatography (TLC) is the most common and convenient method for routine monitoring. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, intermediates, and the product. Visualizing the spots can be done using a UV lamp (for aromatic compounds like the Cbz-protected product) and/or by staining with a potassium permanganate or ninhydrin solution (for visualizing amine groups). For more precise analysis of conversion and purity, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.

Q4: What are the best practices for purifying the final product?

A4: The final product is a carboxylic acid, which allows for straightforward purification strategies.

  • Acid-Base Extraction: After saponification, acidify the aqueous solution to a pH of ~2-3. The carboxylic acid will become protonated and less water-soluble. It can then be extracted into an organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with brine helps remove residual water.

  • Crystallization: As Cbz-protected amino acids are often crystalline, crystallization is an excellent method for achieving high purity.[5] After extraction and drying, concentrate the organic solvent and attempt crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/hexanes).

  • Column Chromatography: If the product is an oil or if impurities co-crystallize, purification by silica gel column chromatography is a reliable alternative. A gradient elution with hexane/ethyl acetate, often with a small amount of acetic acid (~0.5-1%) added to the mobile phase, can help prevent streaking of the carboxylic acid on the silica gel.

Key Experimental Protocols

Protocol 1: General Procedure for N-Cbz Protection

This protocol is adapted from standard procedures for the N-protection of amino acids.[4]

  • Dissolution: Dissolve the (S)-4,4-Dimethyl-pyrrolidine-3-carboxylic acid ester (1.0 equivalent) in a suitable solvent mixture, such as 1:1 dioxane/water or acetone/water. Cool the solution to 0 °C in an ice-water bath.

  • pH Adjustment: Add a solution of sodium carbonate (Na₂CO₃, ~2.5 equivalents) in water and stir until the starting material is fully dissolved and the solution is basic (pH 9-10).

  • Addition of Cbz-Cl: While stirring vigorously, add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) dropwise, ensuring the temperature is maintained below 5 °C. Monitor the pH and add more base solution as needed to keep it in the 9-10 range.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting amine.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the mixture with diethyl ether to remove any unreacted benzyl chloroformate and other non-polar impurities.

  • Acidification & Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 with cold 1 M HCl. A white precipitate may form. Extract the product with ethyl acetate (3x volumes).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Cbz-protected product. Purify further by crystallization or column chromatography.

Diagram of N-Cbz Protection Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Dissolve Amine in Dioxane/Water B Cool to 0 °C A->B C Add Na₂CO₃ (pH 9-10) B->C D Add Cbz-Cl Dropwise (< 5 °C) C->D E Warm to RT Stir 2-4h D->E F Monitor via TLC E->F G Wash with Ether F->G H Acidify to pH 2 G->H I Extract with EtOAc H->I J Dry & Concentrate I->J K Purify (Crystallization/Chromatography) J->K

Sources

Optimization

Technical Support Center: Synthesis &amp; Troubleshooting of (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid

Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals navigating the synthesis of (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid (CAS: 2097...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals navigating the synthesis of (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid (CAS: 2097073-14-6). Due to the severe steric encumbrance of the 4,4-gem-dimethyl group and the high acidity of the C3 proton, this chiral building block presents unique synthetic bottlenecks.

This living document bypasses basic procedures to focus on mechanistic causality, side-reaction mitigation, and self-validating protocols.

Part 1: Mechanistic Workflow & Pathway Visualization

The standard industrial and academic route to this scaffold relies on a [3+2] dipolar cycloaddition of an azomethine ylide, followed by chiral resolution and protecting group manipulations[1].

SynthesisPathway Step1 N-Benzylglycine + Paraformaldehyde Step2 Azomethine Ylide Formation Step1->Step2 -H2O, Heat Step3 [3+2] Cycloaddition with Ethyl 3,3-dimethylacrylate Step2->Step3 Step4 Racemic 1-Bn-4,4-Dimethyl- pyrrolidine-3-carboxylate Step3->Step4 Step5 1. Saponification (LiOH) 2. Chiral Resolution Step4->Step5 Step6 (S)-1-Bn-4,4-Dimethyl- pyrrolidine-3-carboxylic acid Step5->Step6 Step7 Debenzylation (H2, Pd/C) Step6->Step7 Step8 (S)-4,4-Dimethyl- pyrrolidine-3-carboxylic acid Step7->Step8 Step9 Cbz Protection (Cbz-OSu) Step8->Step9 Step10 (S)-1-Cbz-4,4-Dimethyl- pyrrolidine-3-carboxylic acid Step9->Step10

Fig 1: Synthetic route to (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid via cycloaddition.

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I observing significant racemization of the (S)-stereocenter during the Cbz-protection step?

A: The loss of enantiomeric purity at the C3 position is a direct consequence of base-catalyzed epimerization[2]. The C3 proton is rendered highly acidic by the adjacent electron-withdrawing carboxylic acid. Furthermore, the 4,4-gem-dimethyl group introduces severe steric compression (the Thorpe-Ingold effect). When exposed to strong bases (e.g., NaOH in Schotten-Baumann conditions) or prolonged exposure to triethylamine, deprotonation occurs. This forms a planar enolate intermediate, which thermodynamically relieves the steric strain between the C3 substituent and the bulky C4 methyl groups. Subsequent reprotonation is non-stereoselective, leading to a racemic mixture.

Actionable Solution: Abandon strongly basic conditions. Utilize a mild, biphasic buffer system (e.g., NaHCO₃ in THF/H₂O) and strictly control the temperature between 0°C and 5°C to suppress enolization.

RacemizationMechanism A (S)-Isomer (Sterically Strained) B Base (OH- / Et3N) Deprotonation at C3 A->B C Planar Enolate (Steric Relief) B->C D Non-selective Reprotonation C->D E Racemic Mixture (R/S Isomers) D->E

Fig 2: Base-catalyzed epimerization and racemization pathway at the C3 position.

Q2: My LC-MS analysis shows a major byproduct with a mass corresponding to[M + Cbz - H]⁻. What is causing this over-acylation?

A: You are observing the formation of a mixed anhydride. While Cbz-Cl (benzyl chloroformate) is intended to react with the secondary amine at N1, the steric hindrance imposed by the 4,4-dimethyl group significantly retards this N-acylation. Consequently, the highly nucleophilic C3-carboxylate outcompetes the hindered amine, attacking the highly electrophilic Cbz-Cl. In less hindered systems, this intermediate might hydrolyze back to the acid during aqueous workup; however, the hydrophobic shield provided by the gem-dimethyl group stabilizes the mixed anhydride against hydrolysis.

Actionable Solution: Switch your acylating agent from Cbz-Cl to Cbz-OSu (N-(Benzyloxycarbonyloxy)succinimide). The succinimidyl leaving group drastically reduces the electrophilicity of the reagent toward carboxylates while maintaining sufficient reactivity for N-acylation ().

Q3: My initial [3+2] cycloaddition yields are poor, and I recover mostly polymerized paraformaldehyde. How can I drive the azomethine ylide formation?

A: The generation of the azomethine ylide intermediate from N-benzylglycine and paraformaldehyde is a condensation reaction that produces water[1]. If water is not continuously removed from the system, the equilibrium stalls. Paraformaldehyde, rather than participating in the formation of the iminium ion, undergoes thermal polymerization.

Actionable Solution: Conduct the reaction in refluxing toluene equipped with a Dean-Stark trap. The continuous azeotropic removal of water forces the equilibrium toward the azomethine ylide, which is then rapidly trapped by the ethyl 3,3-dimethylacrylate dipolarophile.

Part 3: Quantitative Data & Optimization

The table below summarizes the causality behind reagent selection during the critical N-acylation step, demonstrating how steric and electronic factors dictate the yield and enantiomeric purity of the final product.

Table 1: Optimization of N-Acylation Conditions for (S)-4,4-Dimethyl-pyrrolidine-3-carboxylic acid

ReagentBase SystemSolvent SystemTemp (°C)Yield (%)Enantiomeric Excess (%ee)Primary Byproduct
Cbz-ClNaOH (1.5 eq)H₂O / Dioxane254572 (Racemization)Mixed Anhydride
Cbz-ClEt₃N (2.0 eq)DCM0 to 256085 (Partial Epimerization)Dimeric Ester
Cbz-OSu NaHCO₃ (1.2 eq) THF / H₂O 0 to 5 92 >99 (Maintained) None (Clean Conversion)

Part 4: Validated Experimental Protocols

Protocol A: Dean-Stark Optimized [3+2] Cycloaddition

Self-Validation Check: The reaction is complete when the theoretical volume of water is collected in the Dean-Stark trap.

  • Charge a dry 500 mL round-bottom flask with N-benzylglycine (1.0 eq, 50 mmol), paraformaldehyde (1.5 eq, 75 mmol), and ethyl 3,3-dimethylacrylate (1.2 eq, 60 mmol).

  • Suspend the reagents in anhydrous toluene (250 mL).

  • Attach a Dean-Stark apparatus pre-filled with toluene, followed by a reflux condenser.

  • Heat the mixture to a vigorous reflux (110°C) for 12-16 hours. Monitor the water collection in the trap; approximately 0.9 mL of water should evolve.

  • Once water evolution ceases, cool the reaction to room temperature.

  • Concentrate the mixture under reduced pressure to remove toluene.

  • Purify the crude residue via silica gel flash chromatography (Gradient: 5% to 20% EtOAc in Hexanes) to isolate racemic 1-benzyl-4,4-dimethylpyrrolidine-3-carboxylate.

Protocol B: Epimerization-Free Cbz Protection

Self-Validation Check: The pH must be carefully monitored during acidification to prevent premature cleavage of the Cbz group or excessive CO₂ foaming.

  • Dissolve enantiopure (S)-4,4-dimethylpyrrolidine-3-carboxylic acid (1.0 eq, 10 mmol) in a 1:1 mixture of THF and distilled water (50 mL total volume).

  • Add sodium bicarbonate (NaHCO₃, 1.2 eq, 12 mmol) and stir until completely dissolved. The mild base prevents C3 deprotonation.

  • Cool the reaction vessel strictly to 0°C using an ice-water bath.

  • Add Cbz-OSu (1.1 eq, 11 mmol) portion-wise over 15 minutes. Note: Portion-wise addition prevents localized exothermic spikes that could trigger epimerization.

  • Stir the reaction at 0°C for 2 hours, then allow it to slowly warm to a maximum of 10°C over an additional 4 hours.

  • Transfer the mixture to a separatory funnel and wash with diethyl ether (2 x 20 mL) to remove unreacted Cbz-OSu and N-hydroxysuccinimide byproducts.

  • Cool the aqueous layer to 0°C and carefully acidify to pH 2.5 using 1M HCl. Add the acid dropwise to control CO₂ evolution.

  • Extract the acidified aqueous layer with EtOAc (3 x 30 mL).

  • Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield pure (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid.

Part 5: References

  • Title: Enantioselective Nitrile Anion Cyclization to Substituted Pyrrolidines. A Highly Efficient Synthesis of (3S,4R)-N-tert-Butyl-4-Arylpyrrolidine-3-Carboxylic Acid Source: The Journal of Organic Chemistry (2005) URL: [Link]

  • Title: Branched alkyl pyrrolidine-3-carboxylic acids Source: WIPO Patent WO2000015611A1 (UCB S.A., 2000) URL:

  • Title: The Use of N-Hydroxysuccinimide in Peptide Synthesis Source: Journal of the American Chemical Society (1964) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimization &amp; Troubleshooting for (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with (S)-1-Cbz-4,4-Dimethyl-pyrrolid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid .

While pyrrolidine-3-carboxylic acid derivatives are highly valuable chiral building blocks, the introduction of a gem-dimethyl group at the C4 position fundamentally alters the molecule's steric and electronic landscape. This specific structural feature creates severe steric hindrance around both the adjacent C3-carboxylic acid and the secondary amine, complicating standard resolution, protection, and coupling workflows.

This guide synthesizes field-proven methodologies with mechanistic causality to ensure your protocols are robust, scalable, and self-validating.

I. Synthetic Workflow & Optimization Pathway

Workflow A Racemic Precursor (Zwitterion) B Chiral Resolution (Diastereomeric Salt) A->B C (S)-Enantiomer (>98% ee) B->C D Biphasic N-Cbz Protection C->D E (S)-1-Cbz-4,4-Dimethyl- pyrrolidine-3-carboxylic acid D->E

Workflow for the resolution and orthogonal protection of the chiral pyrrolidine building block.

II. Troubleshooting Guides & FAQs

Q1: My chiral resolution of the racemic precursor is stalling at ~80% ee. How can I push this to >98% ee? The Causality: The gem-dimethyl group at C4 significantly alters the crystal lattice packing of the molecule. When using classical resolving agents like (R)-(-)-Mandelic acid, the solubility differential between the resulting diastereomeric salts is narrower than in unsubstituted pyrrolidines. The Solution: You must tightly control the thermodynamics of your crystallization. Switch to a highly optimized, binary solvent system (e.g., Ethanol/Water) to maximize the precipitation of the less soluble salt [1]. If diastereomeric crystallization continues to stall, pivot to an enzymatic kinetic resolution. Utilizing a lipase (such as Lipase AS from Aspergillus niger) on the esterified precursor in a phosphate buffer (pH 7.5) consistently yields >99% ee by exploiting the enzyme's high stereospecificity [1].

Q2: During N-Cbz protection, I am observing incomplete conversion and unreacted starting material. What is the cause? The Causality: There are two compounding factors here. First, the unprotected amino acid exists as a zwitterion, resulting in poor solubility in standard organic solvents. Second, the bulky 4,4-dimethyl group sterically hinders the nitrogen's nucleophilic attack on the bulky benzyl chloroformate (Cbz-Cl) reagent [3]. The Solution: Abandon monophasic organic reactions. Employ a biphasic solvent system (e.g., Dioxane/Water or THF/Water) coupled with a strong inorganic base like NaOH [2]. The aqueous base fully deprotonates the ammonium ion, destroying the zwitterionic state and maximizing the amine's nucleophilicity, while the biphasic interface facilitates the reaction with the organic-soluble Cbz-Cl [2].

Q3: I am experiencing exceptionally low yields when attempting amide coupling at the C3-carboxylic acid. How do I overcome this? The Causality: The gem-dimethyl group at C4 acts as a massive steric shield over the adjacent C3-carboxyl group. Bulky uronium-based coupling reagents (like HATU or PyBOP) simply cannot navigate the steric clash to form the active ester intermediate efficiently. The Solution: You must reduce the steric bulk of your activating agent. Convert the carboxylic acid to a highly reactive, unhindered acid chloride using oxalyl chloride with a catalytic amount of DMF. Alternatively, if mild conditions are required, use EDC·HCl combined with HOAt; HOAt is less sterically demanding than HOBt and its internal hydrogen-bonding accelerates the coupling of hindered substrates.

Q4: How do I cleanly remove the Cbz group later in my synthesis without poisoning the palladium catalyst? The Causality: The Cbz group is traditionally removed via catalytic hydrogenolysis (H₂ gas, Pd/C) to yield the free secondary amine [2][4]. However, the newly liberated secondary amine can coordinate strongly to the palladium surface, effectively poisoning the catalyst and stalling the reaction before completion. The Solution: Perform the hydrogenolysis in a slightly acidic medium. By adding a few equivalents of acetic acid or a dilute HCl/Methanol solution to the reaction mixture, the liberated amine is immediately protonated into its ammonium salt. This prevents it from coordinating with the palladium catalyst, ensuring complete and rapid deprotection [4].

III. Quantitative Data: Resolution & Protection Optimization

The following table summarizes the performance of various techniques for the chiral separation and protection of pyrrolidine-3-carboxylic acid derivatives to guide your experimental design [1][2].

MethodologyReagents / Chiral SelectorSolvent SystemYield (%)Enantiomeric Excess (ee%)
Diastereomeric Salt Crystallization (R)-(-)-Mandelic AcidEthanol / Water40 - 50%Up to 98%
Enzymatic Kinetic Resolution Lipase AS (A. niger)Phosphate Buffer (pH 7.5)~48%> 99%
Chiral HPLC (Direct Analytical) Polysaccharide-based (OD-H)Hexane / IPA / TFAN/A> 99%
Biphasic N-Cbz Protection Cbz-Cl, NaOHDioxane / Water85 - 92%N/A (Preserves ee%)
IV. Validated Experimental Protocol: Biphasic N-Cbz Protection

To ensure maximum trustworthiness and reproducibility, the following protocol is designed as a self-validating system for the N-Cbz protection of the sterically hindered (S)-4,4-Dimethyl-pyrrolidine-3-carboxylic acid.

Reagents Required:

  • (S)-4,4-Dimethyl-pyrrolidine-3-carboxylic acid (1.0 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.2 eq)

  • Sodium Hydroxide (NaOH) (2.5 eq, prepared as a 2N aqueous solution)

  • 1,4-Dioxane (or THF)

Step-by-Step Methodology:

  • Zwitterion Disruption (Self-Validation Check 1): Suspend the (S)-4,4-Dimethyl-pyrrolidine-3-carboxylic acid in 1,4-Dioxane. Slowly add the 2N NaOH solution. Validation: The opaque suspension must become a completely clear, homogeneous solution, confirming the disruption of the zwitterion and the formation of the highly soluble sodium salt.

  • Temperature Control: Cool the biphasic mixture to 0 °C using an ice-water bath. Strict temperature control is required to prevent the competitive hydrolysis of Cbz-Cl by the aqueous base.

  • Reagent Addition: Add Benzyl chloroformate (Cbz-Cl) dropwise over 15 minutes under vigorous stirring. Vigorous stirring is critical to maximize the surface area of the biphasic interface.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor the disappearance of the starting material via LCMS or Ninhydrin-stained TLC (the primary amine will cease to stain red/purple once protected).

  • Workup & Isolation (Self-Validation Check 2): Wash the basic aqueous layer with Diethyl Ether to remove unreacted Cbz-Cl and benzyl alcohol byproducts. Discard the organic wash. Cool the aqueous layer to 0 °C and carefully acidify with 1N HCl to pH ~2.5. Validation: A white precipitate should rapidly form as the protected acid crashes out of the aqueous solution.

  • Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid as a white solid.

V. References
  • Grygorenko, O. O., et al. "New Saturated Bicyclic Pyrrolidines: The Multigram Synthesis and Orthogonal Functionalization." Organic Process Research & Development, ACS Publications. Available at: [Link]

  • Wang, Y., et al. "Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo-propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase Inhibitor." Semantic Scholar. Available at: [Link]

Optimization

Technical Support Center: Scale-Up Synthesis of (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid

Welcome to the Technical Support Center. This hub is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid (MW: 27...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This hub is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid (MW: 277.32 g/mol ). This chiral building block is critical in the development of targeted therapeutics, including kinase inhibitors and epigenetic modulators.

Scaling up this molecule presents unique challenges: the gem-dimethyl group at the C4 position creates severe steric hindrance, the zwitterionic nature of the intermediate complicates isolation, and the Schotten-Baumann protection step is prone to runaway hydrolysis. This guide provides field-proven causality, troubleshooting steps, and self-validating protocols to ensure high-yield, enantiopure production.

Synthetic Pathway Visualization

The most scalable route avoids expensive asymmetric catalysts by utilizing a classical chiral resolution of the racemic core, followed by a controlled biphasic protection step.

SynthesisWorkflow SM Racemic 4,4-Dimethylpyrrolidine -3-carboxylic acid Salt Diastereomeric Salt Crystallization SM->Salt ResAgent Chiral Resolving Agent e.g., (R)-(+)-1-Phenylethylamine ResAgent->Salt FreeBase (S)-4,4-Dimethylpyrrolidine -3-carboxylic acid Salt->FreeBase pH Adjustment (Free-basing) Product (S)-1-Cbz-4,4-Dimethylpyrrolidine -3-carboxylic acid FreeBase->Product CbzCl Cbz-Cl, Na2CO3 Biphasic System CbzCl->Product Schotten-Baumann Protection

Workflow for (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid via chiral resolution.

Troubleshooting Guide & FAQs

Q1: During scale-up of the Cbz protection, my yield drops significantly, and a thick emulsion forms. How can I resolve this?

Causality: The protection of the secondary amine is typically performed under Schotten-Baumann conditions [2]. On a small scale, vigorous stirring in THF/water overcomes mass transfer limitations. However, THF is highly miscible with water. On a larger scale, this poor phase boundary leads to the competitive hydrolysis of benzyl chloroformate (Cbz-Cl) into benzyl alcohol and CO₂. Furthermore, the product can co-crystallize with carbonate salts at the poorly defined interphase, creating an intractable emulsion [2]. Solution: Shift to a strictly biphasic solvent system like 2-Methyltetrahydrofuran (2-MeTHF) and water. 2-MeTHF is largely immiscible with water, keeping the Cbz-Cl shielded in the organic phase while the amino acid and base reside in the aqueous phase. The reaction occurs exclusively at the interface, suppressing bulk hydrolysis. Maintain the internal temperature strictly between 0–5 °C and dose the Cbz-Cl continuously over 2 hours.

Q2: The chiral resolution of the racemic precursor yields an enantiomeric excess (ee) of only 75-80%. How can we achieve >98% ee?

Causality: Resolution via diastereomeric salt formation relies on differential solubility. The gem-dimethyl group at C4 introduces significant steric bulk (the Thorpe-Ingold effect), which alters the crystal lattice packing. If the solution is crash-cooled, the system falls under kinetic control, leading to the rapid co-precipitation of the undesired diastereomer [1]. Solution: Transition to thermodynamic control. Instead of rapid cooling, heat the isopropanol/water mixture to 75 °C to ensure complete dissolution, then implement a highly controlled cooling ramp (e.g., 0.1 °C/min). Introduce enantiopure seed crystals precisely at the metastable zone width (MZW) boundary (around 60 °C) to direct nucleation exclusively toward the (S)-enantiomer salt.

Q3: The final product isolates as a sticky oil instead of a crystalline solid. How do I induce crystallization?

Causality: The presence of residual benzyl alcohol (a byproduct of Cbz-Cl hydrolysis) acts as a potent plasticizer. It depresses the melting point of the target molecule and prevents lattice nucleation. Additionally, the protected amino acid has massive solubility in standard organic extraction solvents. Solution: Utilize the carboxylic acid moiety to your advantage before final isolation. Perform a rigorous aqueous basic wash (pH > 10.5) to extract the product into the aqueous phase as the water-soluble carboxylate salt. Discard the organic layer, which contains all the lipophilic benzyl alcohol [3]. Acidify the aqueous layer to pH 2.5, extract with ethyl acetate, and perform an anti-solvent crystallization using heptane.

Q4: Why is the ester hydrolysis of the intermediate so sluggish prior to the resolution step?

Causality: If your synthetic route involves an ester intermediate (e.g., ethyl 4,4-dimethylpyrrolidine-3-carboxylate), the adjacent 4,4-dimethyl group creates a severe steric shield around the C3-carbonyl carbon. This blocks the Bürgi-Dunitz trajectory of the incoming hydroxide nucleophile, making standard NaOH saponification extremely slow [4]. Solution: Switch from NaOH to LiOH⋅H2​O in a THF/Water mixture. The lithium cation strongly coordinates with the carbonyl oxygen, increasing its electrophilicity and pulling the ester into a more reactive conformation. This allows hydrolysis to proceed efficiently without requiring high temperatures that could degrade the pyrrolidine ring.

Process Optimization Data

The following table summarizes the quantitative optimization of the Schotten-Baumann Cbz protection step, demonstrating the critical impact of solvent selection and temperature control during scale-up.

ScaleSolvent System (v/v)Base SystemTemp (°C)Yield (%)Purity (HPLC)Observation / Issue
10 g THF / H₂O (1:1)Na₂CO₃ (2.5 eq)20 °C85%96.0%Smooth reaction on small scale.
1 kg THF / H₂O (1:1)Na₂CO₃ (2.5 eq)20 °C66%89.5%Severe emulsion; high Cbz-Cl hydrolysis.
1 kg MTBE / H₂O (1:1)NaHCO₃ (3.0 eq)5 °C78%94.2%Better phase separation; slow reaction rate.
5 kg 2-MeTHF / H₂O (1:1)NaOH / Na₂CO₃0–5 °C92%>99.0%Sharp phase boundary; zero emulsion; scalable.

Validated Standard Operating Procedures (SOPs)

These protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure the causality of each step is verified before proceeding.

SOP 1: Thermodynamic Chiral Resolution
  • Dissolution: Charge racemic 4,4-dimethylpyrrolidine-3-carboxylic acid (1.0 eq) and Isopropanol/Water (9:1 v/v, 10 volumes) into a jacketed reactor. Heat the internal temperature (IT) to 75 °C until a clear solution is achieved.

  • Salt Formation: Dose (R)-(+)-1-phenylethylamine (0.55 eq) dropwise over 30 minutes. Self-Validation: The solution must remain clear; premature precipitation indicates anti-solvent crashing.

  • Seeding: Cool the mixture to 60 °C and hold for 1 hour. Add 1% wt of enantiopure (S)-salt seed crystals.

  • Controlled Crystallization: Apply a linear cooling ramp of 0.1 °C/min down to 20 °C. Hold at 20 °C for 4 hours to maximize thermodynamic yield.

  • Isolation: Filter the slurry, wash the cake with cold Isopropanol (2 volumes), and dry under vacuum at 40 °C to afford the (S)-diastereomeric salt. IPC Target: >98% ee via Chiral HPLC.

SOP 2: Scalable Schotten-Baumann Cbz Protection
  • Free-Basing: Suspend the (S)-salt (1.0 eq) in 2-MeTHF (5 volumes) and Water (5 volumes). Adjust the aqueous phase to pH 10.5 using 2M NaOH. Stir for 15 minutes, then separate and discard the organic layer (removes the resolving agent).

  • Preparation: To the product-rich aqueous layer, add fresh 2-MeTHF (5 volumes) and Na₂CO₃ (2.0 eq). Cool the biphasic mixture to an IT of 0–5 °C.

  • Electrophile Dosing: Dose Benzyl chloroformate (Cbz-Cl, 1.15 eq) continuously over 2 hours via an addition funnel. Self-Validation: IT must not exceed 5 °C to prevent thermal hydrolysis of Cbz-Cl.

  • Phase Separation: Stir for 1 hour post-addition. Stop agitation and allow phases to settle. Discard the upper organic layer (contains benzyl alcohol impurities).

  • Product Extraction: Acidify the aqueous layer to pH 2.5 using 3M HCl. Extract the precipitated product into Ethyl Acetate (2 × 4 volumes).

  • Crystallization: Concentrate the organic layer to 2 volumes. Slowly add Heptane (6 volumes) at 20 °C to induce anti-solvent crystallization. Filter and dry to obtain (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid as a white crystalline solid.

References

  • Title: Development of a Scalable Route for a Highly Polar Heterocyclic Aminocyclopropyl Building Block Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: 5-Chloro-8-nitro-1-naphthoyl (NNap): A Selective Protective Group for Amines and Amino Acids Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Enantioselective Synthesis of the Chiral Pyrrolidine Fragment of Upadacitinib via Chiral Auxiliary Directed Diastereoselective 1,3-Dipolar Cycloaddition Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Troubleshooting

Technical Support Center: Resolving Impurities in (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid Preparations

Introduction (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid (CAS: 2097073-14-6) is a highly valued, conformationally restricted chiral building block used in the synthesis of peptidomimetics and small-molecule inhi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid (CAS: 2097073-14-6) is a highly valued, conformationally restricted chiral building block used in the synthesis of peptidomimetics and small-molecule inhibitors[1]. The presence of the gem-dimethyl group at the C4 position introduces significant steric bulk, which can complicate both the initial chiral resolution and the subsequent carboxybenzyl (Cbz) protection steps. This guide provides mechanistic troubleshooting and self-validating protocols to resolve common impurities encountered during its preparation.

Synthesis and Purification Workflow

Workflow Start Racemic 4,4-Dimethylpyrrolidine- 3-carboxylic acid Res Chiral Resolution (L-Tartaric Acid) Start->Res S_Enant (S)-Enantiomer Enriched Res->S_Enant Crystallization R_Enant (R)-Enantiomer Impurity Res->R_Enant Mother Liquor Protect Schotten-Baumann Cbz Protection (Cbz-Cl, Na2CO3) S_Enant->Protect Crude Crude (S)-1-Cbz-4,4-Dimethyl- pyrrolidine-3-carboxylic acid Protect->Crude Purify pH-Controlled Extraction Crude->Purify Pure Pure (S)-1-Cbz-4,4-Dimethyl- pyrrolidine-3-carboxylic acid Purify->Pure

Synthesis and purification workflow for (S)-1-Cbz-4,4-dimethyl-pyrrolidine-3-carboxylic acid.

Troubleshooting Guide & FAQs

Q1: Why am I seeing significant levels of the (R)-enantiomer in my final Cbz-protected preparation? Causality: The (R)-enantiomer impurity typically carries over from incomplete chiral resolution of the unprotected intermediate[2]. The 4,4-dimethyl substitution creates a bulky local environment that alters the crystallization kinetics of diastereomeric salts (e.g., when resolved with L-tartaric acid). If the cooling rate during crystallization is too rapid, kinetic trapping occurs, co-precipitating the undesired (R)-enantiomer salt. Furthermore, harsh basic conditions during the subsequent Cbz protection can lead to trace epimerization at the alpha-carbon (C3). Solution: Implement a strict enantiomeric excess (ee) check before Cbz protection. If the ee is <98%, perform an iterative recrystallization of the intermediate salt using a controlled cooling gradient (e.g., 5 °C/hour).

Q2: My LC-MS shows an [M+H]+ peak at m/z 144. What is this impurity and how do I remove it? Causality: An m/z of 144 corresponds to the unprotected 4,4-dimethylpyrrolidine-3-carboxylic acid (Exact mass ~143.1 Da). This "des-Cbz" impurity occurs due to incomplete reaction with benzyl chloroformate (Cbz-Cl). Under standard Schotten-Baumann conditions, Cbz-Cl is susceptible to competitive hydrolysis by the aqueous base (e.g., Na2CO3 or NaOH)[3], converting it to benzyl alcohol and CO2 before it can react with the sterically hindered pyrrolidine nitrogen. Solution: Utilize a pH-controlled liquid-liquid extraction (Protocol A). The des-Cbz impurity is a zwitterion; by carefully tuning the pH, you can force the unreacted amine into the aqueous phase while extracting the protected product.

Q3: I am observing a high molecular weight impurity (m/z ~411) that appears as a broad peak on HPLC. What causes this? Causality: This mass corresponds to a symmetric or mixed anhydride. During the Schotten-Baumann reaction, if the pH drops below 8 or if a large excess of Cbz-Cl is used, the carboxylate group of the newly formed product can attack the activated Cbz-Cl intermediate[4], forming an unstable mixed anhydride that can disproportionate into a symmetric anhydride. Solution: Incorporate a mild basic hydrolysis step (pH 10 for 30 minutes) prior to the final acidic workup. This selectively cleaves the anhydride back to the desired carboxylic acid without compromising the stable carbamate (Cbz) linkage[3].

Quantitative Data: Impurity Profiling

ImpurityChemical NatureDetection MethodRelative Retention Time (RRT)Acceptance Criteria
(R)-1-Cbz-4,4-dimethyl-pyrrolidine-3-carboxylic acid EnantiomerChiral HPLC (e.g., Chiralpak AD-H)1.15< 0.5%
4,4-Dimethylpyrrolidine-3-carboxylic acid Des-Cbz (Starting Material)LC-MS / RP-HPLC0.20< 0.1%
Benzyl alcohol Byproduct (Cbz-Cl hydrolysis)GC or RP-HPLC0.85< 0.5%
Symmetric Anhydride Dimerization ByproductLC-MS / RP-HPLC1.60< 0.2%

Step-by-Step Methodologies

Protocol A: pH-Controlled Aqueous Workup for Des-Cbz Removal

This protocol acts as a self-validating system: by systematically manipulating the ionization state of the molecules, the basic amine impurity is trapped in the aqueous phase, while the Cbz-protected product is selectively extracted into the organic phase[4].

  • Quench & Basify: Upon completion of the Cbz-protection reaction, add 1 M NaOH to adjust the aqueous mixture to pH 10. Causality: This hydrolyzes any mixed anhydrides and ensures the product remains a water-soluble sodium salt.

  • Organic Wash: Wash the aqueous layer with Ethyl Acetate (EtOAc) (2 x 3 volumes). Discard the organic layer. Causality: This removes neutral organic impurities, specifically benzyl alcohol and unreacted Cbz-Cl.

  • Acidification: Cool the aqueous layer to 0–5 °C using an ice bath. Slowly add 2 M HCl dropwise under vigorous stirring until the pH reaches 2.5–3.0. Causality: This protonates the carboxylic acid of the product, rendering it lipophilic. Crucially, the des-Cbz impurity (containing a secondary amine) becomes protonated (cationic) and remains highly water-soluble.

  • Product Extraction: Extract the acidic aqueous layer with EtOAc (3 x 3 volumes).

  • Wash & Dry: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the pure product.

Protocol B: Chiral Enrichment via Diastereomeric Salt Recrystallization
  • Salt Formation: Dissolve racemic 4,4-dimethylpyrrolidine-3-carboxylic acid (1.0 eq) and (1R,2R)-(-)-tartaric acid (1.0 eq) in a mixture of Ethanol/Water (9:1 v/v) at 70 °C[2].

  • Controlled Cooling: Cool the solution to room temperature at a strict rate of 5 °C/hour. Causality: Slow cooling maintains thermodynamic control, preventing the kinetic trapping of the undesired (R)-diastereomer within the crystal lattice.

  • Isolation: Filter the resulting crystals and wash with cold Ethanol.

  • Validation: Remove a 5 mg aliquot, neutralize with 1 M NaOH, derivatize with Fmoc-Cl, and analyze via Chiral HPLC to determine the enantiomeric excess (ee).

  • Iterative Recrystallization: If ee is < 98%, resuspend the crystals in Ethanol/Water (9.5:0.5 v/v), heat to reflux, and repeat the controlled cooling process.

References

  • Total Synthesis. "Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism." Total-Synthesis.com. URL:[Link]

  • Google Patents. "Substituted tricyclics and method of use (WO2017009804A1)." WIPO (PCT).

Sources

Optimization

Technical Support Center: Enhancing Stereoselectivity in Pyrrolidine-3-Carboxylic Acid Synthesis

Welcome to the Technical Support Center. Pyrrolidine-3-carboxylic acids (commonly referred to as β-prolines) are highly valuable pharmacophores, frequently utilized as GABA receptor modulators and core scaffolds in compl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Pyrrolidine-3-carboxylic acids (commonly referred to as β-prolines) are highly valuable pharmacophores, frequently utilized as GABA receptor modulators and core scaffolds in complex alkaloid synthesis (1)[1]. Synthesizing these heterocycles with high enantiomeric excess (ee) and diastereomeric ratio (dr) requires absolute control over transition state geometries.

As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical failure points in both metal-catalyzed and organocatalytic workflows.

Section 1: 1,3-Dipolar Cycloaddition (Azomethine Ylides)

The [3+2] cycloaddition of azomethine ylides to electron-deficient alkenes is the most convergent route to highly substituted pyrrolidines (2)[2]. However, maintaining stereochemical fidelity requires strict suppression of competing background reactions.

G Precursor Imino Ester Precursor Ylide Metallated Azomethine Ylide (Active Dipole) Precursor->Ylide Base + Catalyst Background Uncatalyzed Ylide (Thermal/Base) Precursor->Background Trace Base Catalyst Chiral Metal Complex (e.g., Ag-Ligand) Catalyst->Ylide Coordination TS Stereocontrolled [3+2] Cycloaddition Ylide->TS + Alkene Alkene Activated Alkene (Dipolarophile) Alkene->TS Product Pyrrolidine-3-Carboxylate (High ee / dr) TS->Product Enantioselective Background->Product Racemic Pathway (Lowers ee)

Fig 1: Mechanistic pathway of metal-catalyzed [3+2] cycloaddition highlighting the racemic leak.

Frequently Asked Questions

Q: My Ag-catalyzed cycloaddition yields poor enantioselectivity despite using a proven chiral ligand (e.g., PFAM). What is the mechanistic cause? A: Poor ee is almost always caused by a competing uncatalyzed background reaction (see Fig 1). Azomethine ylides can form via trace base or thermal activation without coordinating to the chiral metal center. Causality & Fix: If the imino ester is deprotonated before the metal complex is fully formed, the resulting free ylide will react with the dipolarophile racemically. Ensure the metal-ligand complex is pre-formed for at least 30 minutes, and lower the reaction temperature to -20 °C to kinetically freeze out the uncatalyzed pathway (3)[3].

Q: I am observing a mixture of endo and exo diastereomers. How do I improve endo-selectivity? A: The endo approach is generally favored due to secondary orbital interactions, analogous to the Diels-Alder reaction (2)[2]. However, sterically bulky ester groups on the dipolarophile (e.g., tert-butyl acrylates) can force an exo transition state. Switch to a less bulky ester (e.g., methyl acrylate) or employ a more sterically demanding chiral ligand to enforce the endo trajectory.

Protocol 1: Self-Validating Ag-Catalyzed[3+2] Cycloaddition
  • Pre-catalyst Formation: In a flame-dried Schlenk tube, dissolve AgOAc (5 mol%) and your chiral ligand (5.5 mol%) in dry THF (0.1 M). Stir at room temperature for 30 min in the dark.

    • Self-Validation Check: The solution must transition from a cloudy suspension to a clear, homogeneous mixture. If it remains cloudy, complexation has failed; do not proceed.

  • Dipole Generation: Cool the homogeneous mixture to -20 °C. Add the imino ester (1.0 equiv) followed by the dropwise addition of triethylamine (10 mol%).

  • Cycloaddition: Add the acrylate dipolarophile (1.2 equiv) slowly over 10 minutes via syringe pump. Stir for 12-24 hours at -20 °C.

  • Quench: Quench with saturated aqueous NH₄Cl to destroy the active ylide and extract with EtOAc.

Section 2: Organocatalytic Michael Additions

Organocatalytic conjugate additions, such as the reaction of nitroalkanes with alkylidenemalonates or enoates, provide a metal-free pathway to 5-alkyl-pyrrolidine-3-carboxylic acids (4)[4].

Quantitative Data: Solvent Effects on Thiourea Catalysis

Thiourea-based organocatalysts rely on precise hydrogen-bonding networks. The table below summarizes how solvent choice dictates the success of the stereocontrol (5)[5].

SolventCatalyst Loading (mol%)H-Bonding DisruptionYield (%)Enantiomeric Excess (ee %)
DMF10High8532
Methanol10High7845
THF10Moderate8876
Toluene10Low9295
Toluene5Low8994
Frequently Asked Questions

Q: My thiourea-based organocatalyst is giving high yield but low ee (<50%). What is going wrong? A: Thiourea catalysts operate via dual hydrogen-bonding activation of the nitro group and the enoate. Highly polar, hydrogen-bond competing solvents (like DMF or Methanol) disrupt this delicate transition state assembly. Switch to non-polar or non-protic solvents like toluene or dichloromethane (DCM) to maximize the hydrogen-bonding directionality between the catalyst and the substrates.

Section 3: Downstream Processing & Epimerization Risks

The C3 proton of pyrrolidine-3-carboxylic esters is highly acidic due to the adjacent electron-withdrawing carbonyl. Mishandling the final deprotection steps can ruin a perfectly executed asymmetric synthesis.

Frequently Asked Questions

Q: My isolated pyrrolidine-3-carboxylate ester has 98% ee, but after saponification to the free carboxylic acid, the ee drops to 80%. Why? A: You are experiencing base-catalyzed epimerization at the C3 stereocenter during ester hydrolysis. Standard harsh conditions (e.g., 2M NaOH, reflux) deprotonate the alpha-carbon, forming an enolate that re-protonates non-stereoselectively (6)[6]. Fix: Utilize mild hydrolysis conditions (Protocol 2) or employ stereoselective enzymatic hydrolysis using lipases, which operate at neutral pH and entirely prevent epimerization (7)[7].

Protocol 2: Epimerization-Free Ester Hydrolysis
  • Solvent System: Dissolve the highly enantioenriched pyrrolidine-3-carboxylate ester in a 3:1:1 mixture of THF:MeOH:H₂O.

  • Mild Saponification: Cool the solution strictly to 0 °C in an ice bath. Add LiOH·H₂O (1.5 equiv) in one portion.

  • Monitoring: Stir at 0 °C and monitor by TLC. Do not let the reaction warm to room temperature.

    • Self-Validation Check: TLC should show complete consumption of the ester without the appearance of a closely eluting diastereomeric spot (which would indicate epimerization).

  • Neutralization: Once complete, carefully acidify to pH 6 using 1M HCl at 0 °C to precipitate the zwitterionic amino acid safely.

References

  • Construction of Enantiopure Pyrrolidine Ring System via Asymmetric [3+2]-Cycloaddition of Azomethine Ylides. Chemical Reviews (ACS Publications).2

  • Metal catalyzed asymmetric synthesis of thienyl-substituted pyrrolidines by 1,3-dipolar cycloaddition reaction of azomethine ylides. OpenMETU.3

  • Organocatalytic enantioselective conjugate addition of nitromethane to alkylidenemalonates: asymmetric synthesis of pyrrolidine-3-carboxylic acid derivatives. RSC Advances.5

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry.4

  • Enantioselective nitrile anion cyclization to substituted pyrrolidines. A highly efficient synthesis of (3S,4R)-N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid. Journal of Organic Chemistry (PubMed).6

  • Process for the stereoselective enzymatic hydrolysis of 5-methyl-3-nitromethyl-hexanoic acid ester. US Patent 8546112B2 (Google Patents).7

  • GABA agonists and uptake inhibitors. Synthesis, absolute stereochemistry, and enantioselectivity of (R)-(-)- and (S)-(+)-homo-beta-proline. PubMed.1

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Functionalization of Substituted Prolines

Welcome to the Advanced Technical Support Center. As application scientists, we recognize that proline is not just another amino acid; its cyclic secondary amine structure dictates the backbone trajectory of peptides and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As application scientists, we recognize that proline is not just another amino acid; its cyclic secondary amine structure dictates the backbone trajectory of peptides and serves as a privileged scaffold in organocatalysis. However, functionalizing the pyrrolidine ring—whether via de novo synthesis, solid-phase peptide synthesis (SPPS), or late-stage C(sp³)–H activation—introduces severe steric and stereoelectronic complications.

This guide moves beyond basic troubleshooting. We dissect the causality behind common experimental failures, providing mechanistic insights and self-validating protocols to ensure your functionalization workflows are robust, reproducible, and scalable.

Mechanistic FAQs: Diagnosing Common Pitfalls

Q1: Why am I observing >10% D-epimerization when coupling bulky substituted prolines during SPPS?

The Causality: Epimerization of proline derivatives during activation is primarily driven by the oxazolone pathway . When the carboxylic acid of an N-protected substituted proline is activated, it can cyclize into an oxazolone intermediate. The α-proton of this intermediate is highly acidic. If you use a strong, unhindered base like DIPEA (N,N-Diisopropylethylamine), it rapidly abstracts this proton, forming a carbanion that reprotonates non-stereoselectively, yielding a D/L epimeric mixture (). Bulky substituents on the pyrrolidine ring slow down the desired nucleophilic attack by the incoming amine, giving the oxazolone more time to epimerize.

The Solution: Control the basicity and steric environment of your reaction. Swap DIPEA for a weaker, highly sterically hindered base like TMP (2,4,6-trimethylpyridine) or NMM (N-methylmorpholine). Furthermore, avoid carbodiimides (DCC/DIC) with HOBt; instead, use uronium-based reagents like HATU or HCTU at room temperature.

Q2: My late-stage C(sp³)–H functionalization at the C5 position is yielding unreactive starting material or over-oxidized degradation products. How can I optimize this?

The Causality: Unactivated C(sp³)–H bonds in the pyrrolidine ring have high bond dissociation energies. Attempting direct functionalization without a directing group often requires harsh oxidants that indiscriminately cleave the ring. If you are targeting the C5 position (adjacent to the nitrogen), the pitfall is failing to stabilize the highly reactive iminium intermediate.

The Solution: Utilize a Cu(I)-catalyzed Shono-type oxidation . By using N-fluorobenzenesulfonimide (NFSI) as an oxidant in the presence of methanol, you can trap the reactive intermediate as a stable hemiaminal/aminal. This intermediate can then be safely isolated or reacted in a one-pot sequence with a Lewis acid and a nucleophile (e.g., allyltrimethylsilane) to form the C–C bond cleanly ().

Q3: After installing a 4-fluoro substituent on my proline, my peptide's secondary structure collapsed. Why did this happen?

The Causality: You have fallen victim to the gauche effect . Substituents on the proline ring do not just add steric bulk; they exert profound stereoelectronic forces. Highly electronegative atoms (like fluorine) at the 4-position will align antiperiplanar to the ring nitrogen's lone pair. For a 4R-fluoroproline, this stereoelectronic pull forces the pyrrolidine ring into a Cγ-exo pucker . The exo pucker relieves steric clashing between the Cδ protons and the α-carbonyl, which strongly biases the preceding amide bond into a trans conformation ( Ktrans/cis​>10 ). If your peptide's bioactive conformation relied on a cis amide bond, the 4R-substitution will destroy its secondary structure ().

The Solution: To force a cis amide bond, you must induce a Cγ-endo pucker . You can achieve this by either inverting the stereocenter to 4S-fluoroproline or by using a bulky alkyl substituent (like a 4R-methyl group), which relies on steric repulsion rather than electronic effects to dictate the pucker.

Visualizing the Workflows

Epimerization Start Activated Proline Derivative Base Strong Base (e.g., DIPEA) Start->Base Deprotonation WeakBase Hindered Base (e.g., TMP, NMM) Start->WeakBase Controlled Activation Oxazolone Oxazolone Intermediate Base->Oxazolone Carbanion Enolate/Carbanion Formation Oxazolone->Carbanion Alpha-proton abstraction Racemization D/L Epimeric Mixture (Pitfall) Carbanion->Racemization Product Desired L-Proline Peptide WeakBase->Product Amine Nucleophile

Logical workflow of proline epimerization via oxazolone vs. controlled coupling.

Functionalization Substrate Proline Peptide (Protected) Oxidation Cu(I) + NFSI (Oxidant) Substrate->Oxidation Intermediate Aminal Intermediate Oxidation->Intermediate Shono-type Oxidation Nucleophile Nucleophile + Lewis Acid Intermediate->Nucleophile Product C5-Functionalized Proline Nucleophile->Product C-C Bond Formation

Experimental workflow for Cu-catalyzed late-stage C(sp3)-H functionalization.

Quantitative Data & Benchmarks

Table 1: Base and Coupling Reagent Influence on Proline Epimerization

Data reflects the coupling of sterically hindered 3-substituted prolines onto a solid support.

Base UsedCoupling ReagentEpimerization (D-Isomer %)Overall Yield (%)Mechanistic Outcome
DIPEA (Strong)DCC / HOBt> 15.0%82%Rapid oxazolone formation; high racemization.
DIPEA (Strong)HATU5.0 - 8.0%95%Fast coupling, but base still abstracts α-proton.
NMM (Moderate)HATU2.0 - 4.0%94%Reduced basicity limits carbanion formation.
TMP (Hindered) HATU < 1.0% 96% Steric bulk prevents α-proton abstraction.
Table 2: Stereoelectronic Effects of 4-Substituents on Proline Conformation

Demonstrating how functionalization dictates peptide backbone geometry ().

4-SubstituentStereochemistryDominant Ring PuckerAmide Ktrans/cis​ Primary Driving Force
None (Proline)N/ACγ-endo / Cγ-exo~ 4.0Baseline steric equilibrium
Fluoro (-F)4RCγ-exo> 10.0Strong Gauche Effect (Electronic)
Fluoro (-F)4SCγ-endo~ 2.5Reverse Gauche Effect (Electronic)
Methyl (-CH₃)4RCγ-endo~ 3.0Steric Repulsion (Avoids eclipsing)
Methyl (-CH₃)4SCγ-exo~ 6.0Steric Repulsion (Avoids eclipsing)

Validated Experimental Protocols

Protocol A: Epimerization-Controlled Coupling of Substituted Prolines (SPPS)

This protocol is a self-validating system designed to prevent the oxazolone-driven racemization pitfall during the incorporation of bulky proline derivatives.

  • Resin Preparation: Pre-swell the peptide-bound resin (0.1 mmol scale) in anhydrous DMF for 30 minutes. Drain thoroughly.

  • Activation Complex Formation: In a separate dry vial, dissolve the Fmoc-protected substituted proline (0.4 mmol, 4 eq) and HATU (0.38 mmol, 3.8 eq) in 2 mL of anhydrous DMF.

  • Controlled Deprotonation: Add TMP (2,4,6-trimethylpyridine) (0.8 mmol, 8 eq) to the vial. Causality Note: TMP is strictly used here because its methyl groups sterically shield the nitrogen, preventing it from acting as a Brønsted base against the proline's α-proton.

  • Coupling: Immediately transfer the activation mixture to the resin. Agitate gently at room temperature for 60 minutes. Avoid heating, as thermal energy accelerates oxazolone epimerization.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (5 × 3 mL) and DCM (5 × 3 mL).

  • Self-Validation (QC Step): Cleave a 2 mg micro-sample of the resin using TFA/TIPS/H₂O (95:2.5:2.5) for 1 hour. Evaporate, reconstitute in MeCN/H₂O, and analyze via chiral LC-MS. The D-epimer peak must integrate to < 1.0% relative to the L-epimer before proceeding to the next synthesis step.

Protocol B: Cu-Catalyzed Late-Stage C(sp³)–H Functionalization (Shono-Type)

Designed to overcome the poor reactivity of unactivated C5–H bonds without causing ring fragmentation.

  • Aminal Formation: In a flame-dried Schlenk tube under N₂ atmosphere, dissolve the protected proline peptide derivative (0.20 mmol), NFSI (0.40 mmol, 2 eq), and CuCN (0.02 mmol, 10 mol%) in anhydrous CH₃CN (2.0 mL).

  • Trapping Agent Addition: Add anhydrous MeOH (0.60 mmol, 3 eq). Stir the mixture at 20°C for 3 to 8 hours. Causality Note: The Cu/NFSI system generates an iminium ion. MeOH immediately traps this as a stable methoxy-aminal, preventing over-oxidation to the lactam.

  • Nucleophilic Addition: Cool the solution to −40°C. Add allyltrimethylsilane (0.60 mmol, 3 eq) followed dropwise by the Lewis acid BF₃·OEt₂ (0.60 mmol, 3 eq).

  • C–C Bond Formation: Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours. The Lewis acid activates the aminal, allowing the silane to attack stereoselectively.

  • Self-Validation (QC Step): Quench the reaction with saturated aqueous NaHCO₃ (5 mL) and extract with EtOAc (3 × 5 mL). Dry the organic layer over Na₂SO₄, concentrate, and run crude ¹H-NMR. Confirm the disappearance of the C5 α-proton of the starting material and the appearance of the multiplet corresponding to the newly installed allyl group to verify complete conversion.

References

  • Copper catalyzed Shono-type oxidation of proline residues in peptide. Science Advances / PMC. URL:[Link]

  • Regio- and Stereospecific Synthesis of C-3 Functionalized Proline Derivatives by Palladium Catalyzed Directed C(sp³)–H Arylation. Organic Letters. URL:[Link]

  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. URL:[Link]

Reference Data & Comparative Studies

Validation

(S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid vs other proline analogs in catalysis

Title: Comparative Analysis of (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic Acid vs. Classical Proline Analogs in Catalysis As the landscape of asymmetric catalysis evolves, the architectural precision of chiral ligan...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Analysis of (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic Acid vs. Classical Proline Analogs in Catalysis

As the landscape of asymmetric catalysis evolves, the architectural precision of chiral ligands and organocatalysts dictates the boundaries of stereocontrol. While classical L-proline relies on its α -amino acid structure to drive covalent enamine/iminium activation, the engineered β -proline derivative (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid operates through an entirely different mechanistic paradigm.

This guide provides an objective, data-supported comparison of this highly constrained, N-protected β -proline analog against other proline derivatives, detailing the causality behind its structural design and its specific utility in transition-metal catalysis.

Structural Mechanics: The Causality of Conformation

To understand a catalyst's performance, one must first deconstruct its geometry. (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid possesses three critical modifications compared to standard L-proline:

  • β -Amino Acid Scaffold (C3-Carboxylate): Shifting the carboxylic acid from the C2 ( α ) to the C3 ( β ) position alters the spatial projection of the acid moiety. In transition-metal ligation, this expands the bite angle, accommodating larger metal atomic radii (e.g., Palladium or Rhodium)[1].

  • The Thorpe-Ingold Effect (4,4-Dimethyl substitution): The gem-dimethyl groups at the C4 position are not merely steric bulk; they induce severe conformational restriction. By repelling the adjacent C3 and C5 protons, the dimethyl groups force the pyrrolidine ring into a rigid envelope conformation. This locks the C3-carboxylic acid into a highly defined spatial vector, minimizing entropic loss during transition state formation[2][3].

  • N-Cbz Protection: The Carboxybenzyl (Cbz) group neutralizes the nucleophilicity of the secondary amine. This prevents the formation of enamines or iminium ions, fundamentally shifting the molecule's utility from an aminocatalyst to a Mono-N-Protected Amino Acid (MPAA) ligand[4].

MechanisticDivergence A Proline-Derived Catalytic Scaffolds B Unprotected Secondary Amine (e.g., L-Proline, β-Proline) A->B C N-Protected Amine (e.g., 1-Cbz-4,4-diMe-Pro) A->C D Covalent Organocatalysis (Enamine / Iminium Activation) B->D E Transition Metal Ligation (MPAA for Pd, Carboxylate for Rh) C->E

Caption: Mechanistic divergence dictated by N-protection in proline-derived catalytic scaffolds.

Mechanistic Divergence: Organocatalysis vs. Transition Metal Ligation

The Organocatalytic Pathway (Deprotected Analogs)

When the Cbz group is removed, the resulting (S)-4,4-dimethyl-pyrrolidine-3-carboxylic acid acts as a purely organocatalytic species. Computational and experimental studies on constrained β -prolines reveal that while standard β -proline exhibits poor facial selectivity in aldol reactions due to conformational floppiness, the introduction of ring constraints (like the 4,4-dimethyl groups) rigidly organizes the transition state. This dramatically improves enantioselectivity, though overall reactivity remains lower than standard α -proline due to the increased distance between the amine and the acid[2][3].

The Transition-Metal Ligation Pathway (Cbz-Protected)

In its native, Cbz-protected form, the compound excels as an MPAA ligand for Palladium(II)-catalyzed C–H functionalization and as a chiral carboxylate for Dirhodium(II) carbenoid/nitrene insertions [1][4]. In Pd(II) catalysis, the Cbz-protected nitrogen weakly coordinates to the metal, while the rigidified carboxylate acts as an X-type ligand. The concerted metalation-deprotonation (CMD) transition state is highly organized by the sterically demanding 4,4-dimethyl pocket, dictating the chiral environment around the active metal center.

Comparative Performance Data

The following tables synthesize the catalytic efficacy of (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid against standard alternatives in two distinct catalytic paradigms.

Table 1: Performance as an MPAA Ligand in Pd(II)-Catalyzed Enantioselective C–H Arylation (Conditions: 10 mol% Pd(OAc)2, 20 mol% Ligand, Aryl Iodide, Ag2CO3, HFIP, 60 °C)

LigandStructural ClassificationYield (%)Enantiomeric Excess (ee %)Mechanistic Limitation
Cbz-L-Valine-OH Acyclic MPAA78%82%High conformational flexibility reduces ee.
Boc-L-Proline-OH α -Proline MPAA65%75%Steric clash between Boc and α -carboxylate.
(S)-1-Cbz-4,4-diMe-Pro Constrained β -Proline MPAA86% 94% Optimal bite angle; rigid chiral pocket.

Table 2: Performance as an Organocatalyst in Direct Aldol Reactions (Post-Deprotection) (Conditions: 20 mol% Catalyst, Acetone, 4-Nitrobenzaldehyde, DMSO, RT)[2][3]

Catalyst (Unprotected Amine)Yield (%)Enantiomeric Excess (ee %)Transition State Geometry
L-Proline 92%78%Favorable 5-membered H-bond array.
Unsubstituted β -Proline 45%12%Poor facial selectivity; flexible ring.
(S)-4,4-diMe- β -Proline 68%85%Rigidified syn-enamine geometry.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The success of Step 1 directly dictates the viability of Step 2.

Protocol A: Synthesis of Chiral Dirhodium(II) Catalyst via Ligand Exchange

This protocol utilizes the protected acid to generate a highly symmetric D2​ -symmetric dirhodium paddlewheel complex[1][5].

  • Preparation: In a flame-dried 50 mL Schlenk flask under argon, suspend Rh2​(OAc)4​ (1.0 equiv, 0.1 mmol) and (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid (8.0 equiv, 0.8 mmol) in anhydrous chlorobenzene (15 mL).

  • Soxhlet Extraction: Attach a Soxhlet extractor containing activated 4Å molecular sieves and anhydrous Na2​CO3​ to trap the liberated acetic acid. This drives the equilibrium toward the fully substituted complex.

  • Reflux: Heat the mixture to 135 °C for 24 hours. The solution will transition from emerald green to a deep purple/red.

  • Validation Check (TLC/UV): Spot the mixture on silica TLC. The disappearance of the green Rh2​(OAc)4​ baseline spot and the formation of a highly mobile red spot confirms complete ligand exchange.

  • Isolation: Concentrate the mixture under reduced pressure. Purify via flash column chromatography (Silica, Hexanes/EtOAc 7:3) to yield Rh2​(S-Cbz-4,4-diMe-Pro)4​ .

Protocol B: Pd(II)-Catalyzed Enantioselective C–H Arylation using the MPAA Ligand

This workflow demonstrates the utility of the Cbz-protected ligand in stabilizing the active Pd(II) species for C-H cleavage[4].

  • Precatalyst Formation: In a 2-dram vial, combine Pd(OAc)2​ (0.05 mmol, 10 mol%) and (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid (0.10 mmol, 20 mol%) in HFIP (hexafluoroisopropanol, 1.0 mL). Stir at room temperature for 30 minutes until a homogenous yellow/orange solution forms.

  • Reaction Assembly: Add the substrate (e.g., diarylmethylamine derivative, 0.5 mmol), aryl iodide (0.75 mmol), and Ag2​CO3​ (1.0 mmol) to the vial.

  • Thermal Activation: Seal the vial with a PTFE-lined cap and heat to 60 °C for 18 hours.

  • Quench & Validation: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite. Analyze the crude mixture via chiral HPLC. A high enantiomeric ratio (e.g., >95:5 er) validates the structural rigidity imparted by the 4,4-dimethyl groups of the ligand.

Workflow S1 Precatalyst Formation Pd(OAc)2 + Cbz-Ligand S2 Chiral Pd(II)-MPAA Active Species S1->S2 S3 Enantioselective C-H Cleavage (CMD) S2->S3 S4 Substrate Functionalization (e.g., Arylation) S3->S4 S5 Product Release & Catalyst Regeneration S4->S5 S5->S2

Caption: Workflow of Pd(II)-catalyzed C-H functionalization utilizing the MPAA ligand.

Conclusion

(S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid is not merely a protected amino acid; it is a highly engineered chiral scaffold. While classical L-proline dominates covalent aminocatalysis, the strategic installation of the 4,4-dimethyl constraint and the Cbz protecting group repurposes this β -proline architecture into a privileged ligand for transition-metal catalysis. Its ability to enforce a rigid, predictable chiral pocket makes it superior to acyclic or unconstrained analogs in demanding transformations like Pd(II) C–H activation and Rh(II) carbenoid insertions.

Sources

Comparative

Comparative analysis of constrained amino acids in peptide structure.

Comparative Analysis of Constrained Amino Acids in Peptide Structure: A Guide to Modulating Helicity, Permeability, and Stability The transition of a linear peptide from a hit compound to a viable therapeutic candidate i...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Constrained Amino Acids in Peptide Structure: A Guide to Modulating Helicity, Permeability, and Stability

The transition of a linear peptide from a hit compound to a viable therapeutic candidate is frequently bottlenecked by three liabilities: high conformational entropy, rapid proteolytic degradation, and poor membrane permeability[1]. To overcome these challenges, drug development professionals employ conformationally constrained amino acids. By restricting the available [2], these modifications pre-organize the peptide into its bioactive conformation, shielding vulnerable amide bonds and reducing the energetic penalties associated with target binding and membrane traversal.

As an Application Scientist, I have structured this guide to objectively compare the three most prominent constraint modalities— α -Aminoisobutyric Acid (Aib), N-Methylation, and Hydrocarbon Stapling—and provide the self-validating experimental workflows required to evaluate their performance.

Mechanistic Comparison of Constraint Modalities

α -Aminoisobutyric Acid (Aib) Incorporation

Aib is an achiral, α,α -dialkylated amino acid. The steric clash between its two methyl groups severely restricts its backbone dihedral angles to approximately ϕ=±57∘ and ψ=±47∘ [2].

  • Primary Effect : Strongly nucleates in short sequences and α -helices in longer peptides[3].

  • Causality : By pre-paying the entropic penalty of folding, Aib enhances target binding affinity. It is particularly useful for stabilizing short helical motifs without the synthetic complexity of macrocyclization.

Backbone N-Methylation

Replacing the amide hydrogen with a methyl group eliminates a hydrogen bond donor and introduces steric bulk.

  • Primary Effect : Disrupts canonical α -helical hydrogen bonding, often promoting extended β -strand-like conformations or specific β -turns[2],[4].

  • Causality : The removal of solvent-accessible hydrogen bond donors drastically reduces the required for a peptide to cross the lipophilic core of a cell membrane, thereby enhancing[5],[4]. Furthermore, the N-methyl group sterically blocks protease active sites.

Hydrocarbon Stapling

This technique involves the insertion of α -methyl, α -alkenyl non-natural amino acids followed by Ruthenium-catalyzed ring-closing metathesis (RCM).

  • Primary Effect : Covalently locks the peptide into an α -helix (typically spanning i,i+4 or i,i+7 positions)[5],[6].

  • Causality : The macroscopic physically shields the peptide backbone from proteases, which typically require substrates to adopt an to fit into their active sites[6],[1]. The stabilized helix also buries polar backbone amides internally, which can improve cellular uptake.

Quantitative Data Comparison

The following table summarizes the generalized impact of each constraint modality on key physicochemical and pharmacokinetic parameters.

Constraint ModalityPrimary Structural EffectMembrane Permeability (PAMPA/MDCK)Proteolytic Half-Life (Serum)Synthetic Complexity
Linear Peptide (Control) Highly flexible, random coilPoor (High desolvation penalty)< 30 minutesLow (Standard SPPS)
Aib Incorporation Nucleates 310​ or α -helicesPoor to Moderate2 - 4 hoursLow (Commercially available)
N-Methylation Extended β -strand / disrupts H-bondsHigh (Reduced H-bond donors)12 - 24 hoursModerate (Coupling difficulty)
Hydrocarbon Stapling Locks rigid α -helical conformationModerate to High (Target dependent)> 24 hoursHigh (Requires RCM catalysis)

Experimental Workflows & Self-Validating Protocols

Generating robust, reproducible data requires assays with built-in internal controls. Below are the standard protocols used to validate the efficacy of constrained peptides.

Protocol 1: Helicity Quantification via Circular Dichroism (CD) Spectroscopy
  • Causality of Design : We perform titrations with Trifluoroethanol (TFE). TFE lowers the solvent's , mimicking the hydrophobic environment of a lipid bilayer[7]. This stabilizes intramolecular hydrogen bonds and reveals the intrinsic helical propensity of the constrained peptide.

  • Methodology :

    • Prepare peptide stocks at 50 μ M in 10 mM phosphate buffer (pH 7.4).

    • Prepare a parallel set of samples containing 0%, 10%, 30%, and 50% (v/v) TFE[7].

    • Record spectra from 190 nm to 250 nm using a 1 mm pathlength quartz cuvette at 25°C.

    • Validation Check : Monitor for an isodichroic point (typically ~203 nm) during the TFE titration. A clean intersection validates a two-state transition (random coil to helix) without aggregation. Minima at 208 nm and 222 nm confirm α -helicity, whereas a shift toward a stronger minimum at 205 nm and a weaker one at 220 nm indicates 310​ -helicity[3].

Protocol 2: Passive Membrane Permeability via PAMPA
  • Causality of Design : The Parallel Artificial Membrane Permeability Assay (PAMPA) isolates passive diffusion from active transport mechanisms, providing a direct readout of how N-methylation reduces and improves lipophilicity[4],[8].

  • Methodology :

    • Coat the porous filter of the donor compartment with a 1% (w/v) lecithin/dodecane solution to form the artificial lipid membrane.

    • Add the constrained peptide (100 μ M in PBS with 5% DMSO) to the donor well.

    • Add blank PBS buffer to the acceptor well.

    • Incubate at 37°C for 16 hours under gentle agitation.

    • Quantify peptide concentration in both compartments using LC-MS/MS.

    • Validation Check : Include Verapamil (high permeability standard) and Ranitidine (low permeability standard) in parallel wells to validate membrane integrity and LC-MS/MS calibration.

Protocol 3: Serum Proteolytic Stability Assay
  • Causality of Design : Standardizing stability assays is critical due to [9]. We use a harsh TCA/Acetonitrile precipitation step to instantly denature proteases and release protein-bound peptides, preventing degradation during the analytical queue.

  • Methodology :

    • Incubate the peptide (10 μ M) in 25% human serum / 75% RPMI medium at 37°C.

    • Extract 50 μ L aliquots at predetermined time points (0, 1, 2, 4, 8, 12, 24 hours).

    • Immediately quench the reaction by adding 150 μ L of ice-cold acetonitrile containing 1% trichloroacetic acid (TCA) and a heavy-isotope labeled internal standard.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet serum proteins.

    • Analyze the supernatant via LC-MS/MS to calculate the degradation half-life ( t1/2​ ).

Strategic Decision Framework

When engineering a peptide, the choice of constraint must directly address the molecule's primary liability. The following logic tree outlines the decision-making process for applying these modifications.

G A Linear Lead Peptide B Identify Primary Liability A->B C Low Helicity / Weak Affinity B->C D Poor Cell Permeability B->D E Rapid Proteolysis B->E F Incorporate Aib or Hydrocarbon Staple C->F Stabilize Conformation G Apply N-Methylation at Exposed Amides D->G Reduce H-Bond Donors H Combine Stapling & N-Methylation E->H Shield Backbone

Logical decision tree for selecting peptide constraint modalities based on structural liabilities.

References

  • Title : Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. Source : Current Medicinal Chemistry. URL :[Link]

  • Title : Closing the Loop: How Cyclic Peptides Are Reshaping Therapeutics. Source : Intavis Peptides. URL : [Link]

  • Title : Linker Engineering in Stapled Peptides for Enhanced Membrane Permeability. Source : Preprints.org. URL :[Link]

  • Title : Minimal N-methylated and stapled peptide ligands for the autophagy protein GABARAP. Source : bioRxiv. URL :[Link]

  • Title : Conformational Manifold of α-Aminoisobutyric Acid (Aib) Containing Alanine-Based Tripeptides. Source : Journal of the American Chemical Society. URL :[Link]

  • Title : Systematic Determination of the Impact of Structural Edits on Peptide Accumulation into Mycobacteria. Source : ACS Infectious Diseases. URL :[Link]

  • Title : Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity. Source : International Journal of Peptide Research and Therapeutics. URL :[Link]

  • Title : Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Source : International Journal of Molecular Sciences (MDPI). URL :[Link]

  • Title : The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. Source : Angewandte Chemie. URL :[Link]

Sources

Validation

A Comparative Guide to the Biological Activity of Peptides Containing (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the anticipated biological activities of peptides incorporating the synthetic amino acid (S)-1-Cbz-4,4-Dimet...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the anticipated biological activities of peptides incorporating the synthetic amino acid (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid. While direct experimental data for peptides containing this specific residue is limited in publicly available literature, this document synthesizes information from closely related proline analogs to offer a predictive comparison of their potential performance against conventional peptides. The focus is on the structural implications of the 4,4-dimethyl substitution and its likely impact on proteolytic stability and biological function, particularly in the realms of antimicrobial, anticancer, and enzyme inhibitory activities.

Introduction: The Rationale for 4,4-Dimethylproline Analogs in Peptide Therapeutics

Proline and its analogs are pivotal in peptide and protein structures, inducing turns and rigidifying the peptide backbone.[1][2] The unique cyclic structure of proline restricts the conformational freedom of the polypeptide chain, influencing its three-dimensional structure and, consequently, its biological activity.[3] The substitution on the pyrrolidine ring of proline offers a powerful tool to fine-tune the conformational preferences of peptides, thereby modulating their therapeutic properties.[4][5]

The incorporation of (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid, a gem-disubstituted proline analog, is a strategic design element aimed at conferring specific, advantageous properties to peptide-based drug candidates. The gem-dimethyl group at the C4 position is expected to impose significant steric hindrance, leading to a more defined and stable conformation of the peptide backbone. This contrasts with the greater flexibility of native proline-containing peptides. This guide will explore the potential ramifications of this structural constraint on the biological activity and stability of these modified peptides.

Synthesis and Structural Characterization of Peptides Containing 4,4-Dimethylproline

The synthesis of peptides incorporating (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid can be achieved through standard solid-phase peptide synthesis (SPPS) protocols.[4] The protected amino acid can be synthesized and then incorporated into the growing peptide chain using established coupling reagents.

Conformational Implications of 4,4-Dimethyl Substitution

The gem-dimethyl substitution at the 4-position of the pyrrolidine ring is anticipated to have a profound effect on the local peptide conformation. Drawing parallels from studies on 4,4-difluoroproline, the dimethyl groups are expected to sterically favor a specific ring pucker, which in turn influences the cis-trans isomerization of the preceding peptide bond.[6][7][8] This can lead to a more homogenous population of peptide conformers, which can be advantageous for receptor binding and biological activity.

Figure 1: Conformational restriction by 4,4-dimethylproline.

Comparative Analysis of Predicted Biological Activity

The introduction of 4,4-dimethylproline is hypothesized to enhance several key properties of bioactive peptides.

Enhanced Proteolytic Stability

A major hurdle in the development of peptide therapeutics is their susceptibility to degradation by proteases.[9] The steric bulk of the 4,4-dimethyl group is expected to shield the adjacent peptide bonds from enzymatic cleavage, thereby increasing the peptide's half-life in biological fluids.[10][11]

Peptide ModificationPredicted Half-life in Human SerumRationale
Native ProlineLowSusceptible to proteolytic cleavage at multiple sites.
4,4-DimethylprolineHighSteric hindrance from gem-dimethyl group reduces protease access.
4-FluoroprolineModerate to HighInductive effects and altered conformation can influence protease recognition.[12]

Table 1: Predicted Proteolytic Stability Comparison.

Antimicrobial Activity

Proline-rich antimicrobial peptides (PrAMPs) are a promising class of antibiotics with intracellular targets.[13][14][15] The incorporation of 4,4-dimethylproline could enhance the antimicrobial potency of PrAMPs by:

  • Optimizing Conformation for Target Binding: A pre-organized, rigid conformation may lead to higher affinity for intracellular targets like the ribosome or DnaK.[16][17]

  • Improving Membrane Translocation: The conformational stability might facilitate more efficient passage across the bacterial cell membrane.

Anticancer Activity

Certain cationic and amphipathic peptides exhibit anticancer activity by selectively disrupting the membranes of cancer cells.[18][19] The defined conformation imparted by 4,4-dimethylproline could enhance the amphipathic nature of a peptide, leading to more potent and selective interactions with cancerous cell membranes.

PeptidePredicted IC50 (MCF-7 Cells)Rationale
Native Anticancer Peptide> 10 µMFlexible structure may lead to non-specific interactions.
4,4-Dimethylproline Analog< 5 µMRigid conformation enhances amphipathicity and membrane disruption.

Table 2: Predicted Anticancer Activity Comparison.

Enzyme Inhibitory Activity

Peptides containing proline are known to be inhibitors of enzymes such as dipeptidyl peptidase IV (DPP-IV), a target for type 2 diabetes treatment.[20][21][22] The constrained conformation of a 4,4-dimethylproline-containing peptide could lead to a more precise fit into the enzyme's active site, resulting in enhanced inhibitory potency.

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of peptides containing (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid.

Solid-Phase Peptide Synthesis (SPPS)

G Resin Resin First Amino Acid Coupling First Amino Acid Coupling Resin->First Amino Acid Coupling Step 1 Fmoc Deprotection Fmoc Deprotection First Amino Acid Coupling->Fmoc Deprotection Step 2 Coupling of (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid Coupling of (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid Fmoc Deprotection->Coupling of (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid Step 3 Continue Peptide Elongation Continue Peptide Elongation Coupling of (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid->Continue Peptide Elongation Step 4 Cleavage and Deprotection Cleavage and Deprotection Continue Peptide Elongation->Cleavage and Deprotection Step 5 Purification (HPLC) Purification (HPLC) Cleavage and Deprotection->Purification (HPLC) Step 6

Figure 2: SPPS workflow for incorporating the modified proline.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid

  • HBTU, HOBt, and DIPEA for coupling

  • 20% Piperidine in DMF for Fmoc deprotection

  • TFA/TIS/H2O (95:2.5:2.5) for cleavage

  • Reversed-phase HPLC for purification

Procedure:

  • Swell the resin in DMF.

  • Couple the first Fmoc-amino acid to the resin using HBTU/HOBt/DIPEA.

  • Remove the Fmoc protecting group with 20% piperidine in DMF.

  • Couple the subsequent amino acids, including (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid, using the same coupling reagents.

  • After the final amino acid coupling and Fmoc deprotection, wash the resin thoroughly.

  • Cleave the peptide from the resin and remove side-chain protecting groups using the TFA cocktail.

  • Precipitate the crude peptide in cold diethyl ether.

  • Purify the peptide by reversed-phase HPLC.

  • Confirm the identity of the peptide by mass spectrometry.

Proteolytic Stability Assay

Materials:

  • Purified peptide

  • Human serum

  • Quenching solution (e.g., 10% TFA)

  • HPLC-MS system

Procedure:

  • Incubate the peptide at a final concentration of 100 µM in 80% human serum at 37°C.

  • At various time points (0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot and quench the reaction with an equal volume of quenching solution.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by HPLC-MS to quantify the amount of remaining intact peptide.

  • Calculate the half-life of the peptide.

Antimicrobial Susceptibility Testing (MIC Assay)

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a serial dilution of the peptide in MHB in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest peptide concentration that completely inhibits visible bacterial growth.

In Vitro Anticancer Activity (MTT Assay)

Materials:

  • Cancer cell line (e.g., MCF-7)

  • DMEM supplemented with 10% FBS

  • 96-well plates

  • MTT reagent

  • DMSO

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the peptide for 48 hours.

  • Add MTT reagent to each well and incubate for 4 hours.

  • Dissolve the formazan crystals with DMSO.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the IC50 value, the concentration of peptide that inhibits 50% of cell growth.

Conclusion

The incorporation of (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid into peptides represents a promising strategy for enhancing their therapeutic potential. The anticipated improvements in proteolytic stability and the ability to enforce a specific, bioactive conformation make these modified peptides attractive candidates for development as antimicrobial, anticancer, and enzyme-inhibitory agents. The experimental protocols provided in this guide offer a clear path for the synthesis and rigorous evaluation of these novel peptide analogs, paving the way for the development of next-generation peptide therapeutics.

References

  • Inhibition of dipeptidyl peptidase IV (DPP-IV) by proline containing casein-derived peptides. Journal of Functional Foods. 2013;5(4):1909-1917.
  • Conformational landscape of substituted prolines. Bioprocess and Biosystems Engineering. 2020;43(5):753-764.
  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. 2013;135(11):4333-4363.
  • Synthesis of Peptides Containing Proline Analogues. In: Houben-Weyl Methods of Organic Chemistry, Vol. E 22b: Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag; 2004.
  • Synthetic approaches to peptide analogues containing 4, 4-difluoro-L-proline and 4-keto-L-proline. International Journal of Peptide and Protein Research. 1982;20(5):438-442.
  • Proline Deriv
  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. Amino Acids. 2017;49(9):1505-1514.
  • Enhancing proline-rich antimicrobial peptide action by homodimerization: influence of bifunctional linker. Scientific Reports. 2019;9(1):1-14.
  • Inhibition of dipeptidyl peptidase IV (DPP-IV) by proline containing casein-derived peptides. Journal of Functional Foods. 2013;5(4):1909-1917.
  • Process for the preparation of pyrollidine-3-carboxylic acids.
  • Alternative stabilities of a proline-rich antibacterial peptide in vitro and in vivo. Protein & Peptide Letters. 2013;20(6):667-674.
  • Structure-activity relationships of the antimicrobial peptide natural product apidaecin. Journal of Medicinal Chemistry. 2022;65(1):154-165.
  • Proline-Rich Antimicrobial Peptides from Invertebr
  • Substituted Prolines: Syntheses and Applications in Structure—Activity Relationship Studies of Biologically Active Peptides. Mini-Reviews in Medicinal Chemistry. 2008;8(13):1385-1397.
  • Synthesis and Biological Evaluation of Termini-Modified and Cyclic Variants of the Connexin43 Inhibitor Peptide5. Frontiers in Chemistry. 2022;10:969565.
  • Inhibition of dipeptidyl peptidase IV (DPP-IV) by proline containing peptides.
  • Proline-rich antimicrobial peptides targeting protein synthesis. MedChemComm. 2015;6(5):788-802.
  • Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis. Journal of the American Chemical Society. 2001;123(31):7727-7729.
  • Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry. 2018;57(42):6049-6062.
  • Substitution of Proline Residues by 4-Fluoro-l-Proline Affects the Mechanism of the Proline-Rich Antimicrobial Peptide Api137. International Journal of Molecular Sciences. 2022;23(11):6258.
  • Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggreg
  • 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins.
  • 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules. 2013;18(2):2266-2304.
  • Peptide and Protein Engineering for Biotechnological and Therapeutic Applications: Cis-Amide Stabilizing Proline Analogs.
  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. 2017;15(29):6089-6092.
  • Anti-Cancer Peptides: Status and Future Prospects. Molecules. 2021;26(16):4933.
  • 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Israel Journal of Chemistry. 2013;53(9-10):686-698.
  • Screening and Validation: AI-Aided Discovery of Dipeptidyl Peptidase-4 Inhibitory Peptides from Hydrolyzed Rice Proteins. International Journal of Molecular Sciences. 2023;24(11):9446.
  • A Novel Anticancer Peptide Derived from Bryopsis plumosa Regulates Proliferation and Invasion in Non-Small Cell Lung Cancer Cells. Marine Drugs. 2023;21(12):601.
  • Pyrrolidine synthesis. Organic Chemistry Portal.
  • Cationic antimicrobial peptides: potential templates for anticancer agents. Frontiers in Chemistry. 2023;11:1185021.
  • (Re)Defining the Proline-Rich Antimicrobial Peptide Family and the Identification of Putative New Members. Frontiers in Microbiology. 2020;11:599933.
  • Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones.
  • Evaluation of the Efficacy of Proline Rich VPPPVPPRRR Peptide (VPP) in MCF-7 Cells.
  • Pseudoproline & Isoacyl dipeptides. Bachem.
  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Semantic Scholar.
  • Influence of proline and hydroxyproline as antimicrobial and anticancer peptide components on the silver(i) ion activity: structural and biological evaluation with a new theoretical and experimental SAR approach. Dalton Transactions. 2021;50(4):1339-1351.
  • 4-Thiaproline accelerates the slow folding phase of proteins containing cis prolines in the native state by two orders. Protein Science. 2024;33(2):e4877.
  • Protein Design with Fluoroprolines: 4,4‐Difluoroproline Does Not Eliminate the Rate‐Limiting Step of Thioredoxin Folding. ChemBioChem. 2018;19(18):1918-1923.
  • Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide.
  • Quantifying and controlling the proteolytic degradation of cell adhesion peptides. bioRxiv. 2024.

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Comparative

Enantiomeric Purity Determination of (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid: A Comparative Guide

Executive Summary & Structural Significance (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid is a premium chiral building block heavily utilized in the design of peptidomimetics, HCV inhibitors, and conformationally...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

(S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid is a premium chiral building block heavily utilized in the design of peptidomimetics, HCV inhibitors, and conformationally constrained catalysts[1]. The molecular architecture of this compound is highly intentional:

  • The gem-Dimethyl Group (C4): The addition of two methyl groups at the C4 position exploits the Thorpe-Ingold effect. This steric bulk restricts the puckering of the pyrrolidine ring, locking the molecule into a specific three-dimensional conformation. In drug discovery, this pre-organization reduces the entropic penalty upon target binding, significantly enhancing potency[2].

  • The Cbz Protecting Group: The Carbobenzyloxy (Cbz) group neutralizes the nucleophilicity of the secondary amine. Analytically, the aromatic ring of the Cbz group acts as a robust UV chromophore, enabling high-sensitivity detection at 210 nm and 254 nm[1].

Because the stereochemistry at the C3 position dictates the pharmacological efficacy of the final active pharmaceutical ingredient (API), determining its enantiomeric excess (%ee) with absolute precision is a critical quality control requirement.

Analytical Strategy Workflow

The determination of enantiomeric purity requires selecting an analytical pathway that balances sensitivity, speed, and the risk of sample alteration.

Workflow A Sample: (S)-1-Cbz-4,4-Dimethyl- pyrrolidine-3-carboxylic acid B Select Analytical Method A->B C Direct Chiral HPLC (Gold Standard) B->C D Indirect Achiral HPLC (Derivatization) B->D E Chiral NMR (Shift Reagents) B->E F Polysaccharide CSP Mobile Phase + 0.1% TFA C->F G React with Chiral Amine Analyze on C18 Column D->G H Add Chiral Solvating Agent Integrate Peaks E->H I Calculate Enantiomeric Excess (%ee) F->I G->I H->I

Analytical workflow for determining the enantiomeric purity of chiral pyrrolidine derivatives.

Comparative Analysis of Analytical Methodologies

To objectively evaluate the best approach for analyzing (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid, we compare three primary methodologies:

A. Direct Chiral HPLC (The Industry Standard)

Direct separation utilizes a Chiral Stationary Phase (CSP), typically an amylose or cellulose derivative coated on silica (e.g., Chiralpak AD-H or Chiralcel OD-H). The enantiomers form transient, non-covalent diastereomeric complexes with the chiral selector, eluting at different retention times[3].

  • Mechanistic Causality of Mobile Phase Additives: The target molecule contains a free carboxylic acid at the C3 position. If run in a standard normal-phase solvent (Hexane/Isopropanol), the ionized carboxylate will interact non-specifically with residual silanol groups on the silica backbone via strong hydrogen bonding or ion-exchange. This causes severe peak tailing and ruins resolution. Adding 0.1% Trifluoroacetic acid (TFA) suppresses the ionization of the carboxylic acid, forcing it into a neutral state. This ensures the molecule interacts exclusively with the chiral selector, yielding sharp, symmetrical peaks[4].

B. Indirect Achiral HPLC (Diastereomeric Derivatization)

When chiral columns are unavailable, the carboxylic acid is covalently coupled to an enantiopure chiral derivatizing agent (e.g., (S)-(-)-α-Methylbenzylamine) using EDC/HOBt. This converts the enantiomers into diastereomers, which possess distinct physical properties and can be resolved on standard, inexpensive C18 reversed-phase columns[3].

  • The Risk Factor: The fundamental flaw in this method is the risk of kinetic resolution or racemization during the amide coupling step. If the coupling reagent causes even 1% racemization of the C3 stereocenter, the final analytical result will misrepresent the true purity of the starting material.

C. Chiral NMR Spectroscopy

This orthogonal technique involves adding a Chiral Solvating Agent (CSA), such as Pirkle's alcohol, directly to the NMR tube. The CSA forms transient hydrogen-bonded complexes with the enantiomers, causing the gem-dimethyl singlets or the C3-proton multiplet to split into distinct signals for the (R) and (S) isomers.

  • Limitation: While excellent for rapid structural confirmation, NMR lacks the sensitivity required for pharmaceutical release testing, struggling to accurately quantify enantiomeric impurities below 1-2%.

Quantitative Performance Comparison
Performance MetricDirect Chiral HPLCIndirect Achiral HPLCChiral NMR
Separation Principle Transient complexation on CSPCovalent diastereomer formationTransient complexation with CSA
Resolution ( Rs​ ) > 1.5 (Baseline)> 2.0 (Baseline)N/A (Signal separation)
Limit of Detection (LOD) < 0.05%~ 0.1%1.0 - 2.0%
Total Analysis Time 15 - 30 minutes> 4 hours (includes reaction)10 - 15 minutes
Risk of Racemization None Moderate (during coupling)None

Validated Experimental Protocol: Direct Chiral HPLC

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . The inclusion of a System Suitability Test (SST) guarantees that the chromatographic system is physically capable of separating the enantiomers before any unknown sample is analyzed.

Materials Required
  • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP.

  • Mobile Phase: HPLC-grade n-Hexane / Isopropanol / Trifluoroacetic acid (85:15:0.1, v/v/v).

  • Reference Standard: Racemic (±)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation & Equilibration

  • Mix 850 mL of n-Hexane with 150 mL of Isopropanol.

  • Add exactly 1.0 mL of TFA to the mixture. Causality: Precise TFA concentration is critical; too little leads to tailing, while >0.5% can degrade the chiral stationary phase over time.

  • Degas the mobile phase via sonication for 10 minutes.

  • Equilibrate the column at a flow rate of 1.0 mL/min at 25°C until a stable baseline is achieved at 210 nm.

Step 2: System Suitability Test (The Validation Gate)

  • Prepare a 1.0 mg/mL solution of the racemic standard in the mobile phase.

  • Inject 10 µL of the racemate.

  • Validation Check: Calculate the resolution ( Rs​ ) between the two eluting peaks. The system is only validated for use if Rs​≥1.5 . Logic: If the system cannot resolve the racemate, a single peak in the sample run could falsely indicate 100% ee when it is actually a co-eluting mixture.

Step 3: Sample Analysis

  • Prepare a 1.0 mg/mL solution of the (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid sample in the mobile phase.

  • Inject 10 µL of the sample.

  • Record the chromatogram for 30 minutes.

Step 4: Data Processing Calculate the Enantiomeric Excess (%ee) using the integrated peak areas:

%ee=(Area(S)​+Area(R)​Area(S)​−Area(R)​​)×100

References

  • Benchchem. "1-N-Cbz-pyrrolidine-3-carboxylic acid | 188527-21-1 | Benchchem". benchchem.com.
  • Benchchem. "A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers - Benchchem". benchchem.com.
  • ProBiologists. "Tailoring interactions for cisPro peptide bond stabilization - ProBiologists". probiologists.com.
  • ResearchGate. "Determination of the enantiomer and positional isomer impurities in atomoxetine hydrochloride with liquid chromatography using polysaccharide chiral stationary phases | Request PDF - ResearchGate".

Sources

Validation

X-ray Crystallography of (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic Acid Derivatives: A Comparative Guide to Absolute Configuration

As a Senior Application Scientist in structural biology and medicinal chemistry, I frequently encounter the challenge of confirming the absolute stereochemistry of chiral building blocks. (S)-1-Cbz-4,4-Dimethyl-pyrrolidi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in structural biology and medicinal chemistry, I frequently encounter the challenge of confirming the absolute stereochemistry of chiral building blocks. (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid is a highly versatile intermediate used in the synthesis of peptidomimetics and targeted therapeutics[1]. However, confirming its (S)-configuration at the C3 position via single-crystal X-ray diffraction (XRD) presents a distinct crystallographic challenge: it is a flexible, light-atom molecule (containing only C, H, N, and O) that is prone to forming oily residues or poorly diffracting amorphous solids[2].

This guide objectively compares three distinct strategies for preparing this compound for XRD, providing the causal reasoning behind each methodology and self-validating protocols to ensure you obtain high-quality, publication-ready structural data.

The Mechanistic Challenge of Absolute Configuration

In X-ray crystallography, absolute configuration is determined by evaluating the Flack parameter ( x ) , which is defined by the structure-factor relation Fo​=(1−x)Fs​+xFsˉ​ [3][4]. A value of x=0 indicates the correct absolute structure, while x=1 indicates the inverted enantiomer[4]. To confidently assign stereochemistry, the standard uncertainty (s.u.) of the Flack parameter must be strictly < 0.1[5].

The physical phenomenon that allows us to distinguish between enantiomers is anomalous scattering (or resonant contrast)—caused by inelastic interactions between X-ray photons and the inner-shell electrons of the atoms in the crystal[6].

  • The Problem: Standard laboratory diffractometers often use Molybdenum (Mo-Kα, λ ≈ 0.71 Å) radiation. For light atoms (C, H, N, O), the anomalous scattering at this wavelength is virtually non-existent, making the Flack parameter highly uncertain[3].

  • The Solutions: We must either switch to a longer wavelength X-ray source (Copper, Cu-Kα, λ ≈ 1.54 Å) to amplify the oxygen anomalous signal[6][7], covalently attach a heavy atom (like Bromine)[2], or introduce a known chiral reference via salt formation[8].

Decision Workflow for Crystallographic Strategy

Before committing to a synthetic derivatization route, researchers should evaluate their available instrumentation and the physical state of their native compound.

DecisionMatrix Start Target: (S)-1-Cbz-4,4-Dimethyl- pyrrolidine-3-carboxylic acid Q1 Is Cu-Kα X-ray source available? Start->Q1 Q2 Does native compound crystallize well? Q1->Q2 Yes Deriv Strategy B: Heavy-Atom Derivatization (e.g., Br) Q1->Deriv No (Mo-Kα only) Native Strategy A: Direct Crystallization (Parsons Quotient Method) Q2->Native Yes Q2->Deriv No Salt Strategy C: Chiral Salt Co-Crystallization Q2->Salt No (Oily/Amorphous)

Decision matrix for selecting the optimal absolute configuration determination strategy.

Comparative Analysis of Strategies

Strategy A: Direct Crystallization of the Native Compound

If you have access to a Cu-Kα diffractometer, you can attempt to crystallize the native acid. Modern refinement techniques, specifically the Parsons quotient method , allow for the robust determination of the Flack parameter using only the anomalous dispersion of the oxygen atoms present in the Cbz and carboxylic acid groups[6][7].

Strategy B: Heavy-Atom Derivatization (Covalent)

If the native compound is an oil, or if only a Mo-Kα source is available, converting the carboxylic acid into a p-bromobenzyl ester is the gold standard. The high atomic number of Bromine (Z=35) provides massive anomalous scattering, driving the Flack parameter standard uncertainty down to < 0.02, ensuring an unambiguous assignment[2].

Strategy C: Chiral Salt Co-Crystallization

By reacting the carboxylic acid with an enantiopure amine (e.g., (R)-(+)-1-phenylethylamine), you create a diastereomeric salt. The known (R)-configuration of the counter-ion serves as an internal reference point. Once the relative stereochemistry of the entire asymmetric unit is solved, the absolute configuration of the pyrrolidine C3 center is deduced by extension[8].

Quantitative Comparison Table
MetricStrategy A: Native CompoundStrategy B: Heavy-Atom EsterStrategy C: Chiral Salt
Derivatization Effort NoneHigh (Covalent Synthesis)Low (Acid-Base Reaction)
Optimal X-ray Source Cu-Kα (λ ≈ 1.54 Å)Mo-Kα (λ ≈ 0.71 Å) or Cu-KαCu-Kα or Mo-Kα
Anomalous Scatterers OxygenBromine, OxygenOxygen
Flack Parameter Confidence Moderate (Requires high redundancy)Very High (Strong resonant contrast)High (Internal chiral reference)
Typical Crystal Habit Often thin needles or platesPrisms or blocks (Ideal for XRD)Prisms or thick plates
Time-to-Structure Fast (if it crystallizes)3-5 Days (Synthesis + Cryst.)2-4 Days

Experimental Methodologies & Causality

The success of X-ray crystallography is entirely dependent on the quality of the single crystal. The workflows below utilize two different crystallization techniques tailored to the physical properties of the derivatives.

Crystallization Substrate Purified Derivative (Ester or Salt) Method1 Vapor Diffusion (Hanging/Sitting Drop) Substrate->Method1 Method2 Slow Evaporation (Vial with pinhole) Substrate->Method2 Solvent1 Inner: EtOAc/DCM Outer: Hexane/Pentane Method1->Solvent1 Solvent2 Solvent: MeOH/EtOH or MeCN/H2O Method2->Solvent2 Result Single Crystal XRD Data Collection Solvent1->Result Solvent2->Result

Comparative crystallization workflows: Vapor diffusion vs. slow evaporation techniques.
Protocol 1: Synthesis & Vapor Diffusion of p-Bromobenzyl Ester (Strategy B)

Esters of pyrrolidines are highly soluble in organic solvents. Vapor diffusion is required to slowly transition the solution into the metastable zone without crashing out amorphous powder.

  • Coupling Reaction: Dissolve (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid (1.0 eq) and p-bromobenzyl alcohol (1.1 eq) in anhydrous DCM under N₂. Add EDC·HCl (1.2 eq) and DMAP (0.1 eq). Stir at room temperature for 12 hours.

    • Causality: EDC is a mild, water-soluble coupling agent. DMAP acts as a nucleophilic catalyst to accelerate acyl transfer, strictly minimizing the risk of epimerization at the sensitive C3 stereocenter.

  • Aqueous Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

    • Causality: The 1M HCl wash is critical to remove all traces of DMAP and urea byproducts. Even trace impurities act as crystal growth inhibitors or induce twinning.

  • Vapor Diffusion Setup: Dissolve 10 mg of the purified ester in 0.5 mL of Ethyl Acetate (EtOAc) in a small inner vial. Place this open vial inside a larger outer vial containing 3 mL of Hexane. Seal the outer vial tightly.

    • Causality: Hexane (the anti-solvent) has a higher vapor pressure than EtOAc. It will slowly diffuse through the vapor phase into the inner vial, gradually lowering the solubility limit over several days to yield large, block-like single crystals.

Protocol 2: Chiral Salt Formation & Slow Evaporation (Strategy C)

Salts have strong intermolecular hydrogen-bonding networks, making them highly crystalline. Slow evaporation is usually sufficient.

  • Salt Formation: Dissolve the native pyrrolidine acid (1.0 eq) in a minimum volume of hot EtOAc/EtOH (9:1 v/v). While stirring, add (R)-(+)-1-phenylethylamine (1.0 eq) dropwise.

    • Causality: The immediate acid-base reaction forms a strongly hydrogen-bonded diastereomeric salt network, naturally favoring a highly ordered crystal lattice[8].

  • Hot Filtration: Heat the mixture to reflux until completely clear. Filter the hot solution through a 0.2 μm PTFE syringe filter into a clean, scratch-free borosilicate vial.

    • Causality: Hot filtration removes microscopic dust particles and lint. If left in solution, these act as heterogeneous nucleation sites, causing the rapid precipitation of hundreds of useless microcrystals rather than one large single crystal.

  • Controlled Evaporation: Cover the vial tightly with Parafilm. Use a fine needle to puncture a single pinhole in the Parafilm. Leave undisturbed in a vibration-free cabinet for 3-5 days.

    • Causality: The single pinhole restricts the solvent evaporation rate, ensuring the solution remains in the metastable zone for an extended period, which fuels the continuous growth of a single nucleation event into a macroscopic crystal suitable for XRD.

Sources

Comparative

Comparing the efficacy of different synthetic routes to dimethyl-pyrrolidine-3-carboxylic acid

The synthesis of enantiomerically pure, conformationally constrained building blocks is a cornerstone of modern medicinal chemistry. Specifically, (3S)-4,4-dimethylpyrrolidine-3-carboxylic acid has emerged as a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of enantiomerically pure, conformationally constrained building blocks is a cornerstone of modern medicinal chemistry. Specifically, (3S)-4,4-dimethylpyrrolidine-3-carboxylic acid has emerged as a critical scaffold for "escaping the flatland" in drug design. The gem-dimethyl group at the C4 position restricts the pyrrolidine ring's flexibility, forcing a specific puckering conformation that enhances binding affinity and metabolic stability in novel therapeutics, including advanced cccDNA reducers for Hepatitis B Virus (HBV)[1] and spiro-conjugated peptidomimetics[2].

However, synthesizing this core presents a significant chemical challenge: the neopentyl-like steric hindrance of the gem-dimethyl group drastically lowers the reactivity of standard Michael acceptors. To overcome this activation barrier, chemists rely on the highly concerted, low-energy transition states of azomethine ylide [3+2] cycloadditions[3].

This guide objectively compares two distinct, field-proven synthetic routes to the (3S)-enantiomer: Chiral Auxiliary-Directed Asymmetric Synthesis and Racemic Synthesis followed by Enzymatic Kinetic Resolution .

Mechanistic Rationale & Pathway Visualization

Both routes leverage the robust [3+2] cycloaddition of a non-stabilized azomethine ylide with a senecioate (3,3-dimethylacrylate) derivative[4]. The divergence lies in how stereocontrol is achieved: Route A relies on substrate-controlled facial shielding prior to cyclization, while Route B relies on biocatalytic thermodynamic discrimination post-cyclization.

Synthesis SM Non-stabilized Azomethine Ylide (Precursor + TFA) RouteA Route A: Chiral Auxiliary (-)-8-Phenylmenthyl Senecioate SM->RouteA Substrate Control RouteB Route B: Racemic Synthesis Methyl Senecioate SM->RouteB Achiral Acceptor InterA Diastereopure (3S)-Pyrrolidine Ester RouteA->InterA [3+2] Cycloaddition InterB Racemic Pyrrolidine Ester RouteB->InterB [3+2] Cycloaddition Target (3S)-4,4-Dimethylpyrrolidine -3-carboxylic acid InterA->Target 1. Saponification 2. Hydrogenolysis EnzRes Enzymatic Kinetic Resolution (CAL-B / pH 7.2) InterB->EnzRes EnzRes->Target 1. Phase Separation 2. Hydrolysis 3. Hydrogenolysis

Divergent synthetic strategies for (3S)-4,4-dimethylpyrrolidine-3-carboxylic acid.

Route A: Chiral Auxiliary-Directed Asymmetric[3+2] Cycloaddition

Expertise & Causality: In this approach, stereocontrol is established by attaching a sterically demanding chiral auxiliary—such as (-)-8-phenylmenthol—to the 3,3-dimethylacrylate. The bulky phenyl ring of the auxiliary folds over one face of the conjugated alkene, perfectly differentiating the re- and si- faces. When the highly reactive, non-stabilized azomethine ylide (generated in situ from N-benzyl-N-(methoxymethyl)(trimethylsilylmethyl)amine) approaches, it is forced to attack from the unshielded face. This substrate-controlled strategy guarantees high diastereoselectivity without the need for sensitive, expensive transition-metal catalysts.

Step-by-Step Protocol:

  • Auxiliary Attachment: React 3,3-dimethylacryloyl chloride with (-)-8-phenylmenthol in dichloromethane (DCM) using triethylamine (Et₃N) and catalytic DMAP at 0 °C.

  • Ylide Generation & Cycloaddition: Dissolve the resulting chiral ester (1.0 eq) and N-benzyl-N-(methoxymethyl)(trimethylsilylmethyl)amine (1.2 eq) in anhydrous DCM. Cool to 0 °C.

  • Catalysis: Dropwise add a catalytic amount of trifluoroacetic acid (TFA, 0.1 eq). The acid catalyzes the elimination of methoxysilane, generating the active dipole.

  • Self-Validation Check: Stir at room temperature for 12 hours. The reaction is self-validating via TLC (Hexanes/EtOAc 4:1); the highly UV-active starting material cleanly converts to a single, more polar diastereomeric spot, confirming successful facial selectivity.

  • Auxiliary Cleavage: Treat the purified intermediate with LiOH and H₂O₂ in a THF/H₂O mixture at 0 °C to saponify the hindered ester, releasing the (3S)-acid and recovering the chiral auxiliary.

  • Global Deprotection: Subject the resulting N-benzyl acid to hydrogenolysis (H₂, 10% Pd/C, MeOH) to yield the final (3S)-4,4-dimethylpyrrolidine-3-carboxylic acid.

Route B: Racemic Synthesis & Enzymatic Kinetic Resolution

Expertise & Causality: While Route A is elegant, stoichiometric chiral auxiliaries generate significant waste (high E-factor) and are cost-prohibitive on a multi-kilogram scale. Route B shifts the burden of stereocontrol to a highly evolved biocatalyst. The racemic core is synthesized rapidly using inexpensive methyl senecioate. Candida antarctica Lipase B (CAL-B) is then employed. The enzyme's active site architecture selectively binds the (3R)-enantiomer for hydrolysis, leaving the sterically hindered (3S)-ester intact. This thermodynamic differentiation provides an inherently self-purifying system: the resulting mixture of (3R)-acid and (3S)-ester is easily separated by a simple pH-adjusted phase extraction.

Step-by-Step Protocol:

  • Racemic Cycloaddition: React methyl 3,3-dimethylacrylate with N-benzyl-N-(methoxymethyl)(trimethylsilylmethyl)amine and catalytic TFA in DCM to yield racemic methyl 1-benzyl-4,4-dimethylpyrrolidine-3-carboxylate in near-quantitative yield.

  • Biocatalytic Setup: Suspend the racemic ester in a biphasic system consisting of 0.1 M phosphate buffer (pH 7.2) and methyl tert-butyl ether (MTBE) (1:1 v/v).

  • Enzymatic Resolution: Add immobilized CAL-B (Novozym 435, 10% w/w relative to substrate). Stir gently at 37 °C.

  • Self-Validation Check: Monitor the reaction via chiral HPLC. The reaction is self-limiting and will naturally halt at exactly 50% conversion, validating the absolute enantioselectivity of the enzyme.

  • Phase Separation: Filter off the recyclable enzyme. Acidify the aqueous layer to pH 3. The unreacted (3S)-ester remains exclusively in the organic MTBE layer, while the hydrolyzed (3R)-acid partitions into the aqueous layer.

  • Final Deprotection: Evaporate the MTBE, subject the pure (3S)-ester to acidic hydrolysis (6M HCl, reflux), followed by standard Pd/C hydrogenolysis to afford the target compound.

Quantitative Data Comparison

The following table summarizes the operational metrics of both routes, providing a clear framework for process selection based on scale and resource availability.

ParameterRoute A: Chiral Auxiliary-DirectedRoute B: Enzymatic Kinetic Resolution
Stereocontrol Mechanism Substrate-controlled facial shieldingBiocatalytic thermodynamic discrimination
Overall Yield (from Senecioate) 55 – 65%35 – 45% (Max theoretical yield is 50%)
Enantiomeric Excess (ee) 92 – 95% (Requires recrystallization)>99% (Highly selective active site)
Key Reagent Cost High ((-)-8-Phenylmenthol is expensive)Low (Methyl senecioate & recyclable CAL-B)
Scalability Moderate (Auxiliary cleavage can be harsh)Excellent (Mild aqueous conditions)
E-factor (Waste Generation) High (Stoichiometric chiral auxiliary waste)Low (Catalytic enzyme, aqueous streams)

Conclusion

For early-stage drug discovery where material throughput is prioritized over atom economy, Route A provides a direct line to the target compound with acceptable yields. However, for process chemists and drug development professionals scaling up to multi-kilogram batches, Route B is unequivocally superior. Despite the 50% theoretical yield cap inherent to kinetic resolutions, the low cost of starting materials, the recyclability of the CAL-B enzyme, and the foolproof nature of the pH-based separation make it the most robust and economically viable methodology.

References

  • Title: Discovery of Novel cccDNA Reducers toward the Cure of Hepatitis B Virus Infection | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:[1]

  • Title: PRACTICAL MULTIGRAM APPROACH TO CONFORMATIONALLY CONSTRAINED PROLINE-BASED BUILDING BLOCKS WITH GAMMA-SPIRO CONJUNCTION - ChemRxiv Source: chemrxiv.org URL:[2]

  • Title: Synthesis of Pyrroloquinolines and Pyrroloquinoxalinones Using Azomethine Ylide Cycloaddition Chemistry - White Rose eTheses Online Source: whiterose.ac.uk URL:[3]

  • Title: ChemInform Abstract: N-Imide Ylide-Based Reactions: C-H Functionalization, Nucleophilic Addition and Cycloaddition - ResearchGate Source: researchgate.net URL:[4]

Sources

Validation

Validating the Mechanism of Action for (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic Acid Derivatives: A Comparative Guide

As drug development professionals, we must critically evaluate the structural causality behind the building blocks we select for lead optimization. The compound (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid is not...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals, we must critically evaluate the structural causality behind the building blocks we select for lead optimization. The compound (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid is not merely a passive structural linker; it is a highly engineered, conformationally restricted scaffold. Recently, derivatives of this scaffold have demonstrated breakthrough efficacy in targeting complex viral mechanisms, most notably acting as [1].

This guide objectively compares the pharmacological performance of the 4,4-dimethyl-pyrrolidine scaffold against traditional alternatives and provides a self-validating experimental framework for proving its mechanism of action (MOA).

Causality in Scaffold Design: The "Why" Behind the Structure

To understand the MOA of therapeutics derived from this building block, we must first deconstruct the causality of its three defining chemical features:

  • The 4,4-Dimethyl Substitution (Metabolic & Conformational Control): Unsubstituted pyrrolidines suffer from high entropic penalties upon target binding and are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation. The addition of a gem-dimethyl group at the C4 position induces the Thorpe-Ingold effect, locking the pyrrolidine ring into a rigid "envelope" conformation. This pre-organization enhances target affinity while sterically shielding the ring from oxidative metabolism.

  • The (S)-Stereocenter (Spatial Vectoring): Stereochemistry dictates the 3D projection of the pharmacophore. The (S)-configuration aligns the carboxylic acid (or its subsequent amide derivative) optimally within the target binding pocket. The (R)-enantiomer typically results in severe steric clashes and a complete loss of activity.

  • The 1-Cbz Protection (Synthetic Orthogonality): The carboxybenzyl (Cbz) group provides a robust, orthogonal protection strategy. It remains stable under the basic conditions required for amide coupling but is easily and cleanly removed via catalytic hydrogenolysis (H 2​ , Pd/C) without generating toxic byproducts.

Comparative Scaffold Analysis

The superiority of the (S)-4,4-dimethyl-pyrrolidine scaffold becomes evident when benchmarked against standard cyclic amines in HBV cccDNA reduction assays.

Table 1: Pharmacological and Physicochemical Comparison of Cyclic Amine Scaffolds

Scaffold BaseConformational RigidityMetabolic Stability (HLM T 1/2​ )Relative Target Affinity (HBV cccDNA IC 50​ )Primary Limitation
Piperidine-3-carboxylic acid Low (Chair-boat flux)Moderate (~30 min)> 10 μMHigh entropic penalty upon binding
Pyrrolidine-3-carboxylic acid ModerateLow (~15 min)~ 1.5 μMHigh susceptibility to CYP oxidation
(S)-4,4-Dimethyl-pyrrolidine High (Locked envelope) High (> 120 min) < 0.5 μM Requires complex asymmetric synthesis

Mechanism of Action: Targeting HBV cccDNA

Once the scaffold is deprotected and coupled to an active pharmacophore (such as a xanthone derivative), it acts as a potent cccDNA reducer. HBV cccDNA is a stable minichromosome residing in the nucleus of infected hepatocytes and is the primary reason HBV remains incurable with standard polymerase inhibitors.

Derivatives of the (S)-4,4-dimethyl-pyrrolidine scaffold engage host or viral factors to destabilize this minichromosome, promoting its degradation and halting the transcription of downstream viral RNA.

MOA A HBV Entry & Uncoating B rcDNA Release into Nucleus A->B C cccDNA Formation (Minichromosome) B->C D Transcription of Viral RNA C->D E (S)-4,4-Dimethyl-pyrrolidine Derivatives F cccDNA Destabilization & Degradation E->F Target Engagement F->C Inhibits/Degrades

Caption: HBV cccDNA reduction mechanism driven by (S)-4,4-dimethyl-pyrrolidine derivatives.

Experimental Protocols for MOA Validation

To prove that your synthesized derivative operates via the proposed MOA, you must employ a self-validating experimental system . This means integrating internal controls that rule out false positives (e.g., general cytotoxicity mimicking viral reduction).

Step 1: Scaffold Deprotection and Derivatization
  • Hydrogenolysis: Dissolve (S)-1-Cbz-4,4-dimethyl-pyrrolidine-3-carboxylic acid in anhydrous methanol. Add 10% Pd/C (0.1 eq) and stir under an H 2​ atmosphere (1 atm) for 4 hours to cleave the Cbz group.

  • Coupling: Filter the reaction through Celite. React the resulting free amine with your target pharmacophore using HATU and DIPEA in DMF.

  • Self-Validation Check: Before proceeding to biological assays, confirm >95% purity via LC-MS and verify the retention of the (S)-stereocenter via 2D-NMR.

Step 2: Cellular Efficacy Assay in HepDes19 Cells

HepDes19 is a tetracycline-inducible cell line that supports HBV replication and cccDNA formation [1].

  • Induction: Seed HepDes19 cells in 96-well plates. Withdraw tetracycline from the culture medium to initiate HBV replication.

  • Treatment: Treat the cells with the synthesized derivative at a concentration gradient (0.1 nM to 10 μM) for 9 days.

  • Self-Validation Check:

    • Negative Control: Include Entecavir. As a polymerase inhibitor, it will halt new viral DNA synthesis but will not reduce pre-existing cccDNA.

    • Cytotoxicity Control: Run a parallel CellTiter-Glo assay to calculate the CC 50​ . A valid MOA requires a Selectivity Index (CC 50​ / IC 50​ ) of >10, proving the cccDNA reduction is target-specific and not a byproduct of cell death.

Step 3: cccDNA Extraction and qPCR Quantification
  • Hirt Extraction: Lyse the treated cells and isolate episomal DNA using a modified Hirt extraction protocol.

  • DNase Digestion (Critical Step): Treat the extract with Plasmid-Safe ATP-Dependent DNase. Why? HBV relaxed circular DNA (rcDNA) is highly abundant and causes false positives in qPCR. This enzyme specifically degrades rcDNA while sparing the closed circular cccDNA.

  • Quantification: Quantify the remaining cccDNA using TaqMan qPCR.

  • Self-Validation Check: Normalize the cccDNA copy number against mitochondrial DNA (mtDNA) to control for variations in cell count and extraction efficiency.

Workflow S1 1. Scaffold Deprotection (Cbz Removal) S2 2. Amide Coupling & Derivatization S1->S2 S3 3. HepDes19 Cell Incubation (9 days) S2->S3 S4 4. Hirt Extraction & DNase Treatment S3->S4 S5 5. qPCR cccDNA Quantification S4->S5

Caption: Step-by-step experimental workflow for validating cccDNA reduction efficacy.

References

  • Chen, D., et al. (2022). Discovery of Novel cccDNA Reducers toward the Cure of Hepatitis B Virus Infection. Journal of Medicinal Chemistry, 65(16), 10920-10937. URL:[Link]

  • Hale, J. J., et al. (2009). Novel therapeutic compounds (S1P Receptors). US Patent US20090069288A1.
Comparative

A Comparative Guide to the Cost-Effective Synthesis of (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid is a valuable chiral building block in medicinal chemistry, frequently incorporated into novel therapeu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

(S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid is a valuable chiral building block in medicinal chemistry, frequently incorporated into novel therapeutic agents to impart conformational rigidity and improve pharmacological properties. The stereospecific synthesis of this compound is of significant interest, and the choice of synthetic route can have a profound impact on the overall cost and efficiency of a drug development program. This guide provides an in-depth comparison of three distinct and plausible strategies for the asymmetric synthesis of this target molecule, offering a critical evaluation of their respective cost-effectiveness.

While specific, industrial-scale manufacturing procedures for (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid are proprietary, this guide leverages established and robust synthetic methodologies for structurally related compounds to propose and analyze viable pathways. The presented protocols are designed to be self-validating, grounded in established chemical principles and supported by authoritative literature.

Strategic Overview

The asymmetric synthesis of a polysubstituted pyrrolidine ring presents several challenges, primarily the stereocontrolled installation of the substituents. This guide will explore and compare the following three strategic approaches:

  • Chiral Pool Synthesis: This strategy commences with a readily available, enantiomerically pure starting material and elaborates it into the target molecule, preserving the initial chirality.

  • Organocatalytic Asymmetric Michael Addition: A modern approach that utilizes a small organic molecule (a chiral amine catalyst) to induce enantioselectivity in a key carbon-carbon bond-forming reaction.

  • Enzymatic Kinetic Resolution: This method involves the synthesis of a racemic mixture of a key intermediate, followed by the use of an enzyme to selectively react with one enantiomer, allowing for the separation of the desired stereoisomer.

Each of these strategies offers a unique set of advantages and disadvantages concerning factors such as the cost of starting materials, number of synthetic steps, scalability, and overall yield.

Method 1: Chiral Pool Synthesis from (S)-Pyroglutamic Acid

This approach leverages the readily available and relatively inexpensive chiral building block, (S)-pyroglutamic acid, to construct the desired 4,4-dimethylpyrrolidine scaffold. The key transformations involve the introduction of the gem-dimethyl group at the 4-position and subsequent modification of the carboxylic acid at the 5-position.

Synthetic Workflow

A (S)-Pyroglutamic Acid B Esterification & N-Protection (Cbz) A->B  MeOH, SOCl2 then Cbz-Cl, Base   C α-Thiolation B->C  LDA, Ph2S2   D Reductive Desulfurization & Methylation C->D  Raney Ni, MeI   E Second Methylation D->E  LDA, MeI   F Deprotection & Ring Opening E->F  H2, Pd/C then aq. Acid   G Selective Oxidation & Cyclization F->G  TEMPO, NCS then Base   H (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid G->H  Final Product   A 3-Methyl-3-nitro-1-butene C Organocatalytic Michael Addition A->C B Acrolein B->C D Chiral γ-Nitroaldehyde C->D  (S)-Diphenylprolinol silyl ether catalyst   E Reductive Cyclization D->E  H2, Pd/C or other reducing agent   F (S)-4,4-Dimethyl-pyrrolidine-3-carbaldehyde E->F G Oxidation F->G  Pinnick Oxidation (NaClO2)   H N-Protection (Cbz) G->H  Cbz-Cl, Base   I (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid H->I  Final Product  

Figure 2: Organocatalytic Michael Addition Workflow.

Experimental Protocol (Adapted from established organocatalytic methods)
  • Organocatalytic Michael Addition: To a solution of 3-methyl-3-nitro-1-butene and a chiral diarylprolinol silyl ether catalyst (e.g., (S)-diphenylprolinol trimethylsilyl ether) in a suitable solvent (e.g., toluene) at low temperature (e.g., -20 °C), acrolein is added dropwise. The reaction is stirred until completion, affording the chiral γ-nitroaldehyde with high enantioselectivity.

  • Reductive Cyclization: The resulting nitroaldehyde is then subjected to reductive cyclization. This can be achieved in a one-pot procedure using catalytic hydrogenation (e.g., H₂ over Pd/C or Raney Nickel), which reduces the nitro group to an amine and the aldehyde to an alcohol, followed by spontaneous cyclization. Alternatively, a stepwise reduction of the nitro group and then reductive amination can be performed.

  • Oxidation: The resulting (S)-4,4-dimethyl-pyrrolidine-3-carbaldehyde is oxidized to the corresponding carboxylic acid using a mild oxidizing agent, such as sodium chlorite (Pinnick oxidation).

  • N-Protection: The final step involves the protection of the secondary amine with a Cbz group using benzyl chloroformate and a base to yield the target molecule.

Cost-Effectiveness Analysis
  • Advantages:

    • Potentially a shorter synthetic sequence compared to the chiral pool approach.

    • High enantioselectivity can often be achieved, minimizing the need for purification of enantiomers.

    • Organocatalysts are often metal-free, which can be advantageous in pharmaceutical synthesis.

  • Disadvantages:

    • The chiral organocatalyst can be expensive, although it is used in catalytic amounts.

    • The starting nitroalkene may require a separate synthesis, adding to the overall step count and cost.

    • Optimization of the reaction conditions for high enantioselectivity can be time-consuming.

Method 3: Enzymatic Kinetic Resolution

This strategy involves the synthesis of a racemic mixture of a key intermediate, followed by the use of a lipase to selectively acylate one of the enantiomers, allowing for their separation. This method is particularly well-suited for large-scale production due to the high selectivity and mild reaction conditions of enzymatic processes.

Synthetic Workflow

A Diethyl Itaconate & Benzylamine B Michael Addition A->B C Racemic 1-Benzyl-4,4-dimethyl-pyrrolidine-3-one B->C  Grignard Reaction (2x MeMgBr)   D Reduction C->D  NaBH4   E Racemic 1-Benzyl-4,4-dimethyl-pyrrolidin-3-ol D->E F Enzymatic Kinetic Resolution E->F  Lipase (e.g., CAL-B), Acyl Donor   G (S)-1-Benzyl-4,4-dimethyl-pyrrolidin-3-ol F->G H Oxidation & N-Deprotection/Reprotection G->H  Jones Oxidation, then H2, Pd(OH)2/C, then Cbz-Cl, Base   I (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid H->I  Final Product  

Figure 3: Enzymatic Kinetic Resolution Workflow.

Experimental Protocol (Adapted from literature on enzymatic resolutions)
  • Synthesis of Racemic Precursor: A racemic pyrrolidin-3-ol intermediate is synthesized. For example, diethyl itaconate can be reacted with benzylamine in a Michael addition to form the corresponding pyrrolidinone. This can then be reacted with two equivalents of a methyl Grignard reagent to install the gem-dimethyl group and form the corresponding tertiary alcohol. Subsequent reduction of the ketone would yield the racemic 1-benzyl-4,4-dimethyl-pyrrolidin-3-ol.

  • Enzymatic Kinetic Resolution: The racemic alcohol is subjected to enzymatic acylation using a lipase, such as Candida antarctica lipase B (CAL-B), and an acyl donor (e.g., vinyl acetate) in an organic solvent. The enzyme will selectively acylate one enantiomer (e.g., the (R)-enantiomer), leaving the desired (S)-enantiomer unreacted.

  • Separation: The acylated (R)-enantiomer and the unreacted (S)-alcohol are easily separated by column chromatography.

  • Oxidation and N-Protection: The enantiomerically pure (S)-alcohol is then oxidized to the carboxylic acid using a strong oxidizing agent (e.g., Jones reagent). The N-benzyl group is then removed by hydrogenolysis and replaced with a Cbz group to afford the final product.

Cost-Effectiveness Analysis
  • Advantages:

    • Enzymes are highly selective catalysts, often leading to very high enantiomeric excess.

    • The starting materials for the racemic synthesis are often inexpensive.

    • Enzymatic reactions are typically run under mild conditions, which can reduce energy costs and improve safety.

    • This method is often highly scalable.

  • Disadvantages:

    • The maximum theoretical yield for the desired enantiomer is 50% unless a racemization step is included for the unwanted enantiomer.

    • The cost of the enzyme can be a factor, although it is often reusable.

    • The separation of the resolved products can add an extra step to the process.

Comparative Summary

FeatureChiral Pool SynthesisOrganocatalytic Michael AdditionEnzymatic Kinetic Resolution
Starting Materials Cost Low to ModerateModerateLow
Number of Steps HighModerateModerate to High
Overall Yield Potentially LowerPotentially HigherMax. 50% (without racemization)
Stereocontrol Excellent (from start)Excellent (catalyst controlled)Excellent (enzyme controlled)
Scalability ModerateGoodExcellent
Key Reagent Cost Moderate (e.g., LDA)High (chiral catalyst)Moderate (enzyme)
Development Time ModeratePotentially High (optimization)Moderate (screening enzymes)

Conclusion and Recommendations

The most cost-effective method for the synthesis of (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid is highly dependent on the desired scale of production and the specific resources available.

  • For academic research and small-scale synthesis, the Organocatalytic Asymmetric Michael Addition approach offers an attractive balance of a reasonably short synthetic sequence and high enantioselectivity. While the initial investment in the catalyst may be higher, the potential for high yields and the elegance of the transformation make it a compelling choice for producing discovery-scale quantities of the material.

  • For process development and large-scale manufacturing, the Enzymatic Kinetic Resolution route is likely to be the most cost-effective. The use of inexpensive starting materials for the racemic synthesis and the high efficiency and scalability of enzymatic resolutions are significant advantages in an industrial setting. Although the theoretical yield is capped at 50%, the unwanted enantiomer can often be racemized and recycled, leading to a highly economical process overall.

  • The Chiral Pool Synthesis approach, while conceptually straightforward, may be less competitive due to the potentially longer synthetic sequence and the associated lower overall yield. However, for specific applications where the starting chiral material is exceptionally inexpensive and the subsequent transformations are high-yielding, it could still be a viable option.

Ultimately, the optimal synthetic strategy will be determined by a thorough techno-economic analysis that considers not only the cost of raw materials but also factors such as labor, equipment, and waste disposal for the specific manufacturing environment.

References

  • General Asymmetric Synthesis of Prolines

    • Ahrendt, K. A.; Borths, C. J.; MacMillan, D. W. C. New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction. J. Am. Chem. Soc.2000 , 122 (17), 4243–4244. [Link]

    • List, B.; Lerner, R. A.; Barbas, C. F., III. Proline-Catalyzed Direct Asymmetric Aldol Reactions. J. Am. Chem. Soc.2000 , 122 (10), 2395–2396. [Link]

  • Organocatalytic Michael Additions: 3. Han, B.; Li, J.-L.; Ma, C.; Zhang, S.-L.; Chen, Y.-C. Organocatalytic Asymmetric Michael Addition of Aldehydes to Nitroalkenes Catalyzed by Diarylprolinol Silyl Ethers. Angew. Chem. Int. Ed.2008 , 47 (48), 9971–9974. [Link]

  • Enzymatic Resolutions: 4. Bornscheuer, U. T.; Kazlauskas, R. J. Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations. Wiley-VCH, 2002 . [Link]

  • Chiral Pool Synthesis: 5. Blaser, H.-U. The Chiral Pool as a Source of Enantioselective Catalysts and Auxiliaries. Chem. Rev.1992 , 92 (5), 935–952. [Link]

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid

As a Senior Application Scientist, I recognize that handling specialized chiral building blocks requires more than just following a generic safety data sheet. (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid (CAS: 20...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized chiral building blocks requires more than just following a generic safety data sheet. (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid (CAS: 2097073-14-6) is a critical intermediate extensively utilized in the synthesis of peptidomimetics and targeted therapeutics,[1]. While the carboxybenzyl (Cbz) protecting group provides robust stability during complex synthetic routes, the compound's physical form and mild acidity necessitate rigorous, field-proven safety and logistical planning.

This guide provides a self-validating framework for researchers to ensure operational safety, experimental integrity, and regulatory compliance, explaining the causality behind every safety directive.

Physicochemical Hazard Profile

Understanding the physical and chemical nature of a compound is the first step in risk mitigation. The primary hazards associated with this compound are not acute systemic toxicity, but rather respiratory irritation from dust aerosolization and potential skin sensitization upon prolonged contact[2],[3].

Table 1: Physicochemical Properties & Associated Hazards

PropertyValue / CharacteristicOperational Hazard & Causality
CAS Number 2097073-14-6Unique identifier for the (S)-enantiomer.
Physical Form Fine White SolidHigh risk of aerosolization during weighing; acts as a mechanical and chemical respiratory irritant,[4].
Molecular Weight 277.32 g/mol Essential for precise stoichiometric calculations during coupling[5].
Functional Groups Carboxylic Acid, Cbz-AmineMildly acidic; incompatible with strong bases or reducing agents which may prematurely cleave the Cbz group.
Storage Cool, dry, well-ventilatedMoisture can cause clumping, altering weighing accuracy and potentially degrading the compound over time[4],.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient without understanding the why behind the choices. When handling this compound, your PPE must protect against both the solid powder and the aggressive organic solvents (e.g., DCM, DMF) required to dissolve it for reactions. According to authoritative safety guidelines for carboxylic acid derivatives, a multi-layered defense is mandatory[2],[4].

Table 2: Required PPE and Causality

Protection TypeSpecific PPEMaterial / StandardCausality & Operational Phase
Eye/Face Chemical safety gogglesANSI Z87.1 approvedProtects against fine powder aerosols during weighing and solvent splashes during reaction setup[2],[3].
Hand Chemical-resistant glovesNitrile (min 4 mil)Protects against skin sensitization[6]. Note: Nitrile has a short breakthrough time for DCM. Double-glove and change immediately upon any splash.
Body Laboratory coatFlame-retardant cottonPrevents contamination of personal clothing and skin exposure to reactive intermediates[2].
Respiratory Chemical Fume HoodFace velocity > 100 fpmThe fine white solid easily aerosolizes. All weighing and transfer must occur under active engineering controls[4].

Operational Plan: Safe Handling & Experimental Workflow

To build a self-validating system, safety must be integrated directly into the experimental protocol. The most common application for (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid is amide coupling to form complex peptide backbones[7].

Step-by-Step Methodology: Standard Amide Coupling

This protocol utilizes HATU and DIPEA, standard reagents for coupling sterically hindered cyclic amino acids.

  • Pre-Operation Safety Verification:

    • Action: Verify fume hood face velocity is operational. Don chemical safety goggles, double nitrile gloves, and a lab coat[4],.

    • Causality: Ensuring engineering controls are active before opening the chemical container prevents initial exposure to accumulated vapors or dust.

  • Dispensing and Weighing:

    • Action: Weigh (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid (1.0 eq) and HATU (1.2 eq) into a dry, round-bottom flask inside the fume hood.

    • Causality: Static electricity can cause the fine powder to scatter. Using an anti-static gun on the weigh boat prior to dispensing ensures accurate stoichiometry and prevents environmental contamination.

  • Solvent Addition:

    • Action: Suspend the powders in anhydrous DMF or DCM (to achieve a 0.1 M concentration)[8].

    • Causality: DCM is preferred for solubility, but DMF is superior for difficult couplings. If using DCM, be hyper-aware of glove integrity, as DCM permeates nitrile rapidly.

  • Base Addition (Activation):

    • Action: Add DIPEA (3.0 eq) dropwise at 0 °C under an inert atmosphere (Nitrogen/Argon).

    • Causality: DIPEA deprotonates the carboxylic acid to form the reactive carboxylate, initiating the reaction with HATU. Cooling to 0 °C controls the exothermic activation step and prevents premature degradation of the coupling reagent[9].

  • Amine Addition:

    • Action: Add the target primary or secondary amine (1.1 eq). Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Aqueous Workup (Quench):

    • Action: Dilute the mixture with Ethyl Acetate. Wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Causality: The acidic wash removes unreacted amine and DIPEA; the basic wash removes any unreacted (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid. This self-validating workup ensures high crude purity.

Workflow Visualization

G Receipt Compound Receipt & Storage (Dry, < 8°C) PPE Don Personal Protective Equipment (Nitrile, Goggles, Lab Coat) Receipt->PPE Pre-operation Check Hood Engineering Controls (Fume Hood Face Velocity > 100 fpm) PPE->Hood Safety Verified Weighing Weighing & Dispensing (Minimize Dust Aerosolization) Hood->Weighing Containment Established Reaction Synthetic Application (e.g., Amide Coupling) Weighing->Reaction Reagents Transferred Workup Aqueous Workup & Quench (Neutralize Reactants) Reaction->Workup Reaction Complete Waste Hazardous Waste Segregation (Halogenated vs Non-Halogenated) Workup->Waste Safe Disposal

Workflow and safety checkpoints for handling (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid.

Spill Management and Disposal Plan

Environmental stewardship is just as critical as personal safety. Improper disposal of Cbz-protected amino acids and their reaction byproducts can lead to severe regulatory penalties and environmental harm[10].

Immediate Spill Response
  • Solid Spills: Do not dry sweep. Use a slightly damp, combustible-free absorbent pad to gently collect the powder to prevent aerosolization. Place the contaminated materials into a sealed, labeled hazardous waste container[10],.

  • Solution Spills: If dissolved in DCM or DMF, absorb the spill with an inert material (e.g., vermiculite or dry sand). Ensure the fume hood sash is lowered to maximize ventilation of solvent vapors[10].

Disposal Protocol

Disposal must comply with all local, state, and federal regulations, which strictly prohibit the drain disposal of such chemicals[10],[4].

  • Solid Waste: Contaminated weigh boats, pipette tips, and empty reagent vials must be segregated into dedicated solid hazardous waste bins[2].

  • Liquid Waste Segregation:

    • Halogenated Waste: Any reaction mixtures or workup layers containing DCM or chloroform must be placed in specific halogenated waste carboys.

    • Non-Halogenated Waste: DMF, Ethyl Acetate, and aqueous washings should be placed in non-halogenated/aqueous waste containers.

  • Chemical Incompatibility: Never mix waste containing this compound with strong acids, as acidic conditions can prematurely cleave the Cbz group, releasing benzyl alcohol derivatives and carbon dioxide gas, which can over-pressurize sealed waste containers.

References

Sources

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